Product packaging for RSV604(Cat. No.:CAS No. 676128-63-5)

RSV604

Cat. No.: B1680153
CAS No.: 676128-63-5
M. Wt: 388.4 g/mol
InChI Key: MTPVBMVUENFFLL-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RSV-604 is under investigation in clinical trial NCT00416442 (Safety, Tolerability and Pharmacokinetic Study of Single and Multiple Intravenous Doses of RSV604 in Healthy Subjects.).
RSV-604 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17FN4O2 B1680153 RSV604 CAS No. 676128-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVBMVUENFFLL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101125220
Record name (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676128-63-5
Record name (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676128-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RSV-604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676128635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RSV-604
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101125220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RSV-604
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NF9HI6D98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RSV604: A Technical Deep Dive into its Mechanism of Action Against the Respiratory Syncytial Virus Nucleocapsid Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RSV604, a novel benzodiazepine inhibitor of the Respiratory Syncytial Virus (RSV). This compound targets the viral nucleocapsid (N) protein, a crucial component for viral replication and assembly.[1][2] This document details the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate the function of this compound, which has been evaluated in Phase II clinical trials.[1][2]

Executive Summary

This compound is a potent, orally bioavailable small molecule that exhibits submicromolar activity against both A and B subtypes of RSV.[2] Its primary target is the highly conserved N protein, which is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex.[1][3] This RNP complex serves as the template for viral RNA synthesis.[4][5] this compound demonstrates a dual mechanism of action, inhibiting both viral RNA synthesis and the infectivity of progeny virions in a cell-type-dependent manner.[3][6] Resistance to this compound has been mapped to specific mutations within the N protein, further confirming it as the direct target.[1]

Quantitative Efficacy and Binding Affinity

The antiviral activity and binding characteristics of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

Assay TypeCell LineRSV Strain(s)EC50 (µM)Reference(s)
Plaque Reduction AssayHEp-2RSS, Long, A2, B0.5 - 0.9[7]
Plaque Reduction AssayHEp-240 Clinical Isolates (A & B)0.8 ± 0.2 (average)[1]
XTT Assay (inhibition of RSV-induced cell death)HEp-2Not Specified0.86[7][8]
Cell ELISA (reduction of viral antigen synthesis)HEp-2Not Specified1.7[7]
Human Airway Epithelial (HAE) modelHAE cellsNot Specified~1.0 (approx. 50% inhibition)[1]
RSV A2 Infection AssayHeLaA2~2.0[9]
RSV A2 Infection AssayBHK-21A2Minimal Activity[9]

Table 2: Binding Affinity of this compound to RSV Nucleocapsid (N) Protein

MethodRecombinant N ProteinBinding Affinity (Kd) (µM)Reference(s)
Surface Plasmon Resonance (SPR)Wild-type1.6 ± 0.4[3][7]
Surface Plasmon Resonance (SPR)L139I mutantNot significantly affected[3]
Surface Plasmon Resonance (SPR)I129L mutantNot significantly affected[3]

Mechanism of Action

This compound's mechanism of action is multifaceted, impacting critical stages of the RSV replication cycle centered around the function of the N protein.

Direct Binding to the Nucleocapsid (N) Protein

The foundation of this compound's antiviral activity is its direct binding to the RSV N protein.[3] This interaction has been demonstrated using surface plasmon resonance (SPR) with purified recombinant N protein.[3] The binding is specific, though the exact binding site on the N protein has not been fully elucidated. However, resistance mutations have been identified in the N-terminal region of the N protein, specifically at amino acid positions 105, 129, and 139, suggesting this region is critical for the drug-target interaction.[1][10]

Dual Inhibition of Viral Replication

This compound exhibits a dual mechanism of action, which is notably dependent on the cell line used for the studies.[3][6]

  • Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa and HEp-2, this compound inhibits viral RNA synthesis.[3][4] This effect is observed as a reduction in the quantity of viral RNA within infected cells.[3] Interestingly, this compound does not inhibit RNA synthesis in subgenomic replicon systems or in cell-free RNP assays, suggesting that it may act at a step prior to the formation of the active replication complex, possibly by preventing the de novo assembly of functional RNP complexes.[3][6]

  • Reduction of Progeny Virus Infectivity: A second, distinct mechanism of action is the reduction in the infectivity of the virus particles released from treated cells.[3] This effect is observed even in cell lines where viral RNA synthesis is not significantly inhibited, such as BHK-21 cells.[3] This suggests that this compound may interfere with the proper assembly of the RNP into new virions, leading to the production of non-infectious or poorly infectious particles.[11]

The following diagram illustrates the proposed dual mechanism of action of this compound.

RSV604_Mechanism_of_Action Proposed Dual Mechanism of Action of this compound cluster_cell Infected Host Cell cluster_outcome Outcome RSV_Entry RSV Entry Uncoating Uncoating & Genome Release RSV_Entry->Uncoating N_Protein_Synthesis N Protein Synthesis Uncoating->N_Protein_Synthesis RNP_Assembly de novo RNP Assembly N_Protein_Synthesis->RNP_Assembly RNA_Replication Viral RNA Replication & Transcription RNP_Assembly->RNA_Replication Reduced_RNA Reduced Viral RNA Synthesis Virion_Assembly Virion Assembly & Budding RNA_Replication->Virion_Assembly Released_Virions Released Progeny Virions Virion_Assembly->Released_Virions Non_Infectious_Virions Non-Infectious/Poorly Infectious Virions This compound This compound This compound->RNP_Assembly Inhibits This compound->Virion_Assembly Interferes with Antiviral_Assay_Workflow General Workflow for In Vitro Antiviral Activity Assays cluster_assays Endpoint Assays Start Start Cell_Culture 1. Seed Host Cells (e.g., HEp-2, HeLa) Start->Cell_Culture Infection 2. Infect Cells with RSV Cell_Culture->Infection Treatment 3. Treat with Serial Dilutions of this compound Infection->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay ELISA Cell-Based ELISA Incubation->ELISA qRT_PCR qRT-PCR Incubation->qRT_PCR Data_Analysis 5. Data Analysis and EC50 Determination Plaque_Assay->Data_Analysis ELISA->Data_Analysis qRT_PCR->Data_Analysis End End Data_Analysis->End

References

RSV604: A Technical Guide to a Novel Respiratory Syncytial Virus Replication Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) remains a leading cause of acute lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly.[1][2] The development of effective antiviral therapies is a critical unmet need. RSV604, a novel benzodiazepine derivative, emerged as a promising small-molecule inhibitor of RSV replication.[3] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its evaluation, and visualizing its operational pathways. Though its clinical development was discontinued, the study of this compound offers valuable insights into targeting the RSV nucleocapsid protein for future antiviral strategies.[4][5]

Core Mechanism of Action

This compound's primary molecular target is the highly conserved Respiratory Syncytial Virus nucleocapsid (N) protein.[6][7] The N protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[1][2]

This compound exhibits a dual mechanism of action that is notably cell-line dependent:[1][2][8]

  • Inhibition of Viral RNA Synthesis: In susceptible cell lines, such as HeLa cells, this compound blocks the synthesis of viral RNA.[1] It is suggested that the inhibitor acts at a stage prior to the formation of the functional viral replication complex, as it does not inhibit RNA synthesis in subgenomic replicon systems or in cell-free RNP assays.[1][2][8]

  • Reduction of Viral Infectivity: this compound has been shown to decrease the infectivity of newly released virus particles.[1] This effect is observed even in cell lines where viral RNA synthesis is not significantly inhibited, such as BHK-21 cells.[1][9]

The direct interaction between this compound and the N protein has been confirmed through in vitro binding assays.[1][2] Resistance to this compound is conferred by specific mutations within the N protein gene, further validating it as the direct target.[4][6]

RSV604_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Entry Entry Transcription_Replication Transcription_Replication Entry->Transcription_Replication Uncoating Assembly Assembly Transcription_Replication->Assembly vRNA, mRNA Release Release Assembly->Release New Virions This compound This compound N_Protein N Protein This compound->N_Protein Direct Binding Block_RNA_Synth This compound->Block_RNA_Synth Inhibits (Cell-type dependent) Reduce_Infectivity This compound->Reduce_Infectivity Reduces Infectivity of Released Virus RNP_Formation RNP Complex Formation N_Protein->RNP_Formation Essential for Block_RNA_Synth->Transcription_Replication Reduce_Infectivity->Release

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified across various assays and cell lines. The data highlights its submicromolar potency against a wide range of RSV strains.

Table 1: In Vitro Antiviral Activity of this compound
Assay TypeCell LineRSV Strain(s)EC₅₀ (µM)Reference(s)
Plaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9[6][7]
Plaque ReductionHEp-240 Clinical Isolates (A & B)0.8 ± 0.2 (Average)[6][7]
Cell ELISAHEp-2RSS1.7[6][7]
XTT Assay (Cell Death)HEp-2RSS0.86[6][7]
RSV Infection AssayHeLaA2~2.0[1][9]
RSV Infection AssayHEp-2A2~2.0[1]
HAE ModelHAErgRSV~1.0 (approx. 50% inh.)[6]
Table 2: Target Binding and Resistance Data
ParameterMethodTargetValueReference(s)
Dissociation Constant (Kd)SPRN Protein1.34 - 1.6 µM[1][7]
Fold Resistance (vs. Wild-Type)Plaque AssayN Protein Mutant (Passage 8)>40-fold[6]
EC₅₀ vs. Resistant MutantPlaque ReductionN Protein (I129L + L139I)>20 µM[7]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core assays used to characterize this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication by measuring the reduction in infectious virus particles.

  • Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • Infection: Cell monolayers are infected with a dilution of RSV calculated to produce 50-100 plaques per well. The virus is allowed to adsorb for 2 hours.

  • Compound Addition: After adsorption, the viral inoculum is removed. The cells are then overlaid with medium (e.g., MEM) containing 0.75% methylcellulose and serial dilutions of this compound or a vehicle control (DMSO).

  • Incubation: Plates are incubated for 4-5 days at 37°C in a CO₂ incubator until plaques are visible.

  • Visualization: The overlay is removed, and cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.[6]

Quantitative Reverse Transcription-PCR (qRT-PCR)

This method quantifies viral RNA within infected cells to assess the impact of the inhibitor on viral genome replication and transcription.

  • Cell Culture and Infection: HeLa or other suitable cells are seeded in multi-well plates. Cells are pre-incubated with this compound or control for approximately 2 hours before being infected with RSV (e.g., MOI of 0.1).[1][9]

  • RNA Isolation: At various time points post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the RSV genome (e.g., targeting the N gene).[1][9]

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers and probes. The amplification of the target sequence is monitored in real-time.

  • Analysis: A standard curve is generated using known quantities of viral RNA transcripts to determine the absolute copy number of viral RNA in the samples. Results are often normalized to a housekeeping gene.[1]

Experimental_Workflow_qRT-PCR Start Start Cell_Culture 1. Seed Cells (e.g., HeLa) Start->Cell_Culture Compound_Treatment 2. Add this compound (Serial Dilutions) Cell_Culture->Compound_Treatment Infection 3. Infect with RSV Compound_Treatment->Infection Incubation 4. Incubate (Time Course) Infection->Incubation RNA_Isolation 5. Isolate Total RNA Incubation->RNA_Isolation RT 6. Reverse Transcription (RNA -> cDNA) RNA_Isolation->RT qPCR 7. Quantitative PCR RT->qPCR Analysis 8. Analyze Data (Calculate RNA copies) qPCR->Analysis End End Analysis->End

Caption: Workflow for the qRT-PCR assay.
Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the direct binding affinity and kinetics between this compound and its target, the N protein.

  • Protein Immobilization: Recombinant, purified RSV N protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).

  • Compound Injection: A solution containing this compound at various concentrations is flowed over the sensor chip surface. A control flow cell without immobilized protein is used for reference subtraction.

  • Binding Measurement: The binding of this compound to the N protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response unit (RU) signal.

  • Dissociation: After the injection of this compound, a buffer solution is flowed over the chip to monitor the dissociation of the compound from the protein.

  • Analysis: The resulting sensorgrams (RU vs. time) are analyzed using appropriate binding models (e.g., steady-state affinity or kinetic models) to calculate the dissociation constant (Kd).[1]

Generation and Analysis of Resistant Mutants

This protocol identifies the drug's target and mechanism of resistance through selective pressure.

  • Serial Passage: Wild-type RSV is cultured in the presence of a sub-inhibitory concentration of this compound (e.g., 0.5x EC₅₀).[6]

  • Dose Escalation: With each subsequent passage of the virus, the concentration of this compound is maintained or doubled. This continues until viral cytopathic effect (CPE) is observed at concentrations that are inhibitory to the wild-type virus.

  • Isolation of Resistant Virus: The resistant viral population is isolated, often through plaque purification under an agarose overlay containing the selective concentration of this compound.[6]

  • Sequencing: The entire genome, or specifically the N gene, of the resistant virus is sequenced to identify mutations that are not present in the wild-type virus passaged in parallel with a vehicle control.[4][6]

  • Reverse Genetics: The identified mutations are engineered back into a wild-type infectious clone of RSV to confirm that these specific changes are solely responsible for conferring resistance to this compound.[6]

Signaling Pathways and Logical Relationships

This compound does not directly interfere with host cell signaling pathways. Instead, its activity is centered on a critical protein-protein and protein-RNA interaction within the viral replication machinery. The logical relationship is a direct inhibition of a key viral component.

RSV_Replication_Complex cluster_host Host Cell Cytoplasm cluster_viral Viral Components Ribosomes Ribosomes N_protein N Protein Ribosomes->N_protein Translate P_protein P Protein Ribosomes->P_protein Translate L_protein L Protein (Polymerase) Ribosomes->L_protein Translate M2_1_protein M2-1 Protein Ribosomes->M2_1_protein Translate vRNA_genome Viral RNA Genome RNP_Core RNP Core (Template) vRNA_genome->RNP_Core N_protein->RNP_Core Encapsidates Replication_Complex Active Replication/ Transcription Complex P_protein->Replication_Complex L_protein->Replication_Complex M2_1_protein->Replication_Complex RNP_Core->Replication_Complex This compound This compound This compound->N_protein Binds & Inhibits Function

Caption: this compound targets the N protein, a key node in the viral replication complex.

Conclusion and Future Perspective

This compound is a potent, N protein-targeting inhibitor of RSV replication with a well-characterized, dual mechanism of action. Although it did not proceed through late-stage clinical trials, likely due to pharmacokinetic challenges, it stands as a pivotal proof-of-concept for the N protein as a viable antiviral target.[5] The comprehensive data gathered from its preclinical and early clinical evaluation, including detailed methodologies for assessing antiviral activity and resistance, provide a valuable framework for the ongoing development of new RSV therapeutics. Future research can leverage the insights from this compound to design next-generation N protein inhibitors with improved pharmacological properties for the effective treatment of RSV disease.

References

The Discovery and Development of RSV604: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Novel Benzodiazepine Inhibitor of Respiratory Syncytial Virus

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of RSV604, a first-in-class benzodiazepine derivative investigated for the treatment of Respiratory Syncytial Virus (RSV) infection. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of this compound, from its initial identification through to its evaluation in clinical trials, and elucidates the experimental methodologies employed to characterize its antiviral properties.

Introduction: The Unmet Need in RSV Treatment

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants, young children, the elderly, and immunocompromised individuals.[1] Despite its significant global health burden, for many years, no effective vaccine or broadly applicable antiviral treatment was available.[2] The discovery of this compound represented a significant advancement in the field, targeting a novel viral protein and offering a new therapeutic strategy against this pervasive pathogen.[3]

Discovery and Chemical Profile of this compound

This compound, with the systematic name (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4][5]diazepin-3-yl)-urea, emerged from a high-throughput screening of a chemical library designed for antiviral potential.[1] The initial hit, a racemic benzodiazepine A-33903, demonstrated moderate activity against several laboratory strains of RSV.[1] Subsequent chemical optimization, including the separation of enantiomers, revealed that the S-enantiomer possessed the desired antiviral activity.[1] This led to the development of this compound, a compound with submicromolar anti-RSV activity.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Systematic Name(S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][4][5]diazepin-3-yl)-urea
Molecular FormulaC22H17FN4O2
Molar Mass388.4 g/mol
Physical StateWhite powder
Melting Point243-245°C (decomposition)

Mechanism of Action: Targeting the RSV Nucleocapsid (N) Protein

Extensive research has identified the Respiratory Syncytial Virus nucleocapsid (N) protein as the primary molecular target of this compound.[2][3] The N protein is a highly conserved structural protein essential for viral replication and transcription.[3] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase.[5][6]

This compound exhibits a dual mechanism of action, a desirable feature for an antiviral agent:

  • Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa cells, this compound was shown to block viral RNA synthesis.[4][5] However, this activity was found to be cell-type dependent, suggesting the involvement of a host factor.[4][5]

  • Reduction of Progeny Virus Infectivity: this compound also impairs the infectivity of the virus particles released from infected cells, a mechanism that was observed across different cell lines.[4][5]

Direct binding studies have confirmed that this compound binds to the RSV N protein with a dissociation constant (Kd) of 1.6 μM.[7][8]

cluster_entry Viral Entry & Uncoating cluster_replication Viral Replication Cycle cluster_assembly Assembly & Release cluster_inhibition This compound Inhibition RSV_virion RSV Virion Uncoating Uncoating & RNP Release RSV_virion->Uncoating N_protein N Protein RNP_complex Ribonucleoprotein (RNP) Complex (Template for replication) N_protein->RNP_complex RNA_genome Viral RNA Genome RNA_genome->RNP_complex RNA_synthesis Viral RNA Synthesis (Transcription & Replication) RNP_complex->RNA_synthesis Assembly Virion Assembly RNA_synthesis->Assembly Budding Budding & Release Assembly->Budding Progeny_virus Progeny Virus Budding->Progeny_virus RSV604_RNA This compound RSV604_RNA->RNA_synthesis Inhibits RNA Synthesis (Cell-type dependent) RSV604_infectivity This compound RSV604_infectivity->Progeny_virus Reduces Infectivity cluster_process In Vitro Resistance Selection cluster_analysis Analysis of Resistant Virus start Wild-Type RSV (Passage 1) p2 Passage 2 start->p2 Infect HEp-2 cells + increasing [this compound] p_n ...Passage n p2->p_n Repeat Passaging end Resistant Virus Isolation p_n->end sequencing Genome Sequencing end->sequencing Identifies mutations in N gene reverse_genetics Reverse Genetics (Introduce mutations into wild-type) sequencing->reverse_genetics Inform which mutations to create phenotypic_assay Phenotypic Assay (Plaque Reduction) reverse_genetics->phenotypic_assay Confirm resistance

References

In-Depth Technical Guide: RSV604 Binding Affinity to Respiratory Syncytial Virus Nucleoprotein (N Protein)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of RSV604, an inhibitor of the Respiratory Syncytial Virus (RSV) nucleoprotein (N protein). This compound, a benzodiazepine derivative, has been a subject of interest in the development of antiviral therapies against RSV, a leading cause of lower respiratory tract infections. This document details the quantitative binding data, experimental methodologies, and the molecular interactions that define the therapeutic potential and limitations of this compound.

Quantitative Analysis of this compound Binding and Antiviral Activity

The interaction of this compound with the RSV N protein has been quantified through various in vitro and cell-based assays. The following tables summarize the key binding affinity and antiviral potency data.

Table 1: In Vitro Binding Affinity of this compound to RSV Nucleoprotein

CompoundTarget ProteinAssay MethodBinding Affinity (Kd)Reference
This compoundRecombinant RSV N protein (amino acids 13 to 391)Surface Plasmon Resonance (SPR)1.6 ± 0.4 μM[1][2]

Table 2: Antiviral Activity of this compound against RSV

ParameterRSV Strain(s)Cell LineAssay MethodValueReference
EC50RSV A2HeLaRSV ELISA~2 μM[1]
EC50RSV A2HEp-2Not Specified~2 μM[1]
EC5040 Clinical Isolates (A and B subtypes)Not SpecifiedPlaque Reduction AssayAverage 0.8 μM[2][3]
EC504 Laboratory Strains (RSS, Long, A2, B)Not SpecifiedPlaque Reduction Assay0.5 - 0.9 μM[2][3]
EC50RSV-infected HEp-2 cellsHEp-2Cell Death Assay0.86 μM[2]
EC50RSV-infected HEp-2 cellsHEp-2Viral Antigen Synthesis Reduction1.7 μM[2]
ActivityRSV A2BHK-21RSV ELISAMinimal Activity[1]

Mechanism of Action of this compound

This compound targets the RSV N protein, a crucial component for viral replication and assembly.[4][5] The N protein encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for viral RNA synthesis.[5][6] By directly binding to the N protein, this compound disrupts its function in a cell-type-dependent manner.[1][7]

In susceptible cell lines like HeLa, this compound exhibits a dual mechanism of action:

  • Inhibition of Viral RNA Synthesis : It is suggested that this compound acts prior to the formation of the viral replication complex.[1][7][8] However, it does not inhibit viral RNA synthesis in already formed replication complexes.[1][7]

  • Reduction of Infectivity of Released Virus : this compound also impairs the infectivity of the progeny virus particles released from the infected cells.[1][7]

Interestingly, in cell lines like BHK-21, this compound does not inhibit viral RNA synthesis but still abolishes the infectivity of the released virus.[1] This cell-line-dependent activity is not due to differences in compound penetration into the cells.[1]

Studies with this compound-resistant mutants have identified mutations in the N protein, specifically L139I and I129L.[1] However, these resistance mutations do not appear to affect the binding affinity of this compound to the N protein in vitro, suggesting a more complex mechanism of resistance.[1][7]

cluster_0 RSV Life Cycle Viral Entry Viral Entry Viral Replication Complex Formation Viral Replication Complex Formation Viral Entry->Viral Replication Complex Formation RNA Synthesis RNA Synthesis Viral Replication Complex Formation->RNA Synthesis Virus Assembly & Release Virus Assembly & Release RNA Synthesis->Virus Assembly & Release Infectious Progeny Virus Infectious Progeny Virus Virus Assembly & Release->Infectious Progeny Virus This compound This compound This compound->Viral Replication Complex Formation Inhibits (in susceptible cells) This compound->Infectious Progeny Virus Reduces Infectivity

Mechanism of Action of this compound.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

The direct binding of this compound to the RSV N protein was quantified using Surface Plasmon Resonance (SPR).[1]

1. Protein Immobilization:

  • A recombinant, His6-tagged RSV N protein (amino acids 13 to 391) was used.[1]

  • The protein was immobilized on a Series S NTA sensor chip (GE Healthcare) using standard nickel capture chemistry.[1] This method utilizes the high affinity of the polyhistidine tag on the protein for nickel ions chelated to the sensor surface.

2. Binding Analysis:

  • Experiments were performed on a Biacore T200 instrument.[1]

  • A binding buffer consisting of 50 mM HEPES (pH 7.5), 150 mM NaCl, 50 μM EDTA, 1 mM TCEP, and 0.005% T-20 was used for both protein immobilization and the binding assay.[1]

  • Varying concentrations of this compound were flowed over the sensor chip surface with the immobilized N protein.[1]

  • The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of analyte (this compound) binding to the immobilized ligand (N protein).

3. Data Analysis:

  • The resulting sensorgrams (plots of response units versus time) were analyzed using the Biacore T200 Evaluation Software V 2.0.[1]

  • The equilibrium dissociation constant (Kd) was calculated by fitting the data to a suitable binding model.

cluster_workflow SPR Experimental Workflow cluster_analysis Data Analysis A Immobilize His6-RSV N Protein on NTA Sensor Chip B Inject Varying Concentrations of this compound A->B C Monitor Binding in Real-Time B->C E Analyze Sensorgrams to Determine Kd D Regenerate Sensor Surface C->D

Surface Plasmon Resonance Workflow.

Logical Relationship: Cell-Type Dependent Activity of this compound

The differential activity of this compound in various cell lines highlights the complexity of its mechanism of action and suggests the involvement of host cell factors.

cluster_logic This compound Cell-Type Dependent Activity This compound This compound HeLa HeLa Cells This compound->HeLa BHK21 BHK-21 Cells This compound->BHK21 InhibitRNA Inhibition of Viral RNA Synthesis HeLa->InhibitRNA ReduceInfectivity Reduction of Progeny Virus Infectivity HeLa->ReduceInfectivity BHK21->InhibitRNA No BHK21->ReduceInfectivity Yes Minimal Minimal Antiviral Activity BHK21->Minimal Potent Potent Antiviral Activity InhibitRNA->Potent ReduceInfectivity->Potent

Cell-Type Dependent Activity of this compound.

References

Antiviral Profile of RSV604 Against Respiratory Syncytial Virus Subtypes A and B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). It consolidates key quantitative data, details experimental methodologies for assessing antiviral efficacy, and visualizes the compound's mechanism of action and experimental workflows. This compound has demonstrated equipotent, submicromolar activity against clinical isolates of both RSV A and B subtypes, representing a promising candidate for the treatment of RSV-induced respiratory infections.[1][2][3][4]

Quantitative Assessment of Antiviral Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). These values are crucial for determining the therapeutic index of the compound.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of a wide range of RSV clinical isolates, encompassing both A and B subtypes. A key study demonstrated its activity against 40 clinical isolates, revealing a narrow range of EC50 values and indicating a low probability of preexisting resistance.[1] The compound is at least 15 times more potent than ribavirin, a currently licensed antiviral for RSV.[1]

Parameter Virus Subtype/Strain Cell Line Assay Type Value (µM) Reference
Average EC50 40 Clinical Isolates (A and B)HEp-2Plaque Reduction0.8 ± 0.2[1]
EC50 Range Laboratory Strains (RSS, Long, A2, B)HEp-2Plaque Reduction0.5 - 0.9[1][2]
EC50 RSV-induced cell deathHEp-2XTT Assay0.86[2]
EC50 Viral Antigen SynthesisHEp-2Cell ELISA1.7[2]
EC50 RSV A2HeLaRSV ELISA~2[5][6]
EC50 RSV A2HEp-2RSV ELISA1.8 ± 0.15[7]
EC50 Bovine RSVNot SpecifiedPlaque Reduction0.3[1]
CC50 VariousHEp-2, HeLaCytotoxicity Assay>50[1][7]

Table 1: Summary of in vitro antiviral activity and cytotoxicity of this compound against RSV.

Mechanism of Action: Targeting the Nucleocapsid Protein

This compound exerts its antiviral effect through a novel mechanism of action, targeting the highly conserved viral nucleocapsid (N) protein.[1][2][3] This interaction interferes with critical viral processes, ultimately inhibiting replication.

Dual Modes of Inhibition

Research has revealed that this compound has two distinct mechanisms of action in susceptible cell lines like HeLa cells:[5][8]

  • Inhibition of Viral RNA Synthesis: By binding to the N protein, this compound disrupts the formation or function of the viral replication complex, leading to a reduction in viral RNA synthesis.[5]

  • Reduction of Virion Infectivity: this compound also impacts the infectivity of the progeny virions that are released from infected cells.[5]

This dual activity contributes to its potent antiviral effect. However, the activity of this compound has been shown to be cell-line dependent, with minimal activity against RSV infection in BHK-21 cells, primarily due to a lack of inhibition of viral RNA synthesis in this cell line.[5][7]

RSV604_Mechanism_of_Action cluster_virus RSV Virion cluster_cell Host Cell Viral_RNA Viral RNA Replication_Complex Viral Replication Complex Formation Viral_RNA->Replication_Complex N_Protein Nucleocapsid (N) Protein N_Protein->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Progeny_Virions Assembly of Progeny Virions RNA_Synthesis->Progeny_Virions Released_Virions Released Virions Progeny_Virions->Released_Virions This compound This compound This compound->N_Protein Binds to This compound->RNA_Synthesis Inhibits This compound->Released_Virions Reduces Infectivity

Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • RSV stock (e.g., RSS strain)

  • Agarose

  • This compound compound dilutions

  • 10% Formaldehyde

  • Methylene blue or specific antibodies for immunostaining

Procedure:

  • Seed HEp-2 cells in 6-well plates to form a monolayer.

  • Infect the cell monolayers with RSV at a concentration to produce approximately 50-100 plaques per well (e.g., 500 PFU/ml).[1]

  • After a 2-hour incubation period to allow for viral entry, remove the inoculum.[1]

  • Overlay the cells with DMEM containing 2% FBS, 0.6% agarose, and serial dilutions of this compound.[1]

  • Incubate the plates for 5 days at 37°C.[1]

  • Fix the cells with 10% formaldehyde.[1]

  • Remove the agarose plugs and stain the cell monolayer with methylene blue or perform immunostaining to visualize the viral plaques.[1]

  • Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control.

  • Determine the EC50 value by plotting the percent inhibition against the drug concentration.

Plaque_Reduction_Assay_Workflow A Seed HEp-2 cells in 6-well plates B Infect with RSV A->B C Incubate for 2 hours B->C D Remove inoculum and add agarose overlay with this compound dilutions C->D E Incubate for 5 days D->E F Fix, remove overlay, and stain plaques E->F G Count plaques and calculate % inhibition F->G H Determine EC50 G->H

Workflow for the Plaque Reduction Assay.
Cell-Based ELISA for Viral Antigen Synthesis

This assay measures the amount of viral antigen produced in infected cells and is a high-throughput method for screening antiviral compounds.

Materials:

  • HEp-2 cells

  • RSV stock

  • This compound compound dilutions

  • Fixing solution (e.g., methanol)

  • Blocking buffer (e.g., 2% non-fat milk)

  • Primary antibody against an RSV protein (e.g., anti-RSV F protein monoclonal antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Seed HEp-2 cells in 96-well plates.

  • Infect the cells with RSV and simultaneously add serial dilutions of this compound.

  • Incubate the plates for 3 days at 37°C.

  • Fix the cells and block non-specific binding sites.

  • Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Add the TMB substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent reduction in viral antigen synthesis and determine the EC50.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Synthesis

This assay quantifies the amount of viral RNA in infected cells to directly measure the impact of the antiviral compound on viral replication.

Materials:

  • HeLa or other susceptible cells

  • RSV stock

  • This compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers and probe specific for an RSV gene

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Infect cells with RSV in the presence or absence of this compound.

  • At various time points post-infection, harvest the cells.

  • Extract total RNA from the cell lysates.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform qPCR using primers and a probe specific for a target RSV gene to quantify the amount of viral RNA.

  • Normalize the viral RNA levels to a host housekeeping gene.

  • Calculate the reduction in viral RNA synthesis in the presence of this compound compared to the untreated control.

Conclusion

This compound is a potent inhibitor of both RSV A and B subtypes, acting through a novel mechanism that targets the viral nucleocapsid protein. Its submicromolar efficacy and high therapeutic index in preclinical studies underscore its potential as a valuable therapeutic agent for the treatment of RSV infections. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and other anti-RSV compounds.

References

An In-depth Technical Guide to the Structural Analysis of RSV604 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a primary cause of severe lower respiratory tract infections, particularly in infants and the elderly, yet therapeutic options remain limited. This has driven the search for novel antiviral agents. RSV604, a novel benzodiazepine derivative, emerged as a promising candidate that progressed to Phase II clinical trials. This technical guide provides a comprehensive analysis of this compound, focusing on its structural characteristics, mechanism of action, quantitative antiviral activity, and resistance profile. It details the key experimental protocols used to elucidate its function and visualizes complex pathways and workflows to facilitate understanding. The primary molecular target of this compound has been identified as the highly conserved nucleocapsid (N) protein, an essential component of the viral replication machinery. By binding to the N protein, this compound exerts a dual mechanism of action: it inhibits viral RNA synthesis and reduces the infectivity of newly released virions. This document synthesizes the available data to serve as a critical resource for professionals engaged in antiviral research and development.

Introduction to RSV and the Discovery of this compound

The Unmet Need for RSV Therapeutics

Human Respiratory Syncytial Virus (RSV) is a leading global cause of pneumonia and bronchiolitis in young children, resulting in significant hospitalization rates annually.[1] The virus also poses a considerable threat to the elderly and immunocompromised individuals. Despite its prevalence and impact, there is no widely available effective vaccine or antiviral treatment, highlighting a critical unmet medical need.

This compound: A Novel Benzodiazepine Inhibitor

This compound was identified through the screening of a chemical library and subsequent optimization of a hit compound.[2] It is a novel, potent, and orally bioavailable small-molecule inhibitor belonging to the benzodiazepine class.[1][3] Preclinical and early clinical studies demonstrated its efficacy against both A and B subtypes of RSV.[1] A key finding was that this compound targets the viral nucleocapsid (N) protein, a novel mechanism for an anti-RSV compound at the time of its discovery.[1][3]

Structural Characteristics of this compound

This compound is chemically described as 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][4]diazepin-3-yl)urea.[5][6] Its development was the result of an extensive medicinal chemistry effort involving the synthesis of over 650 analogs to optimize potency and pharmacokinetic properties.[2] A critical structural feature is its stereochemistry; the antiviral activity is associated specifically with the S enantiomer.[1]

Mechanism of Action

Primary Target: The RSV Nucleocapsid (N) Protein

The primary molecular target of this compound is the viral nucleocapsid (N) protein.[1][4] The N protein is a highly conserved structural protein essential for viral replication and transcription.[1][7] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase.[7][8] Evidence for the N protein as the direct target comes from two key experimental findings:

  • Resistance Mutations: Viruses resistant to this compound consistently feature mutations in the gene encoding the N protein.[1][3]

  • Direct Binding: Surface Plasmon Resonance (SPR) analysis demonstrated that this compound directly binds to the purified N protein with a dissociation constant (Kd) comparable to its cellular antiviral potency.[8]

Dual Modes of Inhibition

Further investigation revealed that this compound exhibits a dual mechanism of action, particularly in susceptible cell lines like HeLa cells:[5][8]

  • Inhibition of Viral RNA Synthesis: By targeting the N protein, this compound interferes with the formation or function of the RNP complex, a necessary step for viral RNA replication. This mode of action, however, was found to be cell-type dependent.[8][9]

  • Reduction of Progeny Virus Infectivity: this compound treatment also results in the production of virions that are less infectious, although the precise mechanism for this effect is not fully elucidated.[8]

Visualizing the Inhibitory Pathway

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting RSV replication.

cluster_cell Infected Host Cell cluster_inhibition This compound Inhibition RSV_entry 1. RSV Entry & Uncoating Viral_RNA Viral RNA Genome RSV_entry->Viral_RNA N_protein N Protein Synthesis Viral_RNA->N_protein Translation RNP_formation 3. RNP Complex Formation Viral_RNA->RNP_formation N_protein->RNP_formation Inhibition_Point1 Inhibits RNA Synthesis N_protein->Inhibition_Point1 RNA_synthesis 4. Viral RNA Replication & Transcription RNP_formation->RNA_synthesis Assembly 5. Virus Assembly RNA_synthesis->Assembly Release 6. Release of New Virions Assembly->Release Inhibition_Point2 Reduces Infectivity of Released Virus Release->Inhibition_Point2 This compound This compound This compound->N_protein Binds to N Protein Inhibition_Point1->RNA_synthesis BLOCKS

Caption: Proposed mechanism of action for this compound targeting the RSV N protein.

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been quantified across various assays and cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Potency (EC₅₀) of this compound Against RSV

Assay Type Virus Strain(s) Cell Line EC₅₀ (µM) Reference
Plaque Reduction Lab Strains (RSS, Long, A2, B) HEp-2 0.5 - 0.9 [1][4]
Plaque Reduction 40 Clinical Isolates (A & B) Vero 0.8 ± 0.2 (Avg) [1]
XTT (Cell Protection) RSV-induced CPE HEp-2 0.86 [4]
Cell ELISA (Antigen) RSV A2 HEp-2 1.7 [4]
Viral Infection Assay RSV A2 HeLa ~2.0 [9]

| Plaque Reduction | Bovine RSV | - | 0.3 |[1] |

Table 2: Cytotoxicity and Binding Affinity of this compound

Parameter Description Value Reference
CC₅₀ 50% Cytotoxic Concentration >50 µM [1]
Therapeutic Ratio CC₅₀ / EC₅₀ >58 (solubility limited) [1]

| Kd | Dissociation Constant (vs. N Protein) | 1.6 ± 0.4 µM |[4][8] |

Resistance Profile

Identification of Resistance Mutations

In vitro studies to generate this compound-resistant viruses consistently led to mutations within the N protein gene.[1] These mutations were confirmed to confer resistance through reverse genetics experiments.[1] The locations of these amino acid substitutions provide insight into the potential binding site or the mechanism by which this compound disrupts N protein function. A key mutation identified in multiple studies is L139I.[8][10]

Table 3: Quantitative Impact of N Protein Mutations on this compound Susceptibility

Mutation(s) in N Protein Fold-Increase in Resistance (EC₅₀) Reference
Single Amino Acid Substitutions 5 to 7-fold [1]
Double Amino Acid Substitutions >20-fold [1]

| L139I | ~10-fold (vs. EDP-938, a related compound) |[9][10] |

Interestingly, while these mutations confer resistance to the drug's antiviral effect, they did not significantly alter the in vitro binding affinity of this compound to the N protein in SPR assays.[5][8] This suggests that the resistance mechanism may involve a conformational change or an allosteric effect that circumvents the drug's inhibitory action rather than preventing direct binding.

Key Experimental Methodologies

Antiviral Activity Assays
  • Plaque Reduction Assay: This is a classic virology technique used to quantify infectious virus particles. A monolayer of susceptible cells (e.g., HEp-2 or Vero) is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then covered with a semi-solid medium (like agar) that restricts viral spread, causing localized areas of cell death (plaques). The EC₅₀ is the drug concentration that reduces the number of plaques by 50% compared to an untreated control.[1]

  • XTT Assay: This is a colorimetric assay to measure cell viability. It relies on the reduction of the tetrazolium salt XTT by metabolically active (i.e., living) cells to form a colored formazan product. In the context of antiviral testing, the assay measures the ability of a compound to protect cells from virus-induced cytopathic effect (CPE) or cell death. The EC₅₀ is the drug concentration that provides 50% protection.[1]

  • Cell-Based ELISA: This method quantifies the expression of viral antigens within infected cells. Infected cell monolayers are treated with the compound, then fixed, permeabilized, and incubated with an antibody specific for an RSV protein (e.g., N protein). A secondary, enzyme-linked antibody is then added, followed by a substrate that produces a measurable signal (e.g., color or light). The EC₅₀ is the concentration that reduces the viral antigen signal by 50%.[1]

Workflow for Resistance Analysis

The process of identifying and confirming resistance mutations is a critical step in characterizing any antiviral compound. The workflow used for this compound is outlined below.

start 1. Virus Culture in presence of this compound increase_conc 2. Gradual Increase in Drug Concentration start->increase_conc isolate 3. Isolate Resistant Virus Clones increase_conc->isolate sequence 4. Sequence Viral Genome (Focus on N Gene) isolate->sequence identify 5. Identify Mutations in N Gene sequence->identify reverse 6. Reverse Genetics: Introduce Mutations into Wild-Type Virus identify->reverse confirm 7. Confirm Resistance Profile of Recombinant Virus via Antiviral Assay reverse->confirm cluster_0 Discovery & Optimization Cycle screen 1. High-Throughput Screening hit 2. Identify Initial 'Hit' Compound screen->hit synthesis 3. Synthesize Analogs (>650 compounds) hit->synthesis profile 4. Biological Profiling (Potency, Toxicity, PK) synthesis->profile Test model 5. Modeling & SAR Analysis profile->model Analyze Data model->synthesis Iterate & Refine candidate 6. Identify Clinical Candidate: this compound model->candidate

References

In Vitro Efficacy of RSV604 Against Clinical Isolates of Respiratory Syncytial Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV) replication. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's activity against clinical isolates, its mechanism of action, and the experimental protocols used for its evaluation.

Executive Summary

This compound is a potent, small-molecule inhibitor of RSV that targets the viral nucleocapsid (N) protein, a novel mechanism for anti-RSV compounds.[1][2][3] It demonstrates submicromolar activity against a wide range of clinical isolates of both RSV subtypes A and B.[1][4][5] The development of resistance to this compound in vitro is associated with specific mutations in the N protein.[1][3][4] This guide will delve into the quantitative data supporting this compound's efficacy, the methodologies for its assessment, and its molecular mechanism of action.

Quantitative Efficacy Data

The antiviral activity of this compound has been rigorously evaluated against numerous laboratory strains and a diverse panel of clinical isolates of RSV. The data consistently demonstrate its potent and broad-spectrum anti-RSV activity.

Efficacy Against Laboratory Strains

This compound exhibits potent inhibitory activity against several common laboratory strains of RSV. The 50% effective concentration (EC50) values typically range from 0.5 to 0.9 µM in plaque reduction assays.[4][5]

Assay Type Cell Line RSV Strain EC50 (µM) Reference
Plaque Reduction AssayHEp-2RSS, Long, A2, B0.5 - 0.9[5]
XTT Assay (inhibition of virus-induced cell death)HEp-2RSS0.86[4][5]
Cell-Based ELISA (reduction of viral antigen synthesis)HEp-2Not Specified1.7[5]
Efficacy Against Clinical Isolates

A key strength of this compound is its consistent potency against a broad array of clinical isolates, indicating a low likelihood of pre-existing resistance. A study involving 40 clinical isolates from diverse geographical locations and spanning a 15-year period showed an average EC50 of 0.8 ± 0.2 µM.[4] The narrow range of these values underscores the compound's equipotent activity against both RSV-A and RSV-B subtypes.[1][4]

Clinical Isolates Panel (n=40) Mean EC50 (µM) Standard Deviation Subtypes Covered Geographical Origin Reference
Plaque Reduction Assay0.80.2A and BHong Kong, Argentina, Qatar, Europe, United States[1][4]

Mechanism of Action

This compound exerts its antiviral effect through a novel mechanism of action, directly targeting the RSV nucleocapsid (N) protein.[2][3][6][7] The N protein is essential for viral genome encapsidation, replication, and transcription.[3][8]

Targeting the Nucleocapsid Protein

Studies have shown that this compound directly binds to the N protein.[6][7] This interaction is believed to interfere with the N protein's function, thereby inhibiting viral replication. The development of resistance to this compound is consistently linked to mutations within the N gene, further validating it as the primary target.[1][3][4]

Inhibition of Viral RNA Synthesis and Infectivity

The binding of this compound to the N protein leads to a dual mechanism of inhibition:

  • Inhibition of Viral RNA Synthesis: this compound has been shown to block viral RNA synthesis in susceptible cell lines.[6][7]

  • Reduction of Viral Infectivity: The compound also reduces the infectivity of the released virus particles.[6][7]

Interestingly, the inhibitory effect on viral RNA synthesis appears to be cell-line dependent, which may explain some of the observed variations in potency across different cell types.[6][9][10]

Caption: Mechanism of action of this compound targeting the N protein.

Experimental Protocols

The in vitro efficacy of this compound has been determined using a variety of standard antiviral assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Plaque_Reduction_Assay_Workflow A Seed HEp-2 cells in 6-well plates B Infect cell monolayers with RSV A->B C Add serial dilutions of this compound B->C D Incubate for a defined period (e.g., 5 days) C->D E Fix and stain cells (e.g., with crystal violet) D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for a typical plaque reduction assay.

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 6-well plates and grown to confluency.

  • Infection: Cell monolayers are infected with a standardized amount of RSV.

  • Compound Addition: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing methylcellulose to restrict viral spread to adjacent cells) containing serial dilutions of this compound or a vehicle control.

  • Incubation: Plates are incubated for a period that allows for plaque formation (typically 5-6 days).

  • Staining and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control, is calculated.

XTT Assay (Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytoprotective effect of an antiviral compound against virus-induced cell death.

Methodology:

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates.

  • Infection and Treatment: The next day, cells are infected with RSV in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated for approximately 6 days, a period sufficient for the virus to cause a significant cytopathic effect (CPE).

  • XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well.

  • Incubation and Measurement: After a further incubation period, the formation of formazan, a colored product of XTT reduction by metabolically active (living) cells, is measured spectrophotometrically.

  • Data Analysis: The EC50 is the concentration of this compound that results in a 50% reduction in virus-induced cell death. The 50% cytotoxic concentration (CC50) can also be determined in parallel on uninfected cells.[4]

Cell-Based ELISA

This immunoassay quantifies the amount of viral antigen produced in infected cells.

Methodology:

  • Cell Culture and Infection: HEp-2 cells are grown in 96-well plates and infected with RSV.

  • Compound Treatment: The infected cells are treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a period that allows for viral protein expression (e.g., 3 days).

  • Cell Lysis and Antigen Coating: The cells are lysed, and the viral antigens in the lysate are captured on an ELISA plate.

  • Immunodetection: A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Signal Detection: A chromogenic substrate is added, and the resulting color change, which is proportional to the amount of viral antigen, is measured using a plate reader.

  • Data Analysis: The EC50 is the concentration of this compound that reduces the viral antigen signal by 50%.

Resistance Profile

In vitro studies have shown that resistance to this compound can be selected for through serial passage of the virus in the presence of the compound.[4]

  • Mutations: Resistance is associated with specific amino acid substitutions in the N protein.[3][4]

  • Cross-Resistance: The resistance profile of this compound has been studied in relation to other N protein inhibitors.[4]

Conclusion

This compound is a promising antiviral candidate with potent and broad in vitro activity against clinical isolates of both RSV-A and RSV-B subtypes. Its novel mechanism of action, targeting the essential viral N protein, makes it an important tool for RSV research and a potential lead for the development of new anti-RSV therapeutics. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel RSV inhibitors.

References

RSV604: A Technical Deep Dive into its Post-Infection Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the post-infection antiviral activity of RSV604, a novel benzodiazepine inhibitor of Respiratory Syncytial Virus (RSV). The document outlines the core mechanism of action, presents quantitative data on its efficacy, details the experimental protocols used in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of RSV Replication

This compound exerts its antiviral effect through a novel, dual mechanism of action that targets the RSV nucleocapsid (N) protein, a critical component for viral replication and assembly.[1][2][3] This post-infection activity makes it a significant candidate for therapeutic intervention. The two primary inhibitory effects are:

  • Inhibition of Viral RNA Synthesis: this compound has been shown to block the synthesis of viral RNA in a cell-line-dependent manner. This inhibition is observed in cell lines such as HeLa and HEp-2 but is absent in others like BHK-21, suggesting the involvement of a host-specific factor in this aspect of its activity.[3] The compound is thought to interfere with the function of the N protein within the ribonucleoprotein (RNP) complex, which serves as the template for the viral RNA-dependent RNA polymerase. However, this compound does not inhibit viral RNA synthesis in a cell-free RNP assay, indicating it may act at a step prior to the formation of a fully active replication complex.[3]

  • Reduction of Progeny Virion Infectivity: A key finding is that this compound significantly reduces the infectivity of the virus particles released from treated cells.[3] This effect is observed even in cell lines where viral RNA synthesis is not inhibited, indicating a distinct second mechanism of action. This suggests that this compound's interaction with the N protein during virion assembly or maturation results in the production of non-infectious or poorly infectious viral particles.

Resistance to this compound has been mapped to mutations in the N protein, further confirming it as the direct target.[4][5]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified in various in vitro assays. The following tables summarize the key efficacy data.

Assay Type Virus Strain(s) Cell Line EC50 Value Reference
Plaque Reduction AssayRSV A2, Long, BHEp-20.5 - 0.9 µM[5]
Plaque Reduction Assay40 Clinical Isolates (A and B subtypes)HEp-20.8 ± 0.2 µM (average)[5]
Cell-based ELISA (Viral Antigen)RSV A2HEp-21.7 µM
Human Airway Epithelial (HAE) modelRSVHAE~1 µM (for ~50% inhibition)[5]
Binding Affinity Target Protein Kd Value Reference
Nucleocapsid (N) Protein1.6 µM

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • HEp-2 cells

  • RSV (e.g., A2 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Carboxymethyl cellulose (CMC) or Agarose

  • This compound

  • Crystal Violet or Neutral Red stain

  • Formalin

Procedure:

  • Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 2 hours).

  • Infect the cells with a known titer of RSV (e.g., 100 plaque-forming units per well) in the presence of the corresponding this compound dilution.

  • After an adsorption period (e.g., 1-2 hours at 37°C), remove the inoculum.

  • Overlay the cells with a semi-solid medium containing DMEM, 2% FBS, the respective concentration of this compound, and a gelling agent like 0.75% CMC or 0.3% agarose.

  • Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

  • Fix the cells with 10% formalin.

  • Stain the cell monolayer with a solution of 0.1% crystal violet or 0.05% neutral red.

  • Count the number of plaques in each well and calculate the percent inhibition relative to the untreated virus control. The EC50 value is determined by plotting the percent inhibition against the drug concentration.

Viral RNA Quantification by qRT-PCR

This method is used to quantify the amount of viral RNA within infected cells to assess the impact of the antiviral compound on viral replication.

Materials:

  • HeLa or HEp-2 cells

  • RSV (e.g., A2 strain)

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcriptase

  • qPCR master mix (e.g., TaqMan)

  • Primers and probe specific for an RSV gene (e.g., N gene)

  • Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Infect the cells with RSV at a specific multiplicity of infection (MOI) in the presence of different concentrations of this compound or a DMSO control.

  • At various time points post-infection (e.g., 24, 48, 72 hours), harvest the cells.

  • Extract total RNA from the cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction using a master mix, RSV-specific primers and probe, and the synthesized cDNA. Include reactions for the housekeeping gene for normalization.

  • Run the qPCR cycling protocol on a real-time PCR instrument.

  • Analyze the data to determine the cycle threshold (Ct) values.

  • Calculate the relative quantification of RSV RNA, normalized to the housekeeping gene, to determine the fold change in viral RNA levels in the presence of this compound compared to the control.

Progeny Virion Infectivity Assay (TCID50)

This assay measures the infectivity of virus particles released from treated cells.

Materials:

  • Producer cells (e.g., HeLa)

  • Target cells (e.g., HEp-2)

  • RSV (e.g., A2 strain)

  • This compound

  • Cell culture medium

  • 96-well plates

Procedure:

  • Infect producer cells (e.g., HeLa) with RSV in the presence of this compound or a DMSO control.

  • At a specific time post-infection (e.g., 48 or 72 hours), harvest the culture supernatants containing the progeny virions.

  • Clarify the supernatants by centrifugation to remove cell debris.

  • Prepare 10-fold serial dilutions of the clarified supernatants.

  • In a 96-well plate containing confluent target cells (e.g., HEp-2), infect the cells with the serial dilutions of the progeny virus (typically 8 replicates per dilution).

  • Incubate the plates for 5-7 days and then score each well for the presence or absence of a cytopathic effect (CPE).

  • Calculate the 50% tissue culture infectious dose (TCID50) per ml using the Reed-Muench method.

  • Compare the TCID50/ml of the virus produced from this compound-treated cells to that from control-treated cells to determine the reduction in infectivity.

Visualizations: Pathways and Workflows

RSV Replication Cycle and Inhibition by this compound

RSV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm Entry 1. Virus Entry (Fusion) Uncoating 2. Uncoating Entry->Uncoating RNP_complex Ribonucleoprotein (RNP) Complex (vRNA + N, P, L proteins) Uncoating->RNP_complex Transcription 3. Transcription (mRNA synthesis) RNP_complex->Transcription Replication 5. Genome Replication (vRNA -> cRNA -> vRNA) RNP_complex->Replication Translation 4. Translation (Viral Proteins) Transcription->Translation Assembly 6. Assembly of new RNP complexes Translation->Assembly Replication->Assembly Budding 7. Budding and Release (Progeny Virions) Assembly->Budding RSV604_RNA_Inhibition This compound Inhibition of RNA Synthesis RSV604_RNA_Inhibition->Replication RSV604_Infectivity_Inhibition This compound Reduced Virion Infectivity RSV604_Infectivity_Inhibition->Budding RSV_virion RSV Virion RSV_virion->Entry

Caption: RSV Replication Cycle and Points of Inhibition by this compound.

Experimental Workflow for Assessing this compound Antiviral Activity

Experimental_Workflow cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_assays Antiviral Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Host Cells (e.g., HEp-2, HeLa) Infection 4. Infect Cells with RSV in presence of this compound Cell_Culture->Infection Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Infection Virus_Prep 3. Prepare RSV Inoculum Virus_Prep->Infection Plaque_Assay Plaque Reduction Assay Infection->Plaque_Assay RNA_Quant Viral RNA Quantification (qRT-PCR) Infection->RNA_Quant Infectivity_Assay Progeny Infectivity Assay (TCID50) Infection->Infectivity_Assay EC50_Calc Calculate EC50 Plaque_Assay->EC50_Calc RNA_Fold_Change Determine Fold Change in Viral RNA RNA_Quant->RNA_Fold_Change TCID50_Calc Calculate TCID50 and Reduction in Infectivity Infectivity_Assay->TCID50_Calc

Caption: Workflow for evaluating the in vitro antiviral activity of this compound.

Logical Relationship of this compound's Dual Mechanism of Action

Logical_Relationship This compound This compound N_Protein RSV Nucleocapsid (N) Protein This compound->N_Protein Binds to RNA_Synthesis_Inhibition Inhibition of Viral RNA Synthesis N_Protein->RNA_Synthesis_Inhibition Reduced_Infectivity Reduced Infectivity of Progeny Virions N_Protein->Reduced_Infectivity Overall_Antiviral_Effect Overall Antiviral Effect RNA_Synthesis_Inhibition->Overall_Antiviral_Effect Reduced_Infectivity->Overall_Antiviral_Effect Host_Factor Host Cell Factor (Cell-line dependent) Host_Factor->RNA_Synthesis_Inhibition

Caption: The dual-inhibitory mechanism of this compound targeting the N protein.

References

Methodological & Application

Application Notes and Protocols for RSV604 Plaque Reduction Assay in HEp-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The development of effective antiviral therapeutics is a critical area of research. RSV604 is a small molecule inhibitor that has been identified as a potent anti-RSV agent. It functions by targeting the viral nucleocapsid (N) protein, which is essential for viral replication and assembly.[1][2][3] The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds. This document provides a detailed protocol for performing an this compound plaque reduction assay using human laryngeal epidermoid carcinoma (HEp-2) cells, a commonly used cell line for RSV propagation and titration.[4][5][6]

Principle of the Assay

The plaque reduction assay measures the ability of a compound to inhibit the cytopathic effect of a virus. In this assay, a confluent monolayer of HEp-2 cells is infected with RSV in the presence of varying concentrations of this compound. An overlay medium, typically containing agarose or methylcellulose, is then added to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of infected and dead cells, known as plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the number of plaques at different compound concentrations, a dose-response curve can be generated, and the 50% effective concentration (EC50) can be calculated.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against RSV in HEp-2 cells.

Assay TypeRSV StrainEC50 (µM)Reference
Plaque Reduction AssayRSV Long~0.5 - 0.9
Plaque Reduction AssayRSV A2~0.5 - 0.9
Plaque Reduction AssayRSV B~0.5 - 0.9
RSV-induced Cell Death InhibitionNot Specified0.86
Viral Antigen Synthesis ReductionNot Specified1.7
RSV Infection Assay (ELISA)RSV A2~2[4]

Experimental Protocols

This section provides a detailed step-by-step protocol for the this compound plaque reduction assay in HEp-2 cells. Two common methods for plaque visualization are described: Crystal Violet Staining and Immunostaining.

Materials and Reagents
  • HEp-2 cells (ATCC® CCL-23™)

  • Respiratory Syncytial Virus (e.g., RSV A2 or Long strain)

  • This compound (and appropriate solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Agarose or Methylcellulose

  • Crystal Violet solution (0.1% w/v in 20% ethanol) or Neutral Red (0.05% in water)

  • Formalin (10% in PBS) or 80% Acetone

  • For Immunostaining:

    • Primary antibody (e.g., mouse anti-RSV F or G protein monoclonal antibody)

    • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

    • Substrate for HRP (e.g., 3,3'-diaminobenzidine - DAB)

  • 6-well or 24-well cell culture plates

  • Sterile, filtered pipette tips

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection cluster_overlay Overlay and Incubation cluster_visualization Plaque Visualization cluster_analysis Data Analysis prep_cells Seed HEp-2 cells in plates infect Infect cell monolayers with RSV +/- this compound prep_cells->infect prep_virus Prepare RSV stock and dilutions prep_virus->infect prep_compound Prepare serial dilutions of this compound prep_compound->infect adsorption Incubate for viral adsorption (1-2 hours) infect->adsorption overlay Add semi-solid overlay medium adsorption->overlay incubation Incubate for 4-7 days to allow plaque formation overlay->incubation fixation Fix cells incubation->fixation staining Stain plaques (Crystal Violet or Immunostaining) fixation->staining counting Count plaques staining->counting calculation Calculate % inhibition and EC50 counting->calculation

Caption: Workflow for the this compound Plaque Reduction Assay in HEp-2 Cells.

Step-by-Step Protocol

1. Cell Seeding:

  • Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • The day before the assay, seed the HEp-2 cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well for a 24-well plate).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Virus and Compound Dilutions:

  • On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value (e.g., from 0.01 µM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

  • Prepare dilutions of the RSV stock in serum-free DMEM to achieve a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).

3. Infection of HEp-2 Cells:

  • Aspirate the growth medium from the confluent HEp-2 cell monolayers and wash once with PBS.

  • In separate tubes, mix equal volumes of the diluted virus and the corresponding this compound dilutions (or vehicle control).

  • Add the virus-compound mixture to the respective wells of the cell culture plate. Also, include a cell control (mock-infected) and a virus control (infected with vehicle).

  • Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

4. Overlay and Incubation:

  • Prepare the overlay medium. For a 1% agarose overlay, mix an equal volume of sterile, molten 2% agarose (cooled to ~42°C) with 2x DMEM containing 4% FBS. For a methylcellulose overlay, prepare a 1.5% methylcellulose solution in DMEM with 2% FBS.

  • After the adsorption period, carefully aspirate the virus-compound inoculum from the wells.

  • Gently add the overlay medium to each well (e.g., 1 mL for a 24-well plate).

  • Allow the agarose to solidify at room temperature before returning the plates to the incubator.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 7 days, or until plaques are visible.

5. Plaque Visualization:

Method A: Crystal Violet Staining

  • After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.

  • If using an agarose overlay, carefully remove the agarose plug.

  • Wash the cell monolayer with water.

  • Add the crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the plaques, which will appear as clear zones against a purple background of viable cells.

Method B: Immunostaining

  • Carefully remove the overlay medium.

  • Fix the cells with 80% acetone for 30 minutes at room temperature.

  • Wash the wells three times with PBS.

  • Block the cells with a suitable blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

  • Incubate with a primary antibody against an RSV protein (e.g., anti-RSV F) diluted in blocking buffer for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Add an HRP substrate (e.g., DAB) and incubate until plaques become visible as dark brown foci.

  • Stop the reaction by washing with water.

  • Count the stained plaques.

6. Data Analysis:

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Plot the percentage of inhibition against the log of the this compound concentration.

  • Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%, using a non-linear regression analysis.

Mechanism of Action of this compound

This compound targets the viral nucleocapsid (N) protein. The N protein plays a crucial role in the RSV replication cycle by encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex. This RNP complex serves as the template for viral RNA synthesis (both transcription and replication) by the viral RNA-dependent RNA polymerase. By binding to the N protein, this compound is thought to interfere with the formation or function of the RNP complex, thereby inhibiting viral RNA synthesis and subsequent virus production.

RSV Replication Cycle and Inhibition by this compound

G cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Release Attachment Attachment to host cell Fusion Fusion and entry of nucleocapsid Attachment->Fusion Uncoating Release of viral RNA and proteins Fusion->Uncoating Transcription Viral mRNA synthesis Uncoating->Transcription Replication Viral genome replication Uncoating->Replication Translation Synthesis of viral proteins (including N protein) Transcription->Translation Translation->Replication Assembly Assembly of new virions Replication->Assembly Budding Budding and release of progeny virus Assembly->Budding Inhibitor This compound Inhibitor->Replication Inhibits N protein function, blocking RNA synthesis

Caption: Simplified RSV Replication Cycle and the Point of Inhibition by this compound.

References

Application Note: High-Throughput Quantification of RSV604 Efficacy Using Quantitative RT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults. The development of effective antiviral therapies is a critical public health priority. RSV604 is an investigational antiviral compound that has been shown to inhibit RSV replication by targeting the viral nucleocapsid (N) protein.[1][2][3] The mechanism of action of this compound involves the inhibition of viral RNA synthesis and a reduction in the infectivity of progeny virions, though the former effect can be cell-line dependent.[4][5]

Accurate and sensitive quantification of viral load is essential for evaluating the efficacy of antiviral candidates like this compound. Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for the detection and quantification of viral RNA. This application note provides a detailed protocol for a quantitative RT-PCR assay to assess the in vitro efficacy of this compound against RSV.

Principle of the Assay

This protocol outlines a method to determine the 50% effective concentration (EC50) of this compound by quantifying the reduction in RSV genomic RNA in infected cells treated with the compound. The assay involves infecting a suitable cell line with RSV, treating the cells with serial dilutions of this compound, and then quantifying the amount of viral RNA at a specific time point post-infection using a one-step qRT-PCR.

Materials and Reagents

  • Cell Lines: HeLa or HEp-2 cells (human epithelial cell lines susceptible to RSV infection)

  • Virus: RSV A2 or B strain

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • RNA Extraction Kit: Commercially available viral RNA extraction kit

  • qRT-PCR Reagents: One-step qRT-PCR master mix, RSV-specific primers and probe targeting a conserved region of the RSV genome (e.g., the N or M gene).

  • Instruments: Cell culture incubator, biosafety cabinet, microplate reader, real-time PCR thermal cycler

  • Consumables: 96-well cell culture plates, sterile pipette tips, microcentrifuge tubes, PCR plates

Experimental Protocol

Cell Seeding
  • Trypsinize and count HeLa or HEp-2 cells.

  • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

Virus Infection and Compound Treatment
  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a no-drug control (vehicle control, e.g., DMSO) and a no-virus control.

  • Aspirate the growth medium from the 96-well plate.

  • Infect the cells with RSV at a multiplicity of infection (MOI) of 0.1 in a volume of 50 µL per well.

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • After the incubation, remove the viral inoculum and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

RNA Extraction
  • At the end of the incubation period, carefully remove the cell culture supernatant.

  • Lyse the cells directly in the wells by adding the lysis buffer from the viral RNA extraction kit.

  • Proceed with the RNA extraction according to the manufacturer's instructions.

  • Elute the viral RNA in a suitable volume of RNase-free water (e.g., 50 µL).

Quantitative RT-PCR
  • Prepare the qRT-PCR reaction mix according to the one-step qRT-PCR kit manufacturer's protocol. For each reaction, include the master mix, reverse transcriptase, RSV-specific primers, and probe.

  • Add 5 µL of the extracted viral RNA to each well of a PCR plate.

  • Add 15 µL of the qRT-PCR reaction mix to each well containing the RNA.

  • Seal the PCR plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Perform the qRT-PCR using a real-time thermal cycler with the following cycling conditions (these may need optimization based on the specific primers and master mix used):

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 5 minutes

    • PCR Cycling (40 cycles):

      • 95°C for 15 seconds

      • 60°C for 1 minute (data acquisition step)

Data Analysis
  • Determine the cycle threshold (Ct) value for each sample.

  • Generate a standard curve using serial dilutions of a known quantity of RSV RNA or a plasmid containing the target sequence.

  • Calculate the viral RNA copy number in each sample based on the standard curve.

  • Normalize the viral RNA copy numbers to the cell viability (which can be assessed in a parallel plate using a cytotoxicity assay like MTT or CellTiter-Glo).

  • Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Data Presentation

Table 1: Efficacy of this compound on RSV A2 Replication in HeLa Cells

This compound Concentration (µM)Mean Viral RNA (log10 copies/mL)Standard DeviationPercent Inhibition (%)
0 (Vehicle Control)7.20.150
0.017.10.2110
0.16.50.1850
15.30.2590
104.10.3099

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Infection cluster_incubation Incubation cluster_analysis Molecular Analysis A Seed HeLa/HEp-2 Cells in 96-well plate B Infect with RSV (MOI 0.1) A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72 hours at 37°C C->D E Viral RNA Extraction D->E F One-Step qRT-PCR E->F G Data Analysis (Ct values, Standard Curve) F->G H Calculate EC50 G->H

Caption: Experimental workflow for determining the in vitro efficacy of this compound using qRT-PCR.

rsv604_moa cluster_virus RSV Life Cycle cluster_drug This compound Action entry RSV Entry replication Viral RNA Replication & Transcription entry->replication assembly Virion Assembly replication->assembly release Progeny Virus Release assembly->release This compound This compound N_protein RSV Nucleoprotein (N) This compound->N_protein binds to N_protein->replication inhibits N_protein->release reduces infectivity of

Caption: Proposed mechanism of action of this compound targeting the RSV nucleoprotein (N).

References

Application Notes and Protocols: Measuring RSV604 Antiviral Activity with a Cell-Based ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapeutics is a critical area of research. RSV604 is a novel benzodiazepine compound that has demonstrated potent anti-RSV activity. It functions by inhibiting viral replication, and resistance has been mapped to mutations in the nucleocapsid (N) protein, suggesting this is its primary target.[1][2][3] This document provides a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the antiviral activity of this compound by measuring the reduction of RSV N protein expression in infected cells. This assay is a valuable tool for high-throughput screening and dose-response analysis of antiviral compounds.

A cell-based ELISA, also known as an in-cell ELISA, is a quantitative and high-throughput method for screening antiviral compounds.[4] It measures the abundance of viral proteins within infected cells, providing a direct assessment of a compound's ability to inhibit viral replication.[4]

Principle of the Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound. The assay involves infecting a monolayer of HEp-2 cells with RSV in the presence of varying concentrations of this compound. After a suitable incubation period, the cells are fixed and permeabilized to allow for the detection of intracellular RSV nucleoprotein (N) using a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the signal, which is proportional to the amount of viral N protein, is measured using a microplate reader. A reduction in the signal in the presence of this compound indicates inhibition of viral replication. Parallel cytotoxicity assays are essential to ensure that the observed antiviral effect is not due to cell death caused by the compound.

Data Presentation

All quantitative data from the cell-based ELISA and cytotoxicity assays should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Antiviral Activity of this compound against RSV

Concentration of this compound (µM)Absorbance at 450 nm (Corrected)% Inhibition of RSV Replication
(Highest Concentration)
...
(Lowest Concentration)
Virus Control (No Compound)0%
Cell Control (No Virus)100%

Table 2: Cytotoxicity of this compound on HEp-2 Cells

Concentration of this compound (µM)Absorbance at 450 nm (Corrected)% Cell Viability
(Highest Concentration)
...
(Lowest Concentration)
Cell Control (No Compound)100%

Table 3: Summary of this compound Activity

ParameterValue (µM)
EC50 (50% Effective Concentration)
CC50 (50% Cytotoxic Concentration)
SI (Selectivity Index = CC50/EC50)

Experimental Protocols

Materials and Reagents
  • HEp-2 cells (ATCC® CCL-23™)

  • Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long strain)

  • This compound compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence/luminescence)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)

  • Primary Antibody: Mouse anti-RSV Nucleoprotein monoclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • XTT or MTT reagent for cytotoxicity assay

  • Microplate reader

HEp-2 Cell Culture
  • Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Virus Stock Preparation and Titration
  • Propagate RSV in HEp-2 cells to generate a high-titer virus stock.

  • Harvest the virus when significant cytopathic effect (CPE) is observed.

  • Clarify the virus-containing supernatant by centrifugation and store at -80°C in small aliquots.

  • Determine the virus titer using a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay on HEp-2 cells.[5][6]

Cell-Based ELISA Protocol
  • Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C to allow for cell adherence and formation of a monolayer.

  • Compound Preparation: Prepare a serial dilution of this compound in infection medium (DMEM with 2% FBS).

  • Infection and Treatment:

    • Carefully remove the growth medium from the wells.

    • Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only for virus and cell controls.

    • Immediately add 50 µL of RSV diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.1-1. Add infection medium without virus to the cell control and compound cytotoxicity wells.

    • Incubate the plate for 48-72 hours at 37°C.

  • Fixation and Permeabilization:

    • Gently wash the cells twice with 200 µL of PBS per well.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunodetection:

    • Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Wash the cells three times with PBST.

    • Add 100 µL of the primary antibody (anti-RSV Nucleoprotein) diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells five times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature in the dark.

    • Wash the cells five times with PBST.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Cytotoxicity Assay (XTT or MTT Assay)
  • Prepare a 96-well plate with HEp-2 cells and the serial dilutions of this compound as described in the Cell-Based ELISA protocol (steps 1 and 2), but without adding the virus.

  • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Add the XTT or MTT reagent to each well according to the manufacturer's instructions.[1][2]

  • Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt to formazan.

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT).

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Percentage Inhibition Calculation:

    • % Inhibition = 100 - [((Absorbance of Treated Well - Absorbance of Cell Control) / (Absorbance of Virus Control - Absorbance of Cell Control)) * 100]

  • Percentage Cell Viability Calculation:

    • % Cell Viability = ((Absorbance of Treated Well / Absorbance of Cell Control)) * 100

  • EC50 and CC50 Determination: Plot the percentage inhibition and percentage cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 and CC50 values.

  • Selectivity Index (SI) Calculation:

    • SI = CC50 / EC50

    • A higher SI value indicates a more favorable therapeutic window for the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. HEp-2 Cell Culture Seeding 4. Seed HEp-2 Cells (96-well plate) Cell_Culture->Seeding Virus_Prep 2. RSV Stock & Titration Treatment 5. Add this compound & Infect with RSV Virus_Prep->Treatment Compound_Prep 3. This compound Dilution Compound_Prep->Treatment Seeding->Treatment Incubation 6. Incubate (48-72h) Treatment->Incubation Fix_Perm 7. Fix & Permeabilize Incubation->Fix_Perm Detection 8. Immunodetection (Primary & Secondary Ab) Fix_Perm->Detection Development 9. Add Substrate & Stop Reaction Detection->Development Read_Plate 10. Read Absorbance Development->Read_Plate Calculate 11. Calculate % Inhibition & % Viability Read_Plate->Calculate Determine 12. Determine EC50, CC50 & Selectivity Index Calculate->Determine

Caption: Experimental workflow for the cell-based ELISA to determine this compound antiviral activity.

RSV_Replication_and_Inhibition cluster_cell Host Cell cluster_entry 1. Entry & Uncoating cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Budding RSV_Virion RSV Virion Uncoating Release of Ribonucleoprotein (RNP) Complex RSV_Virion->Uncoating Fusion RNP RNP Complex (vRNA + N, P, L proteins) Uncoating->RNP Replication vRNA Replication RNP->Replication Transcription mRNA Transcription RNP->Transcription New_RNP New RNP Complex Formation Replication->New_RNP Viral_Proteins Viral Protein Synthesis Transcription->Viral_Proteins Viral_Proteins->New_RNP Assembly Virion Assembly New_RNP->Assembly Budding Progeny Virus Budding Assembly->Budding This compound This compound This compound->RNP Inhibits N protein function, disrupting RNP complex and blocking replication

Caption: Simplified schematic of the RSV replication cycle and the inhibitory action of this compound.

References

Application Notes and Protocols: RSV604 Time-of-Addition Assay to Determine Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1][2] RSV604 is a novel benzodiazepine compound that has demonstrated potent antiviral activity against both A and B subtypes of RSV.[1][2] Understanding the precise mechanism of action (MoA) of antiviral compounds is crucial for their development as therapeutics. The time-of-addition assay is a powerful tool used to determine the specific stage of the viral replication cycle that an antiviral compound inhibits. This application note provides a detailed protocol for utilizing a time-of-addition assay to elucidate the MoA of this compound.

This compound targets the viral nucleocapsid (N) protein, which is essential for viral RNA synthesis and replication.[2][3][4] By adding the compound at different time points relative to viral infection, researchers can pinpoint whether the compound acts at an early stage (e.g., entry) or a later stage (e.g., replication, assembly, or egress) of the viral life cycle. Studies have shown that this compound is effective when added post-infection, suggesting it targets a post-entry step in the RSV replication cycle.[1][3]

Principle of the Time-of-Addition Assay

The time-of-addition assay involves infecting susceptible cells with RSV and then adding the antiviral compound, this compound, at various time points before, during, and after infection. The antiviral activity is then quantified at a fixed time point post-infection, typically by measuring the reduction in viral yield or a specific viral marker. By comparing the efficacy of the compound when added at different times, one can infer the stage of the viral life cycle that is inhibited. For instance, if a compound is only effective when added before or during infection, it likely targets viral entry. Conversely, if it retains activity when added several hours post-infection, it likely targets a post-entry event such as genome replication or protein synthesis.

Data Presentation

The following tables summarize the antiviral activity of this compound from representative studies.

Table 1: Cell Line-Dependent Antiviral Activity of this compound

Cell LineEC50 (µM)EC90 (µM)Assay MethodReference
HeLa~2Not ReportedRSV ELISA[3]
HEp-20.5 - 0.9Not ReportedPlaque Reduction Assay[5]
HEp-21.7Not ReportedRSV-induced Cell Death (XTT)[5]
BHK-21Minimal ActivityNot ReportedRSV ELISA[3]

Table 2: Effect of Delayed Addition of this compound on RSV Replication

Time of Addition (post-infection)This compound Inhibition (%)Fusion Inhibitor (BMS-433771) Inhibition (%)Assay MethodReference
-2 hours (pre-infection)HighHighPlaque Reduction[1]
+6 hoursHighLowPlaque Reduction[1]

Table 3: Quantitative Analysis of this compound Activity in HeLa Cells

TreatmentTime Post-Infection (hours)Intracellular Viral RNA (log10 copies/mL)Released Virus Infectivity (log10 TCID50/mL)Reference
DMSO (Control)24~7.5~5.0[3]
This compound (1x EC90)24~4.5~2.5[3]
DMSO (Control)48~8.0~6.0[3]
This compound (1x EC90)48~4.5~3.0[3]

Experimental Protocols

Materials
  • Cell Line: HEp-2 or HeLa cells

  • Virus: Respiratory Syncytial Virus (RSV) strain A2 or other desired strain

  • Compound: this compound (dissolved in DMSO)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (vehicle control)

  • Assay Kits: Plaque assay reagents (e.g., agarose overlay) or qRT-PCR reagents for viral RNA quantification.

Protocol 1: Time-of-Addition Assay using Plaque Reduction

This protocol is adapted from methodologies described in scientific literature.[1][6]

  • Cell Seeding:

    • Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Infection:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Infect the cell monolayers with RSV at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Time-of-Addition:

    • Prepare serial dilutions of this compound in culture medium. A known fusion inhibitor should be used as a control.

    • Add the compound dilutions to the wells at the following time points relative to the start of infection (t=0): -2h, 0h, 2h, 4h, 6h, and 8h.

    • For the -2h time point, the compound is added 2 hours prior to infection and removed before adding the virus.

    • For all other time points, after the 1-2 hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing the respective compound dilutions.

  • Plaque Assay:

    • After the time-of-addition, incubate the plates for 48-72 hours at 37°C.

    • Aspirate the medium and overlay the cells with a medium containing 0.5-1% agarose or other semi-solid medium to restrict virus spread and allow for plaque formation.

    • Incubate for an additional 3-5 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration at each time point compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition versus the time of addition to determine the window of antiviral activity.

Protocol 2: Time-of-Addition Assay using qRT-PCR for Viral RNA Quantification

This protocol allows for a more quantitative assessment of viral replication.

  • Cell Seeding and Infection:

    • Follow steps 1 and 2 from Protocol 1, using 24-well plates.

  • Time-of-Addition:

    • Follow step 3 from Protocol 1.

  • RNA Extraction:

    • At a fixed time point post-infection (e.g., 24 or 48 hours), aspirate the medium from the wells.

    • Wash the cells with PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer from an RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

  • qRT-PCR:

    • Perform a one-step or two-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene).

    • Include a standard curve of a known quantity of viral RNA to allow for absolute quantification of viral copy numbers.

  • Data Analysis:

    • Determine the viral RNA copy number in each sample.

    • Calculate the percentage of reduction in viral RNA for each compound concentration at each time point compared to the vehicle control.

    • Plot the percentage of inhibition versus the time of addition.

Visualizations

RSV Replication Cycle and the Target of this compound

RSV_Replication_Cycle cluster_cell Host Cell cluster_virus RSV Virion cluster_inhibitor Inhibitor Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Egress Assembly->Budding Virion_new Progeny Virus Budding->Virion_new New Virions Virion RSV Virion->Entry Infection This compound This compound This compound->Replication Inhibits N Protein Function

Caption: Simplified schematic of the RSV replication cycle highlighting the post-entry stage targeted by this compound.

Experimental Workflow for Time-of-Addition Assay

Time_of_Addition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed HEp-2 Cells Infect_Cells Infect Cells with RSV (t=0) Seed_Cells->Infect_Cells Prepare_Virus Prepare RSV Stock Prepare_Virus->Infect_Cells Prepare_Compound Prepare this compound Dilutions Add_Compound Add this compound at Different Time Points (-2h, 0h, 2h, 4h, 6h, 8h) Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Quantify_Virus Quantify Viral Replication (Plaque Assay or qRT-PCR) Incubate->Quantify_Virus Analyze_Data Calculate % Inhibition vs. Time Quantify_Virus->Analyze_Data Determine_MoA Determine Mechanism of Action Analyze_Data->Determine_MoA

Caption: Workflow diagram illustrating the key steps of the this compound time-of-addition assay.

Conclusion

The time-of-addition assay is an indispensable tool for characterizing the mechanism of action of novel antiviral compounds like this compound. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this assay to confirm that this compound acts at a post-entry stage of the RSV replication cycle, consistent with its known targeting of the viral N protein. This information is critical for the continued development and optimization of this compound and other N protein inhibitors as potential therapeutics for RSV infection.

References

Application Notes and Protocols: In Vitro Generation of RSV604-Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro generation of respiratory syncytial virus (RSV) mutants resistant to RSV604, a novel benzodiazepine inhibitor targeting the viral nucleocapsid (N) protein. The described methodology involves serial passage of RSV in cell culture with escalating concentrations of this compound. This application note also outlines the procedures for the isolation, characterization, and genetic analysis of the resulting resistant viral populations. The protocols provided herein are intended to guide researchers in understanding the mechanisms of resistance to this class of antiviral compounds.

Introduction

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This compound is an investigational antiviral compound that has demonstrated potent activity against both RSV A and B subtypes.[1] Its mechanism of action involves the inhibition of the viral nucleocapsid (N) protein, which is essential for viral replication and transcription.[2][3] The emergence of drug-resistant viral strains is a significant concern in antiviral drug development. Therefore, the in vitro generation and characterization of this compound-resistant mutants are crucial for elucidating resistance mechanisms and informing the development of next-generation inhibitors. This protocol details a robust method for selecting and characterizing this compound-resistant mutants in a laboratory setting.

Data Presentation

Table 1: Summary of this compound Resistance Mutations in the Nucleocapsid (N) Protein and Corresponding Fold Change in EC50

Amino Acid SubstitutionNucleotide ChangeRSV StrainFold Change in Resistance (EC50)Reference
L139IA385TA2~7-fold[4][5]
Y105CA313GA25 to 7-fold[5]
I126MC415AA25 to 7-fold[5]
Y105C + I126MA313G + C415AA2>20-fold[5]

Experimental Protocols

Materials and Reagents
  • Cells and Virus:

    • HEp-2 cells (or other susceptible cell lines like Vero cells)

    • Wild-type RSV (e.g., A2 or Long strain)

  • Media and Buffers:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Growth Medium)

    • DMEM supplemented with 2% FBS and 1% penicillin-streptomycin (Infection Medium)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Antiviral Compound:

    • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Other Reagents:

    • DMSO (vehicle control)

    • Methylcellulose overlay medium for plaque assay

    • Crystal violet staining solution

    • Viral RNA extraction kit

    • RT-PCR reagents and primers for N gene amplification and sequencing

Protocol for In Vitro Generation of this compound-Resistant Mutants

This protocol is based on the principle of serial passage of RSV in the presence of gradually increasing concentrations of this compound.

  • Initial Infection:

    • Seed HEp-2 cells in T-25 flasks and grow to 80-90% confluency.

    • Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01 in infection medium.

    • After 2 hours of adsorption at 37°C, remove the inoculum and add fresh infection medium containing this compound at a starting concentration equal to the EC50 of the wild-type virus. A parallel culture with DMSO vehicle control should be maintained.

  • Serial Passage:

    • Incubate the infected cells at 37°C and monitor daily for the development of cytopathic effect (CPE).

    • When 75-90% CPE is observed in the virus control flask (or after a fixed number of days, e.g., 5-7 days), harvest the virus from the this compound-treated flask. This is Passage 1 (P1).

    • Clarify the harvested virus by centrifugation at 2000 x g for 10 minutes.

    • For the next passage (P2), infect fresh HEp-2 cells with the harvested virus from P1.

    • After the adsorption period, add infection medium with a 2-fold increased concentration of this compound.

    • Repeat this process for subsequent passages, progressively increasing the concentration of this compound. If the virus is unable to replicate at a higher concentration, maintain the previous concentration for one or two more passages.

  • Isolation of Resistant Virus:

    • After a significant increase in the EC50 is observed (e.g., >10-fold), isolate clonal populations of the resistant virus by plaque purification.

    • Perform a plaque assay on HEp-2 cells using serial dilutions of the resistant virus population.

    • Use an overlay medium containing a selective concentration of this compound (e.g., 5-10 times the EC50 of the wild-type virus).

    • Pick well-isolated plaques and amplify them in HEp-2 cells in the presence of the selective concentration of this compound.

Protocol for Characterization of Resistant Mutants
  • Phenotypic Characterization (EC50 Determination):

    • Determine the EC50 of the plaque-purified resistant virus against this compound using a plaque reduction assay or an enzyme-linked immunosorbent assay (ELISA)-based method.

    • Compare the EC50 of the mutant virus to that of the wild-type virus to calculate the fold-resistance.

  • Genotypic Characterization (N Gene Sequencing):

    • Extract viral RNA from the resistant and wild-type virus stocks.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the N gene.

    • Sequence the amplified N gene and compare the sequence to that of the wild-type virus to identify mutations.

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_selection Resistance Selection cluster_isolation Isolation and Amplification cluster_characterization Characterization A Prepare HEp-2 Cell Culture D Infect Cells with RSV (Low MOI) A->D B Prepare Wild-Type RSV Stock B->D C Prepare this compound Stock Solution E Add this compound (Starting at EC50) C->E D->E Repeat for multiple passages F Incubate and Monitor for CPE E->F Repeat for multiple passages G Harvest Virus (Passage n) F->G Repeat for multiple passages H Infect Fresh Cells with Passage n Virus G->H Repeat for multiple passages J Plaque Assay with this compound Overlay G->J I Increase this compound Concentration (2-fold) H->I Repeat for multiple passages I->F Repeat for multiple passages K Pick Isolated Plaques J->K L Amplify Clonal Virus Population K->L M Determine EC50 (Phenotypic Analysis) L->M N Extract Viral RNA L->N O RT-PCR and Sequencing of N Gene N->O P Identify Resistance Mutations O->P

Caption: Experimental workflow for generating and characterizing this compound-resistant mutants.

signaling_pathway cluster_virus RSV Replication Cycle cluster_drug Drug Action and Resistance A Viral Entry B Transcription & Replication A->B C Assembly & Budding B->C D This compound E N Protein D->E Inhibits F Mutated N Protein D->F Ineffective Inhibition E->B Essential for F->B Allows Replication

Caption: Mechanism of this compound action and resistance.

References

Application of RSV604 in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. The significant global health burden of RSV underscores the urgent need for effective antiviral therapies. High-throughput screening (HTS) of large compound libraries is a critical strategy in the discovery of novel antiviral agents. RSV604, a novel benzodiazepine derivative, was identified through such a screening campaign and has been characterized as a potent inhibitor of RSV replication.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays for the discovery of new anti-RSV agents.

This compound targets the viral nucleocapsid (N) protein, a highly conserved and essential component of the viral replication complex.[1][3][4] Its mechanism of action involves the inhibition of both viral RNA synthesis and the infectivity of progeny virions, making it an excellent tool for cell-based antiviral assays.[3][5] This document outlines the methodologies for utilizing this compound in HTS workflows, including relevant cell models, assay protocols, and data analysis.

Mechanism of Action of this compound

This compound's primary molecular target is the RSV nucleocapsid (N) protein.[1][6] The N protein is crucial for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex which is the template for viral transcription and replication.[7] By binding to the N protein, this compound disrupts its function, leading to two main antiviral effects:

  • Inhibition of Viral RNA Synthesis: In susceptible cell lines like HeLa and HEp-2, this compound effectively blocks the synthesis of viral RNA.[5]

  • Reduction of Virion Infectivity: this compound has been shown to abolish the infectivity of released virus particles, a mechanism that appears to be independent of the cell type used for viral production.[5]

The potency of this compound can be cell-line dependent, with greater efficacy observed in cell lines where it inhibits viral RNA synthesis.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against various strains of RSV in different cell lines and assay formats.

Table 1: Antiviral Activity of this compound against Laboratory Strains of RSV

CompoundVirus StrainCell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Therapeutic Ratio (CC50/EC50)Reference
This compound RSSHEp-2XTT0.86>50>58[1]
This compound RSSHEp-2Plaque Reduction0.5 - 0.9>50>58[1]
This compound RSSHEp-2Cell ELISA1.7>50>29[1][6]
This compound LongHEp-2Plaque Reduction0.5 - 0.9>50>58[6]
This compound A2HEp-2Plaque Reduction0.5 - 0.9>50>58[6]
This compound BHEp-2Plaque Reduction0.5 - 0.9>50>58[6]
This compound A2HeLa3-day infection assay~2Not ReportedNot Reported[5]
This compound A2HEp-23-day infection assay~2Not ReportedNot Reported[5]
This compound A2BHK-213-day infection assayMinimal ActivityNot ReportedNot Reported[5]
Ribavirin RSSHEp-2Cell ELISA>25>50<2[1]

Table 2: Activity of this compound against Clinical Isolates of RSV

Virus SubtypeNumber of IsolatesAssay TypeMean EC50 (µM)EC50 Range (µM)Reference
A and B40Plaque Reduction~0.8Not Specified[1][6]

High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow for the discovery of novel RSV inhibitors, using this compound as a positive control.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Cytotoxicity cluster_2 Mechanism of Action Studies Compound_Library Compound Library (~20,000 compounds) Single_Concentration_Screen Single-Concentration Screen (e.g., 10 µM) in cell-based assay Compound_Library->Single_Concentration_Screen Primary_Hits Identification of Primary Hits Single_Concentration_Screen->Primary_Hits Dose_Response Dose-Response Assay of Primary Hits Primary_Hits->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50) Primary_Hits->Cytotoxicity_Assay Confirmed_Hits Confirmed Hits with Therapeutic Ratio >50 Dose_Response->Confirmed_Hits Cytotoxicity_Assay->Confirmed_Hits Time_of_Addition Time-of-Addition Assay Confirmed_Hits->Time_of_Addition Resistance_Studies Generation of Resistant Mutants & Sequencing Confirmed_Hits->Resistance_Studies Target_Identification Identification of Molecular Target Time_of_Addition->Target_Identification Resistance_Studies->Target_Identification

Caption: High-throughput screening workflow for RSV inhibitors.

Experimental Protocols

Cell-Based Antiviral Assay (XTT Assay)

This assay measures the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • HEp-2 cells

  • RSV (e.g., RSS strain)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (including this compound as a positive control) and DMSO (vehicle control)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Phenazine methosulfate (PMS)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed HEp-2 cells in 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of infection.

  • The following day, prepare serial dilutions of the test compounds and this compound in cell culture medium. The final DMSO concentration should be ≤0.5%.

  • Remove the growth medium from the cells and infect with RSV at a multiplicity of infection (MOI) sufficient to cause approximately 80% CPE after 6 days.

  • Immediately add the diluted compounds to the infected cells. Include wells with virus-infected cells treated with DMSO (virus control) and uninfected cells with DMSO (cell control).

  • Incubate the plates for 6 days at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, prepare the XTT/PMS solution.

  • Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus production.

Materials:

  • HEp-2 or Vero cells

  • RSV

  • Cell culture medium

  • Test compounds and controls

  • Overlay medium (e.g., medium containing 0.75% methylcellulose)

  • Crystal violet staining solution or an antibody for immunostaining

Protocol:

  • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infect the cells with a dilution of RSV that will produce 50-100 plaques per well for 2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the overlay medium containing serial dilutions of the test compounds.

  • Incubate the plates for 4-6 days at 37°C until plaques are visible.

  • Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet or perform immunostaining for RSV proteins.

  • Count the number of plaques in each well.

  • Calculate the EC50 as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Cell-Based ELISA for Viral Antigen Synthesis

This assay measures the reduction in viral antigen expression.

Materials:

  • HEp-2 cells

  • RSV

  • Test compounds and controls

  • Fixing solution (e.g., 80% acetone)

  • Primary antibody against an RSV protein (e.g., anti-F or anti-N)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • 96-well plates

  • ELISA plate reader

Protocol:

  • Perform cell seeding, infection, and compound treatment in 96-well plates as described for the XTT assay.

  • Incubate for 3 days.

  • Fix the cells with the fixing solution.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Incubate with the primary antibody.

  • Wash the plate and incubate with the HRP-conjugated secondary antibody.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the EC50 as the compound concentration that reduces the viral antigen signal by 50%.

RSV Replication and Host Cell Signaling

RSV infection triggers a complex interplay of signaling pathways within the host cell. The production of viral RNA during replication activates pattern recognition receptors such as RIG-I, leading to the activation of transcription factors like NF-κB and IRF-3.[8] These transcription factors are pivotal in inducing the expression of pro-inflammatory cytokines and type I interferons, which are key components of the innate immune response to viral infections.

RSV_Signaling cluster_0 Viral Entry & Replication cluster_1 Host Cell Response RSV RSV Virion Viral_Entry Viral Entry RSV->Viral_Entry Replication Viral RNA Replication & Transcription Viral_Entry->Replication N_Protein N Protein Replication->N_Protein RIG_I RIG-I Activation Replication->RIG_I This compound This compound This compound->N_Protein Inhibition MAVS MAVS Signaling RIG_I->MAVS IKK_Complex IKK Complex MAVS->IKK_Complex TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe NF_kB NF-κB Activation IKK_Complex->NF_kB IRF3 IRF-3 Activation TBK1_IKKe->IRF3 Cytokines Pro-inflammatory Cytokines & Interferons NF_kB->Cytokines IRF3->Cytokines

Caption: RSV replication cycle and host cell signaling pathways.

Conclusion

This compound serves as an invaluable tool for the discovery and development of novel anti-RSV therapeutics. Its well-characterized mechanism of action, targeting the essential N protein, and its proven efficacy in various cell-based assays make it an ideal positive control for HTS campaigns. The protocols and data presented in this document provide a comprehensive guide for researchers aiming to establish robust and reliable screening platforms for the identification of the next generation of RSV inhibitors.

References

Application Notes: Probing the Mechanism of RSV N-Protein Inhibitors with Subgenomic Replicon Cells — A Case Study of RSV604

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults.[1][2] The RSV Nucleocapsid (N) protein is essential for viral replication, encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, which serves as the template for the viral polymerase.[3][4] This critical function makes the N protein an attractive target for antiviral therapies.[2]

RSV604 is a benzodiazepine compound identified as a potent inhibitor of RSV replication.[2][5] Initial studies and resistance mutation mapping confirmed that this compound targets the N protein.[5][6] To dissect its precise mechanism of action (MoA), researchers have utilized RSV subgenomic replicon cells. These engineered cell lines contain a self-replicating portion of the RSV genome, which expresses a reporter gene (e.g., luciferase) but lacks the genes for viral entry and assembly, thus allowing the specific study of viral RNA synthesis in a safe and quantifiable manner.[7]

This application note details the experimental use of this compound in such a replicon system. The findings highlight a crucial aspect of this compound's MoA: while it potently inhibits replication in the context of a full viral infection, it is inactive against established replication complexes in subgenomic replicon cells.[3][8] This suggests a mechanism that precedes the formation of a stable and active RNP complex.

Data Presentation

The efficacy of this compound is highly dependent on the experimental system used. The compound shows potent, submicromolar activity in cell-based assays with infectious virus but fails to inhibit RNA synthesis in cells with pre-existing, stable subgenomic replicons.

Table 1: Comparative Efficacy of this compound in Different RSV Assay Systems

Assay Type Cell Line RSV Strain(s) Endpoint EC₅₀ / % Inhibition Reference
Whole Virus Infection HEp-2 A2, B, Long, RSS Cell Death / CPE 0.86 µM [9][10]
Whole Virus Infection HEp-2 Multiple A & B Plaque Reduction ~0.8 µM (average) [9]
Whole Virus Infection HeLa A2 Viral RNA Synthesis Potent Inhibition [1][3]
Subgenomic Replicon Not Specified N/A Luciferase Reporter No Inhibition [8][11]
Subgenomic Replicon Not Specified N/A Replicon RNA Levels No Inhibition [8][11]

| Cell-Free RNP Assay | N/A | A2 | RNA Synthesis | No Inhibition |[3][8] |

Table 2: this compound Resistance Mutations in the Nucleocapsid (N) Protein

Original Amino Acid Position Mutant Amino Acid Resulting Effect on this compound Potency Reference
Leucine (L) 139 Isoleucine (I) ~7-fold decrease in potency [12]

| Other mutations | 121-160 | Various | Conferred resistance to this compound |[2] |

Mechanism of Action and Experimental Workflow

This compound directly binds to the RSV N protein.[1] However, its inability to disrupt established replicons suggests it does not inhibit the enzymatic function of a pre-formed RNP complex.[8] The proposed mechanism is that this compound acts at a stage prior to RNP formation, possibly by inducing N protein aggregation or preventing its proper interaction with viral RNA or other viral proteins required to build a functional replication complex.[3]

Diagram 1: Proposed Mechanism of this compound cluster_0 Whole Virus Infection cluster_1 RSV Subgenomic Replicon System N_protein Free N Protein Pool RNP_formation RNP Complex Formation (N + RNA + L/P proteins) N_protein->RNP_formation Essential Step Replication Viral RNA Replication & Transcription RNP_formation->Replication Stable_RNP Stable, Pre-formed RNP Complex Replicon_Replication Replicon RNA Synthesis Stable_RNP->Replicon_Replication No_Effect No Effect RSV604_target This compound RSV604_target->N_protein Inhibits/ Interferes RSV604_target->Stable_RNP

Diagram 1: Proposed Mechanism of this compound

The workflow below outlines the process for evaluating compounds like this compound using a replicon system. This approach is crucial for distinguishing inhibitors that target the function of the assembled polymerase from those that affect its formation.

Diagram 2: Experimental Workflow start Start plate_cells 1. Plate RSV Replicon Cells (e.g., expressing Luciferase) start->plate_cells incubate1 2. Incubate for 24h (allow cells to adhere) plate_cells->incubate1 treat 3. Treat with Serial Dilutions of this compound & Controls incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 data_collection 5. Assay for Readout incubate2->data_collection luciferase 6a. Measure Luciferase Activity (Primary Endpoint) data_collection->luciferase qRT_PCR 6b. Quantify Replicon RNA (via qRT-PCR) data_collection->qRT_PCR cytotoxicity 6c. Assess Cell Viability (e.g., CellTiter-Glo) data_collection->cytotoxicity analyze 7. Analyze Data (Calculate EC₅₀ and CC₅₀) luciferase->analyze qRT_PCR->analyze cytotoxicity->analyze end End analyze->end

Diagram 2: Experimental Workflow

Experimental Protocols

Protocol 1: RSV Subgenomic Replicon Inhibition Assay

Objective: To quantify the effect of this compound on established RSV RNA replication using a stable replicon cell line expressing a reporter gene.

Materials:

  • Human cell line stably maintaining an RSV subgenomic replicon (e.g., A549-luc-replicon).

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic).

  • This compound (dissolved in DMSO).

  • Positive control inhibitor (e.g., RSV Polymerase L-protein inhibitor AZ-27).

  • Negative control (DMSO vehicle).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Methodology:

  • Cell Plating: Seed the RSV replicon cells in 96-well white plates at a density that will result in 80-90% confluency at the end of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) and positive control wells.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[11]

  • Luciferase Measurement:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle-only wells to 100% activity and the background (no cells) to 0%.

    • Plot the percent inhibition against the compound concentration and fit a dose-response curve to determine the EC₅₀ value. For this compound, no significant inhibition is expected.[11]

Protocol 2: Cytotoxicity Assay

Objective: To determine the cytotoxic concentration (CC₅₀) of this compound in the host cell line to ensure that any observed antiviral effect in other assays is not due to cell death.

Materials:

  • The same host cell line used for the replicon assay.

  • Complete cell culture medium.

  • This compound (dissolved in DMSO).

  • 96-well clear tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents).

  • Plate reader (luminometer or spectrophotometer).

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 from Protocol 1 using clear 96-well plates.

  • Incubation: Incubate for 48 hours, matching the duration of the replicon assay.

  • Viability Measurement: Add the cell viability reagent to each well as per the manufacturer's protocol.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (100% viability).

    • Plot percent viability against compound concentration and calculate the CC₅₀, the concentration that reduces cell viability by 50%.

Protocol 3: Whole Virus Plaque Reduction Assay (Comparative Protocol)

Objective: To confirm the antiviral activity of this compound in a standard RSV infection model.

Materials:

  • Susceptible cell line (e.g., HEp-2 or HeLa).

  • RSV stock (e.g., strain A2).

  • Infection medium (low-serum medium).

  • This compound and controls.

  • Overlay medium (e.g., containing 0.8% methylcellulose).

  • Fixing solution (e.g., 80% methanol).

  • Primary antibody against RSV F or N protein.

  • HRP-conjugated secondary antibody and substrate, or fluorescent secondary antibody.

  • Microscope or plate imager.

Methodology:

  • Cell Plating: Seed HEp-2 cells in 24-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with an amount of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

  • Treatment and Overlay: Remove the virus inoculum. Wash the cells and add the overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate for 3-5 days at 37°C until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with the fixing solution.

    • Perform immunostaining for an RSV protein to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percent plaque reduction relative to the vehicle control and determine the EC₅₀ value.

Conclusion and Implications

The experimental finding that this compound does not inhibit RNA synthesis in RSV subgenomic replicon cells is a critical piece of data for understanding its mechanism of action.[3][8] It demonstrates that the compound does not act on the fully formed, active RNP complex but rather interferes with a process upstream of this step. This case study underscores the power of using replicon systems not just as a primary screening tool but as a crucial secondary assay to elucidate the specific stage of the viral life cycle targeted by a potential inhibitor. For drug development programs targeting the RSV N protein, these findings advocate for a multi-pronged screening approach that combines whole virus assays with replicon-based mechanistic studies to identify and correctly classify novel inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: RSV604 Activity in HeLa vs. BHK-21 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the respiratory syncytial virus (RSV) inhibitor, RSV604. The focus is on understanding the observed cell line-dependent activity of this compound in HeLa and BHK-21 cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel benzodiazepine inhibitor of RSV replication.[1][2] Its primary target is the viral nucleocapsid (N) protein, which is essential for encapsidating the viral RNA genome, replication, and transcription.[1][3] By binding to the N protein, this compound disrupts these critical viral processes.[1][2][3]

Q2: Why am I observing potent anti-RSV activity of this compound in HeLa cells but minimal activity in BHK-21 cells?

A2: This is a known and documented phenomenon referred to as cell line-dependent activity.[4][5] In HeLa cells, this compound exhibits a dual mechanism of action: it inhibits both viral RNA synthesis and the infectivity of the virus particles that are released from the cells.[3][4] In contrast, in BHK-21 cells, this compound does not inhibit viral RNA synthesis but does abolish the infectivity of the released virions.[4][5] This lack of impact on RNA synthesis in BHK-21 cells is the primary reason for its reduced apparent potency in standard antiviral assays that measure viral replication.[4]

Q3: Is the difference in this compound activity due to poor compound penetration into BHK-21 cells?

A3: No, studies have shown that this compound penetrates both HeLa and BHK-21 cells to similar concentrations.[5][6] Therefore, the observed difference in antiviral activity is not due to a lack of compound uptake by BHK-21 cells but rather the distinct intracellular mechanisms of action in the two cell lines.[4][5]

Q4: What are the general characteristics of HeLa and BHK-21 cells that might influence viral studies?

A4:

  • HeLa Cells: This is a human cervical cancer cell line.[7] HeLa cells are known for their rapid growth and high susceptibility to a wide range of viruses, making them a common model for virology research.[8] For RSV, entry into HeLa cells has been shown to occur via macropinocytosis.[9]

  • BHK-21 Cells: This is a baby hamster kidney fibroblast cell line.[10] These cells are also widely used for the propagation of various viruses.[10][11] Different clones of BHK-21 cells can exhibit varying susceptibility to certain viruses.[12]

Q5: How does the viral entry pathway differ between HeLa and BHK-21 cells for RSV?

A5: RSV has been reported to enter HeLa cells through macropinocytosis, an actin-dependent process.[9] While the specific entry mechanism for RSV in BHK-21 cells is less characterized in the provided literature, viral entry pathways can be cell-type specific and may contribute to downstream differences in viral replication and inhibitor efficacy.

Troubleshooting Guides

Problem 1: Inconsistent EC50 values for this compound in HeLa cells.

Possible Cause Troubleshooting Step
Cell Confluency Ensure that HeLa cells are seeded to achieve a consistent confluency (e.g., 90%) at the time of infection. Over-confluent or sparse monolayers can affect viral spread and assay results.
Virus Titer Use a consistent and accurately titered virus stock for all experiments. Variations in the multiplicity of infection (MOI) can influence the apparent EC50 value.
Incubation Time Adhere to a standardized incubation time for the assay (e.g., 3 days). Shorter or longer incubation times will alter the extent of viral replication and cell death.
Reagent Quality Use fresh, high-quality cell culture media, serum, and this compound compound. Ensure the compound is fully dissolved.

Problem 2: No observable antiviral effect of this compound in BHK-21 cells in a plaque reduction assay.

Possible Cause Troubleshooting Step
Assay Readout A standard plaque reduction assay measures the inhibition of viral replication and spread, which is not the primary mechanism of this compound in BHK-21 cells. The compound's effect is on the infectivity of progeny virions.
Alternative Assay To measure the effect of this compound in BHK-21 cells, consider a TCID50 (Tissue Culture Infectious Dose 50) assay on the supernatant collected from this compound-treated, infected BHK-21 cells. This will assess the infectivity of the released virus particles.
Cell Health Ensure the BHK-21 cell monolayer is healthy and confluent. Poor cell health can lead to inconsistent results.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against RSV A2 in Different Cell Lines

Cell LineAssay TypeEC50 (µM)CC50 (µM)Reference
HeLa RSV ELISA (3-day infection)~2>50[5]
HEp-2 Plaque Reduction0.5 - 0.9>100[1][2]
BHK-21 RSV ELISA (3-day infection)Minimal Activity>50[5]

Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay (for HeLa cells)
  • Cell Seeding: Seed HeLa cells in 6-well plates at a density to achieve 90-100% confluency the next day.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.

  • Infection: Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Infect the cells with RSV at a multiplicity of infection (MOI) that yields countable plaques (e.g., 50-100 plaques per well) in a small volume (200 µL) for 1 hour at 37°C, rocking the plates every 15 minutes.

  • Treatment: After the 1-hour adsorption period, remove the virus inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2X medium (containing 4% FBS and the desired concentration of this compound) and 1.2% agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formaldehyde for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes.

  • Quantification: Wash the wells with water, allow them to dry, and count the number of plaques. Calculate the percent inhibition relative to the untreated virus control.

Protocol 2: Infectivity Assay of Released Virus (TCID50)
  • Cell Culture and Infection: Seed BHK-21 cells in a 24-well plate. Once confluent, infect the cells with RSV A2 at an MOI of 0.1 in the presence of varying concentrations of this compound or a DMSO control.

  • Supernatant Collection: At different time points post-infection (e.g., 24, 48, 72 hours), collect the culture supernatants.

  • Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants in serum-free medium.

  • Infection of Reporter Cells: In a 96-well plate containing confluent HeLa cells, add 100 µL of each supernatant dilution to 8 replicate wells.

  • Incubation: Incubate the plate at 37°C for 4-5 days.

  • Readout: Observe the wells for the presence or absence of cytopathic effect (CPE).

  • Calculation: Calculate the TCID50 value using the Reed-Muench method. This will determine the infectious virus titer in the supernatant.

Visualizations

RSV604_Mechanism_of_Action cluster_HeLa HeLa Cells cluster_BHK21 BHK-21 Cells RSV_HeLa RSV Entry RNA_Synth_HeLa Viral RNA Synthesis RSV_HeLa->RNA_Synth_HeLa Assembly_HeLa Virus Assembly & Release RNA_Synth_HeLa->Assembly_HeLa Infectious_Virus_HeLa Infectious Progeny Virus Assembly_HeLa->Infectious_Virus_HeLa RSV604_HeLa This compound RSV604_HeLa->RNA_Synth_HeLa Inhibits RSV604_HeLa->Assembly_HeLa Reduces Infectivity RSV_BHK21 RSV Entry RNA_Synth_BHK21 Viral RNA Synthesis RSV_BHK21->RNA_Synth_BHK21 Assembly_BHK21 Virus Assembly & Release RNA_Synth_BHK21->Assembly_BHK21 NonInfectious_Virus_BHK21 Non-Infectious Progeny Virus Assembly_BHK21->NonInfectious_Virus_BHK21 RSV604_BHK21 This compound RSV604_BHK21->Assembly_BHK21 Abolishes Infectivity

Caption: Differential mechanism of this compound in HeLa vs. BHK-21 cells.

Experimental_Workflow_Comparison cluster_PlaqueAssay Plaque Reduction Assay (HeLa) cluster_InfectivityAssay Infectivity Assay (from BHK-21) Plaque_Start Seed HeLa Cells Plaque_Infect Infect with RSV + this compound Plaque_Start->Plaque_Infect Plaque_Overlay Add Agarose Overlay Plaque_Infect->Plaque_Overlay Plaque_Incubate Incubate 3-5 Days Plaque_Overlay->Plaque_Incubate Plaque_Stain Fix and Stain Plaque_Incubate->Plaque_Stain Plaque_Result Count Plaques (Measures Replication & Spread) Plaque_Stain->Plaque_Result Infectivity_Start Seed BHK-21 Cells Infectivity_Infect Infect with RSV + this compound Infectivity_Start->Infectivity_Infect Infectivity_Collect Collect Supernatant Infectivity_Infect->Infectivity_Collect Infectivity_Titer Titer on HeLa Cells (TCID50) Infectivity_Collect->Infectivity_Titer Infectivity_Result Determine Infectivity of Released Virus Infectivity_Titer->Infectivity_Result

Caption: Workflow for assessing this compound activity in different cell lines.

References

Technical Support Center: Overcoming Low RSV604 Activity in Certain Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low activity of the Respiratory Syncytial Virus (RSV) inhibitor, RSV604, in specific cell lines.

Troubleshooting Guide

Issue: Low or No this compound Activity Observed in My Cell Line

This guide provides a step-by-step approach to understanding and potentially overcoming the issue of low this compound efficacy in your experiments.

1. Cell Line Selection and Characterization:

  • Question: Is the cell line you are using known to be less sensitive to this compound?

  • Explanation: The antiviral activity of this compound is known to be cell-line dependent.[1][2][3] It exhibits potent activity in cell lines such as HeLa and HEp-2, but shows minimal activity in others, like BHK-21 cells.[3][4] This difference is not due to variations in compound penetration into the cells.[1][3]

  • Recommendation:

    • Review the provided data on this compound activity in different cell lines (see Table 1).

    • If possible, switch to a more sensitive cell line (e.g., HeLa, HEp-2) to confirm the compound's intrinsic activity.

    • If you must use a less sensitive cell line, be aware that the primary mechanism of viral RNA synthesis inhibition may be absent.[1][2][5]

2. Understanding the Dual Mechanism of Action:

  • Question: Are you assaying for both mechanisms of this compound action?

  • Explanation: this compound has a dual mechanism of action: it inhibits viral RNA synthesis and reduces the infectivity of the progeny virus.[1][2][5] The inhibition of viral RNA synthesis is cell-line dependent, while the reduction of viral infectivity appears to be cell-type independent.[1][3]

  • Recommendation:

    • Design experiments to measure both viral RNA levels (e.g., via qRT-PCR) and the infectivity of the released virus (e.g., via TCID50 assay).

    • In cell lines with low overall activity, you may still observe a reduction in the infectivity of the viral particles produced.

3. Investigating Host Cell Factors:

  • Question: Could host cell factors be influencing this compound activity?

  • Explanation: The exact reason for the cell-line dependent inhibition of viral RNA synthesis is not fully understood, but it is hypothesized to involve host cell factors.[1][3] Variations in the expression, sequence, or structure of these host factors among different cell lines may contribute to the observed differences in this compound potency.[1][3]

  • Recommendation:

    • While direct modulation of host factors may not be feasible, be aware of this variable when interpreting your data.

    • When comparing results across different cell lines, consider the potential influence of the cellular environment.

4. Checking for RSV Strain and Resistance:

  • Question: Are you using a resistant strain of RSV?

  • Explanation: Resistance to this compound has been associated with mutations in the viral nucleocapsid (N) protein, which is the direct target of the compound.[6][7][8]

  • Recommendation:

    • Sequence the N gene of your viral stock to check for known resistance mutations.

    • If resistance is suspected, test this compound against a wild-type, sensitive RSV strain as a positive control.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low this compound Activity cell_line 1. Is the cell line known to be less sensitive? start->cell_line dual_mechanism 2. Are you assaying for both mechanisms of action? cell_line->dual_mechanism Yes switch_cell Switch to a sensitive cell line for validation. cell_line->switch_cell No host_factors 3. Consider the influence of host cell factors. dual_mechanism->host_factors Yes measure_both Measure both viral RNA and infectivity. dual_mechanism->measure_both No resistance 4. Is the RSV strain resistant? host_factors->resistance end Resolution resistance->end No sequence_n Sequence N gene for resistance mutations. resistance->sequence_n Yes switch_cell->end measure_both->end sequence_n->end

Caption: A flowchart for troubleshooting low this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound directly targets the Respiratory Syncytial Virus (RSV) nucleocapsid (N) protein.[1][6][7] The N protein is essential for viral replication and assembly.[2][5][6]

Q2: Why does this compound show different levels of activity in different cell lines?

A2: The activity of this compound is cell-line dependent due to its dual mechanism of action.[1][2][3] While it reduces the infectivity of released virus in most cell types, its ability to inhibit viral RNA synthesis is not universal across all cell lines.[1][3] This discrepancy in inhibiting viral RNA synthesis is the primary reason for the observed differences in potency.[1][2][5]

Q3: What are the two mechanisms of action of this compound?

A3: this compound has two distinct mechanisms of action:

  • Inhibition of viral RNA synthesis: This action is cell-line dependent.[1][2][5]

  • Reduction of the infectivity of released virus particles: This effect is observed across different cell types.[1][3]

Q4: How does resistance to this compound develop?

A4: Resistance to this compound is associated with mutations in the gene encoding the N protein.[6][7][8] Interestingly, these resistance mutations do not appear to affect the binding of this compound to the N protein in vitro, suggesting a more complex mechanism of resistance than simple target-binding disruption.[1]

Q5: Is the low activity of this compound in certain cell lines due to poor cell penetration?

A5: No, studies have shown that the cell-line dependent activity of this compound is independent of the compound's penetration into the cells.[1][3]

Quantitative Data

Table 1: In Vitro Activity of this compound in Various Cell Lines

Cell LineVirus StrainAssay TypeEC50 (µM)Reference
HEp-2RSV (RSS, Long, A2, B)Plaque Reduction0.5 - 0.9[9]
HEp-2RSVCell Death0.86[9]
HEp-2RSVViral Antigen Synthesis1.7[9]
HeLaRSV A2RSV ELISA~2[3]
BHK-21RSV A2RSV ELISAMinimal Activity[3][4]

Experimental Protocols

Protocol 1: Viral Replication Assay (Plaque Reduction Assay)
  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 2 hours at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the overlay medium. After the adsorption period, remove the viral inoculum and add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5 days.

  • Plaque Visualization: After incubation, fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Protocol 2: Quantification of Viral RNA (qRT-PCR)
  • Infection and Treatment: Infect a sensitive cell line (e.g., HeLa) with RSV at a known multiplicity of infection (MOI) in the presence of various concentrations of this compound.

  • RNA Extraction: At a specified time post-infection (e.g., 72 hours), harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and RSV-specific primers.

  • qPCR: Perform quantitative PCR using a fluorescent dye (e.g., SYBR Green) and primers specific for a conserved region of the RSV genome.

  • Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene. Determine the concentration of this compound that inhibits viral RNA synthesis by 50% (IC50).

Protocol 3: Viral Infectivity Assay (TCID50)
  • Virus Production: Infect a cell line (e.g., HeLa or BHK-21) with RSV in the presence or absence of this compound.

  • Supernatant Collection: At a set time post-infection, collect the culture supernatant containing the progeny virus.

  • Serial Dilution: Prepare 10-fold serial dilutions of the collected supernatants.

  • Infection of Indicator Cells: In a 96-well plate containing fresh monolayers of a sensitive indicator cell line (e.g., HEp-2), add the serially diluted supernatants.

  • Incubation and Observation: Incubate the plate for 5-7 days and then observe for cytopathic effect (CPE) under a microscope.

  • TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method, based on the highest dilution of the supernatant that causes CPE in 50% of the wells. A reduction in the TCID50/mL in the this compound-treated samples compared to the untreated control indicates a decrease in viral infectivity.

Signaling Pathway and Mechanism of Action

RSV604_MOA cluster_virus RSV Life Cycle Viral Entry Viral Entry Transcription/Replication Transcription/Replication Viral Entry->Transcription/Replication Assembly Assembly Transcription/Replication->Assembly Viral RNA Synthesis Viral RNA Synthesis Transcription/Replication->Viral RNA Synthesis produces Virus Release Virus Release Assembly->Virus Release Progeny Virus Progeny Virus Assembly->Progeny Virus produces This compound This compound This compound->Viral RNA Synthesis Inhibits (Cell-line dependent) This compound->Progeny Virus Reduces Infectivity (Cell-line independent)

Caption: Dual mechanism of action of this compound on the RSV life cycle.

References

RSV604 solubility in DMSO and ethanol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information and troubleshooting advice for using RSV604 in in vitro assays, focusing on its solubility in DMSO and ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound for in vitro assays?

A1: The highly recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO, and stock solutions are typically prepared at a concentration of 10 mM.[1][2] For assays, this stock solution is then serially diluted to the desired final concentrations. It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can reduce the solubility of the compound.[3][4]

Q2: Can I use ethanol to dissolve this compound?

A2: There is limited information available regarding the solubility of this compound in ethanol for the preparation of primary stock solutions. While some protocols may mention washing steps with ethanol-based solutions[1], DMSO is the standard and verified solvent for initial reconstitution. Using ethanol may lead to incomplete dissolution or precipitation. For consistent and reproducible results, it is strongly advised to use DMSO.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays without causing cytotoxicity?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[5] Many studies successfully use a final DMSO concentration of 0.1% (v/v).[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) to accurately assess the effect of the compound versus the solvent.

Q4: What are the typical effective concentrations (EC₅₀) of this compound in in vitro assays?

A4: The EC₅₀ of this compound for inhibiting Respiratory Syncytial Virus (RSV) replication is typically in the submicromolar to low micromolar range. In plaque reduction assays using HEp-2 cells, the EC₅₀ is reported to be between 0.5 and 0.9 µM.[2][5][6] The average EC₅₀ against numerous clinical isolates of both RSV-A and RSV-B subtypes is approximately 0.8 µM.[2]

Q5: Is the antiviral activity of this compound dependent on the cell line used?

A5: Yes, the potency of this compound has been shown to be cell-line dependent.[7][8] While it demonstrates potent activity against RSV in cell lines like HeLa and HEp-2, it shows minimal activity in BHK-21 cells.[8][9] This is an important consideration when designing experiments and interpreting results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO 78 mg/mL (200.82 mM)[3]Use fresh, anhydrous DMSO. Ultrasonic assistance may be needed.[4]
50 mg/mL (128.74 mM)[4]
Ethanol Data not availableNot recommended as a primary solvent for stock solutions.

Table 2: In Vitro Efficacy of this compound

Assay TypeCell LineVirus Strain(s)EC₅₀Reference
Plaque ReductionHEp-2RSS, Long, A2, B0.5 - 0.9 µM[2]
XTT AssayHEp-2RSV-induced cell death0.86 µM[2][3]
Cell ELISAHEp-2RSV antigen synthesis1.7 µM[2]
Plaque ReductionVarious40 clinical isolates (A & B)0.8 ± 0.2 µM[5]
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 388.4 g/mol ) in a sterile microcentrifuge tube.[5]

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]

Protocol 2: General Plaque Reduction Assay
  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with RSV at a known titer (e.g., 500 Plaque Forming Units/ml) for 2 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

  • Agarose Overlay: After the 2-hour infection period, remove the virus inoculum and overlay the cells with a mixture of 2x DMEM containing 2% FBS and 0.6% agarose, supplemented with the respective concentrations of this compound or vehicle control (DMSO).[5]

  • Incubation: Incubate the plates at the optimal temperature for RSV replication (typically 37°C) for 5 days.[5]

  • Visualization: Fix the cells with 10% formaldehyde, remove the agarose plugs, and stain with a suitable dye like methylene blue or by immunostaining to visualize the viral plaques.[5]

  • Quantification: Count the number of plaques in each well. The results are expressed as the percentage of plaque reduction compared to the vehicle control.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in medium - Poor solubility in the aqueous culture medium.- Final concentration is too high.- DMSO stock was not properly dissolved.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (e.g., 0.1-0.5%).- Lower the final concentration of this compound.- Ensure the DMSO stock is clear before diluting it into the medium.
Inconsistent antiviral activity - Repeated freeze-thaw cycles of the stock solution.- Cell line-dependent efficacy.- Inaccurate pipetting or dilution.- Use fresh aliquots for each experiment.- Confirm that the chosen cell line is susceptible to this compound's mechanism of action (e.g., use HeLa or HEp-2 instead of BHK-21).[8][9]- Calibrate pipettes and double-check dilution calculations.
High background cytotoxicity - Final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentrations.- Reduce the final DMSO concentration to ≤0.1%.- Always run a vehicle control (DMSO only) to differentiate between compound and solvent toxicity.- Perform a separate cytotoxicity assay (e.g., XTT) to determine the 50% cytotoxic concentration (CC₅₀).[5]

Visualizations

RSV604_Mechanism_of_Action cluster_cell Inside Host Cell RSV_Virion RSV Virion Entry Entry & Uncoating RSV_Virion->Entry Host_Cell Host Cell RNP_Complex Viral RNP Complex (RNA + N, P, L proteins) Entry->RNP_Complex releases RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) RNP_Complex->RNA_Synthesis Protein_Synthesis Viral Protein Synthesis RNA_Synthesis->Protein_Synthesis mRNAs Assembly Virion Assembly RNA_Synthesis->Assembly Genomic RNA Protein_Synthesis->Assembly Viral Proteins Release New Virion Release Assembly->Release This compound This compound This compound->RNA_Synthesis Inhibits N_Protein Nucleoprotein (N) This compound->N_Protein Binds to N_Protein->RNP_Complex Essential for formation & function

Caption: Mechanism of action of this compound targeting the viral N protein.

In_Vitro_Assay_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed HEp-2 Cells in Multi-Well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound in Medium Prepare_Stock->Prepare_Dilutions Infect_Cells Infect Cells with RSV Seed_Cells->Infect_Cells Treat_Cells Add this compound Dilutions & Agarose Overlay Infect_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 5 Days Treat_Cells->Incubate Fix_Stain Fix & Stain Plaques Incubate->Fix_Stain Analyze Count Plaques & Calculate EC₅₀ Fix_Stain->Analyze End End Analyze->End

Caption: Experimental workflow for a plaque reduction assay with this compound.

References

Optimizing RSV604 Concentration for Plaque Reduction Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RSV604 in respiratory syncytial virus (RSV) plaque reduction assays. The following question-and-answer format addresses common challenges and offers detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a plaque reduction assay?

A1: Based on published data, a good starting point for this compound concentration is a serial dilution ranging from 0.1 µM to 10 µM. The reported 50% effective concentration (EC50) for this compound in plaque reduction assays using HEp-2 cells typically falls between 0.5 µM and 0.9 µM for various RSV strains.[1][2] For initial experiments, it is advisable to use a broad range to determine the optimal concentration for your specific cell line and virus strain.

Q2: How does the multiplicity of infection (MOI) affect the EC50 of this compound?

A2: Increasing the MOI of RSV can have a slight effect on the EC50 of this compound. For instance, an increase in MOI from 0.02 to 1.5 resulted in a shift of the EC50 from 1.4 µM to 2.55 µM, respectively.[1] It is crucial to maintain a consistent MOI across experiments to ensure the comparability of results.

Q3: Is this compound effective against all RSV subtypes and clinical isolates?

A3: Yes, this compound has demonstrated potent activity against both RSV A and B subtypes. It has been shown to be equipotent against a large number of clinical isolates, with an average EC50 of 0.8 ± 0.2 µM in plaque reduction assays.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel benzodiazepine that inhibits RSV replication by targeting the viral nucleocapsid (N) protein.[1][2] This interaction is believed to interfere with the formation of the ribonucleoprotein (RNP) complex, which is essential for viral transcription and replication.[1][3] This mechanism is distinct from fusion inhibitors.

Troubleshooting Guide

Q1: I am observing high cytotoxicity at concentrations where I expect to see antiviral activity. What could be the cause?

A1: High cytotoxicity can be a concern. The 50% cytotoxic concentration (CC50) for this compound in HEp-2 cells is reported to be greater than 50 µM.[2] If you are observing cell death at lower concentrations, consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level, typically below 0.5%.[1]

  • Cell Health: Use healthy, actively dividing cells for your assay. Stressed or overly confluent cells can be more susceptible to compound toxicity.

  • Assay Duration: Prolonged incubation times can sometimes exacerbate cytotoxic effects. While a 5-day incubation is standard for RSV plaque assays, you might assess cell viability at earlier time points.[1]

Q2: The plaque reduction is not as significant as expected, even at higher concentrations of this compound. Why might this be?

A2: Suboptimal plaque reduction can be attributed to several factors:

  • Cell Line-Dependent Activity: The antiviral activity of this compound is known to be cell line-dependent.[3][4] While potent in cell lines like HEp-2 and HeLa, it shows minimal activity in others, such as BHK-21 cells.[3][4] This is thought to be due to differences in host cell factors that influence the compound's ability to inhibit viral RNA synthesis, rather than differences in compound uptake.[3] We recommend using HEp-2 or other susceptible human epithelial cell lines for optimal results.

  • Compound Stability: Ensure that this compound is properly stored and that the working solutions are freshly prepared. The compound is typically stored at -20°C or -80°C.[2]

  • Viral Strain Variability: While generally potent against many strains, slight variations in susceptibility may exist. Confirm the identity and expected susceptibility of your RSV strain.

  • Development of Resistance: Although it occurs at a low frequency, resistance to this compound can develop through mutations in the N protein.[1] If you are passaging the virus in the presence of the compound, this could be a factor. Resistant plaques may appear smaller or have a less defined morphology.

Q3: I am seeing inconsistent plaque sizes and morphologies in my assay. What could be the issue?

A3: Inconsistent plaque characteristics can compromise the accuracy of your results. Consider these points:

  • Cell Monolayer Confluency: It is critical to have a confluent and uniform cell monolayer at the time of infection. Gaps in the monolayer can lead to irregular plaque formation.

  • Agarose Overlay Technique: The temperature of the agarose overlay is crucial. If it is too hot, it can damage the cells. If it is too cool, it will solidify prematurely, leading to an uneven layer. The agarose concentration also needs to be optimal to restrict viral spread to adjacent cells. A common concentration is 0.6%.[1]

  • Virus Inoculum Distribution: Ensure the virus inoculum is evenly distributed across the cell monolayer during the adsorption period. Gentle rocking of the plates every 15-20 minutes can help.

Quantitative Data Summary

ParameterCell LineVirus Strain(s)ValueAssay TypeReference
EC50 HEp-2RSS, Long, A2, B0.5 - 0.9 µMPlaque Reduction[1][2]
EC50 HEp-240 Clinical Isolates0.8 ± 0.2 µMPlaque Reduction[1]
EC50 HEp-2RSV-induced cell death0.86 µMXTT Assay[2]
EC50 HEp-2Viral Antigen Synthesis1.7 µMELISA[2]
CC50 HEp-2N/A> 50 µMXTT Assay[2]
Kd N/AN protein1.6 µMN/A[2]

Experimental Protocols

Plaque Reduction Assay for this compound

This protocol is adapted from established methodologies for determining the antiviral activity of this compound.[1]

Materials:

  • HEp-2 cells

  • RSV stock of a known titer (e.g., RSS strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 6-well plates

  • Formaldehyde (10%)

  • Methylene blue or crystal violet stain

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with RSV at a multiplicity of infection (MOI) that yields countable plaques (e.g., 50-100 plaque-forming units (PFU)/well).

  • Virus Adsorption: Incubate the plates for 2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

  • Agarose Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with DMEM containing 2% FBS, 0.6% agarose, and the desired concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 days, or until plaques are visible.

  • Fixation and Staining:

    • Fix the cells by adding 10% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayers with a solution of methylene blue or crystal violet.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the number of plaques in the virus-only control wells. The EC50 value can then be determined using a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Plaque Reduction Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Seed HEp-2 Cells infect_cells Infect Cells with RSV prep_cells->infect_cells prep_compound Prepare this compound Dilutions overlay Add Agarose Overlay with this compound prep_compound->overlay adsorption Virus Adsorption (2h) infect_cells->adsorption adsorption->overlay incubation Incubate (5 days) overlay->incubation fix_stain Fix and Stain Plaques incubation->fix_stain count Count Plaques fix_stain->count calculate Calculate % Inhibition & EC50 count->calculate

Caption: Workflow for this compound Plaque Reduction Assay.

Signaling_Pathway Mechanism of Action of this compound cluster_virus_lifecycle RSV Replication Cycle entry Virus Entry uncoating Uncoating & Release of RNP entry->uncoating rnp Ribonucleoprotein (RNP) Complex (N, P, L, M2-1 proteins + RNA) uncoating->rnp n_protein N Protein transcription Primary Transcription assembly Virion Assembly & Budding transcription->assembly replication Genome Replication replication->assembly rnp->transcription rnp->replication This compound This compound This compound->n_protein Binds to inhibition Inhibition of RNP Formation/ Function This compound->inhibition n_protein->rnp Essential for inhibition->transcription Blocks inhibition->replication Blocks

Caption: this compound targets the N protein, disrupting RNP function.

References

Technical Support Center: Troubleshooting RSV604 Instability in Cell Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RSV604. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with this compound in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antiviral compound that inhibits the replication of Respiratory Syncytial Virus (RSV).[1][2][3] It functions by targeting the viral nucleocapsid (N) protein, which is essential for the virus's replication and transcription.[1][2][4] By binding to the N protein, this compound disrupts these critical viral processes.[4][5]

Q2: How should I properly store and handle this compound?

Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: The solid form of this compound is stable at room temperature and has a melting point of 243 to 245°C (with decomposition).[2] For long-term storage, it is recommended to keep it at -20°C for up to one year or -80°C for up to two years.[1]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO).[6] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[6]

Q3: I am observing inconsistent antiviral activity with this compound in my experiments. Could this be due to instability in the cell culture medium?

Inconsistent results can be a sign of compound instability in the culture medium. While this compound is generally stable, several factors in a typical cell culture environment can potentially lead to its degradation over the course of an experiment, including:

  • pH shifts: Changes in the pH of the medium.

  • Temperature: Prolonged incubation at 37°C.[7]

  • Reactive components: Interaction with components in the serum or the medium itself.[7]

  • Light exposure: Some compounds are sensitive to light.[7]

Q4: My cell culture medium turns cloudy or I see a precipitate after adding this compound. What could be the cause?

Precipitation is a common issue with small molecules in aqueous solutions and can be caused by:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the cell culture medium.

  • Improper Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.

  • High Final DMSO Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells and may also affect the solubility of the compound.

Troubleshooting Guides

Problem 1: Inconsistent or Lower-than-Expected Antiviral Activity

If you are observing variable or reduced efficacy of this compound, it may be due to degradation of the compound in your cell culture setup.

A Inconsistent/Low Activity Observed B Verify Stock Solution Integrity (Age, Storage, Freeze-Thaw Cycles) A->B C Prepare Fresh Stock Solution B->C D Perform Stability Assay (See Protocol 1) C->D E Significant Degradation Detected? D->E F YES E->F Yes G NO E->G No H Mitigate Degradation: - Prepare fresh working solutions daily - Reduce incubation time if possible - Consider serum-free medium F->H I Investigate Other Factors: - Cell line variability - Seeding density - Assay readout G->I J Problem Resolved H->J I->J A Precipitate Observed in Medium B Check Final Concentration A->B C Is Concentration Too High? B->C D YES C->D Yes E NO C->E No F Lower Final Concentration if Possible D->F G Review Dilution Method E->G N Problem Resolved F->N H Use Serial Dilution: 1. Dilute stock in small volume of medium 2. Vortex/pipette to mix 3. Add to final culture volume G->H I Check Final DMSO Concentration H->I J Is DMSO > 0.5%? I->J K YES J->K Yes L NO J->L No M Adjust Stock Concentration to Lower Final DMSO K->M O Consider Medium Components (e.g., serum) L->O M->N O->N cluster_virus RSV Replication Cycle cluster_inhibition This compound Inhibition A Viral Entry B Uncoating & Genome Release A->B C Transcription & Replication (RNA-dependent RNA polymerase) B->C D Protein Synthesis C->D E Assembly of New Virions C->E D->E F Budding & Release E->F G This compound H Nucleocapsid (N) Protein G->H Binds to H->C Inhibits

References

Impact of multiplicity of infection (MOI) on RSV604 EC50 values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RSV604 in antiviral assays. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation, with a focus on the impact of the multiplicity of infection (MOI) on EC50 values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental antiviral compound that has been investigated for the treatment of Respiratory Syncytial Virus (RSV) infections. It functions as a nucleocapsid (N) protein inhibitor.[1] The N protein is essential for encapsulating the viral RNA genome, forming a ribonucleoprotein complex necessary for viral replication.[1] By binding to the N protein, this compound disrupts its function, thereby inhibiting viral replication.[1]

Q2: How does the Multiplicity of Infection (MOI) affect the EC50 value of this compound?

A2: The Multiplicity of Infection (MOI), which is the ratio of virus particles to target cells, can have a slight impact on the determined EC50 value of this compound. An increase in MOI from 0.02 to 1.5 has been shown to result in a modest increase in the EC50 value, from 1.4 µM to 2.55 µM, respectively.[2] This suggests that at higher viral loads, a slightly higher concentration of the inhibitor is required to achieve 50% inhibition.

Q3: Is the antiviral activity of this compound consistent across different cell lines?

A3: No, the potency of this compound is cell-line dependent.[3][4] It has demonstrated good activity against RSV in cell lines such as HeLa and HEp-2.[3][4] However, it shows minimal activity in BHK-21 cells.[3] This variability is not due to differences in compound penetration into the cells but is thought to be related to the host cell environment.[3]

Q4: What are the primary methods for determining the EC50 of this compound?

A4: The most common methods for determining the EC50 of this compound are the plaque reduction assay and enzyme-linked immunosorbent assay (ELISA).[2] The plaque reduction assay directly measures the inhibition of infectious virus production, while ELISA can quantify the reduction of a specific viral antigen.

Data Presentation

Table 1: Impact of MOI on this compound EC50 Values in HEp-2 Cells

Multiplicity of Infection (MOI)This compound EC50 (µM)Assay MethodReference
0.021.4Plaque Reduction Assay[2]
1.52.55Plaque Reduction Assay[2]

Table 2: Cell Line-Dependent Activity of this compound

Cell LineThis compound EC50 (µM)Assay MethodReference
HEp-20.5 - 0.9Plaque Reduction Assay[2]
HEp-21.7ELISA[5]
HeLa~2ELISA[3]
BHK-21Minimal ActivityELISA[3]

Experimental Protocols

Detailed Methodology for Plaque Reduction Assay to Determine EC50

This protocol outlines the steps for a standard plaque reduction assay to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding:

    • Seed HEp-2 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in a suitable cell culture medium. It is recommended to perform a two-fold serial dilution starting from a concentration well above the expected EC50.

    • Include a "no-drug" control (vehicle, e.g., DMSO) and a "no-virus" control.

  • Virus Infection:

    • On the day of the experiment, wash the confluent cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with RSV at a predetermined MOI (e.g., 0.02 or 1.5) in the presence of the different concentrations of this compound or the vehicle control.

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay Application:

    • After the adsorption period, remove the virus inoculum.

    • Overlay the cell monolayers with a semi-solid medium, such as methylcellulose or agarose, containing the corresponding concentrations of this compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed.

  • Plaque Visualization and Counting:

    • After incubation, fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a staining solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • EC50 Calculation:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the "no-drug" control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.

Troubleshooting Guides

Plaque Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No or Few Plaques in Control Wells - Low virus titer.- Inappropriate cell confluency.- Inactivation of the virus stock.- Re-titer the virus stock.- Ensure the cell monolayer is 90-100% confluent at the time of infection.- Avoid repeated freeze-thaw cycles of the virus stock.
Inconsistent Plaque Size/Morphology - Uneven cell monolayer.- Inconsistent overlay solidification.- Secondary plaque formation.- Ensure even cell seeding.- Allow the overlay to solidify completely at room temperature before moving the plates.- Consider reducing the incubation time or using a higher concentration of the overlay medium.[6]
High Background/Cell Death in "No-Virus" Control - Cytotoxicity of the compound.- Contamination of cell culture.- Determine the 50% cytotoxic concentration (CC50) of this compound in a separate assay and ensure experimental concentrations are well below this value.- Use aseptic techniques and check for contamination.
Irregular or "Fuzzy" Plaque Borders - Overlay concentration is too low, allowing for wider virus diffusion.- Increase the concentration of methylcellulose or agarose in the overlay.
ELISA Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Insufficient washing.- Non-specific antibody binding.- High concentration of detection antibody.- Increase the number and duration of wash steps.[7]- Optimize the blocking buffer and incubation time.[7]- Titrate the detection antibody to the optimal concentration.
Low or No Signal - Inactive reagents.- Incorrect wavelength reading.- Insufficient incubation times.- Check the expiration dates and storage conditions of all reagents.[8]- Ensure the plate reader is set to the correct wavelength for the substrate used.[8]- Adhere strictly to the recommended incubation times and temperatures.[7]
High Well-to-Well Variation - Pipetting errors.- Incomplete mixing of reagents.- "Edge effect" due to temperature gradients across the plate.- Calibrate pipettes and use consistent pipetting techniques.[9]- Thoroughly mix all reagents before use.[9]- Avoid stacking plates during incubation and ensure even temperature distribution.[10]

Mandatory Visualizations

G cluster_prep Preparation cluster_infection Infection cluster_plaque_dev Plaque Development cluster_analysis Analysis Cell_Seeding Seed HEp-2 Cells in 6-well Plates Infection Infect Cells with RSV at desired MOI in the presence of this compound Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Infection Adsorption Incubate for 1-2h (Viral Adsorption) Infection->Adsorption Overlay Add Semi-Solid Overlay with this compound Adsorption->Overlay Incubation Incubate for 3-5 Days Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Plaque_Counting Count Plaques Fix_Stain->Plaque_Counting EC50_Calc Calculate EC50 Plaque_Counting->EC50_Calc

Caption: Experimental workflow for determining the EC50 of this compound using a plaque reduction assay.

G cluster_virus RSV Replication Cycle cluster_moi Mechanism of this compound Entry 1. Virus Entry Uncoating 2. Uncoating & RNP Release Entry->Uncoating Replication 3. RNA Replication & Transcription Uncoating->Replication Assembly 4. Assembly of New Virions Replication->Assembly Release 5. Budding and Release Assembly->Release This compound This compound N_Protein Viral Nucleocapsid (N) Protein This compound->N_Protein binds to N_Protein->Replication inhibits N_Protein->Assembly inhibits

Caption: Mechanism of action of this compound, targeting the RSV nucleocapsid (N) protein to inhibit viral replication and assembly.

References

Technical Support Center: Identifying RSV604 Resistance Mutations in the N Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify resistance mutations to RSV604 in the Respiratory Syncytial Virus (RSV) Nucleocapsid (N) protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational antiviral compound that has shown activity against both A and B subtypes of Respiratory Syncytial Virus (RSV).[1] It functions by inhibiting viral replication.[1] The primary target of this compound is the viral Nucleocapsid (N) protein, which is essential for encapsidating the viral RNA genome to form the ribonucleoprotein (RNP) complex, a critical component for viral replication and transcription.[1][2] this compound has been shown to directly bind to the N protein.[2]

Q2: Which gene should be sequenced to identify this compound resistance mutations?

A2: The gene encoding the Nucleocapsid (N) protein should be sequenced. Resistance to this compound has been consistently mapped to mutations within the N gene.[1][3]

Q3: What are the known resistance mutations in the N protein for this compound?

A3: Several key amino acid substitutions in the N protein have been identified that confer resistance to this compound. These include N105D, I129L, and L139I.[1][4] The presence of single or multiple of these mutations can lead to varying degrees of resistance.

Q4: How is the level of resistance to this compound quantified?

A4: The level of resistance is typically quantified by calculating the fold change in the 50% effective concentration (EC50).[5] This is determined by comparing the EC50 value of the antiviral against the mutant virus to the EC50 value against the wild-type (WT) virus. A higher fold change indicates a greater level of resistance.[5]

Troubleshooting Guides

Guide 1: Inconsistent or No Plaque Formation in Antiviral Assay

Problem: You are not observing clear and consistent plaques in your plaque reduction assay when testing for this compound susceptibility.

Possible Cause Troubleshooting Step
Cell Health and Confluency Ensure the cell monolayer (e.g., HEp-2 or Vero cells) is healthy and has reached 90-100% confluency at the time of infection.[6] Unhealthy or overly confluent cells can lead to inconsistent results.
Virus Titer and Quality Verify the titer and viability of your RSV stock. Improper storage or old virus stocks can result in reduced infectivity.[6]
Overlay Medium Consistency The overlay medium (e.g., methylcellulose or agarose) should be prepared at the correct concentration and temperature to ensure it solidifies properly and evenly.[6]
Incubation Conditions Confirm that the incubator is maintaining the optimal temperature, CO2, and humidity levels for both the virus and the host cells.[6]
Staining Procedure If using crystal violet, ensure the staining and washing steps are performed gently to avoid detaching the cell monolayer. For more sensitive and rapid results, consider immunostaining for RSV proteins.[7]
Guide 2: Low Yield or Failure to Recover Recombinant RSV

Problem: You are experiencing low titers or are unable to rescue recombinant RSV containing a putative resistance mutation using a reverse genetics system.

Possible Cause Troubleshooting Step
Plasmid Quality and Ratio Ensure high-purity preparations of all plasmids (antigenome and support plasmids encoding N, P, L, and M2-1). Optimize the ratio of these plasmids during transfection.[8]
Transfection Efficiency Optimize the transfection protocol for your specific cell line (e.g., BSR-T7/5 cells). Use a reputable transfection reagent and follow the manufacturer's instructions.[8]
Cell Line Viability Use a healthy and low-passage BSR-T7/5 cell line that stably expresses the T7 RNA polymerase.[8]
Toxicity of the Mutation The introduced mutation might be detrimental to viral replication, leading to low or no recovery. If possible, assess the impact of the mutation on N protein function through other assays.
Instability of the Full-Length cDNA Clone The full-length RSV cDNA can be unstable in standard high-copy plasmids. Consider using a low-copy plasmid or a bacterial artificial chromosome (BAC) vector to improve stability.[9][10]
Guide 3: Ambiguous or Poor-Quality Sanger Sequencing Results

Problem: The chromatogram from your Sanger sequencing of the N gene is noisy, has overlapping peaks, or shows a weak signal, making it difficult to identify mutations.

Possible Cause Troubleshooting Step
Poor Quality DNA Template Ensure your PCR product or plasmid DNA is of high quality and free of contaminants. Check the 260/280 OD ratio (should be ~1.8).[11]
Incorrect Primer Design or Concentration Verify that your sequencing primers are specific to the N gene and have an appropriate melting temperature (Tm). Use the correct primer concentration as recommended by the sequencing facility.[12]
Low Template Concentration This is a common cause of failed sequencing reactions. Quantify your DNA template accurately and ensure it meets the required concentration for the sequencing reaction.[11]
Presence of Multiple Templates If sequencing a PCR product, ensure it is a single, clean band on an agarose gel. If sequencing from a plasmid, re-streak your bacterial colony to ensure a pure clonal population.[13]
Secondary Structures in the Template GC-rich regions or other secondary structures can cause the polymerase to dissociate, leading to a sudden drop in signal.[13] Sequencing from the reverse direction may help.

Quantitative Data Summary

The following table summarizes the in vitro resistance of recombinant RSV mutants to this compound.

N Protein Mutation Fold Increase in EC50 (Resistance)
N105D5.0
I129L>20 (in combination with L139I)
L139I7.0

Data is compiled from published studies and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This protocol describes the method for selecting for this compound-resistant mutants in cell culture.

  • Cell Seeding: Seed HEp-2 cells in a 6-well plate at a density that will result in a confluent monolayer the following day.

  • Infection: Infect the HEp-2 cells with wild-type RSV at a low multiplicity of infection (MOI) of 0.01.

  • Drug Treatment: Add this compound to the culture medium at a starting concentration of 0.5x the EC50.

  • Incubation: Incubate the infected cells at 37°C in a 5% CO2 incubator until 80-90% cytopathic effect (CPE) is observed.

  • Virus Harvest: Harvest the virus by scraping the cells into the medium and freeze-thawing the suspension three times.

  • Serial Passage: Use the harvested virus to infect fresh HEp-2 cells, doubling the concentration of this compound with each passage.

  • Isolation of Resistant Virus: Once a virus population is able to replicate efficiently in the presence of a high concentration of this compound, isolate individual viral clones by plaque purification.

  • Confirmation of Resistance: Confirm the resistance of the isolated clones using a plaque reduction assay and compare the EC50 to the wild-type virus.[1]

Protocol 2: Identification of Resistance Mutations by RT-PCR and Sequencing

This protocol details the steps to identify the genetic basis of resistance in the N protein.

  • RNA Extraction: Extract total RNA from cells infected with the this compound-resistant viral clone.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or a primer specific to the RSV genome.

  • PCR Amplification: Amplify the entire coding region of the N gene from the cDNA using high-fidelity DNA polymerase and specific primers flanking the N gene.

  • PCR Product Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using primers that will provide overlapping reads to cover the entire N gene.

  • Sequence Analysis: Align the sequencing results with the wild-type N gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Confirmation of Resistance Mutations using Reverse Genetics

This protocol describes how to confirm that an identified mutation is responsible for this compound resistance.

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) (e.g., N105D, I129L, L139I) into a full-length RSV antigenome plasmid using a site-directed mutagenesis kit.[14][15]

  • Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations in the antigenome plasmid by Sanger sequencing.

  • Virus Rescue: Co-transfect BSR-T7/5 cells (which stably express T7 RNA polymerase) with the mutated antigenome plasmid and support plasmids expressing the N, P, L, and M2-1 proteins.[8]

  • Virus Amplification: Harvest the supernatant from the transfected cells and use it to infect fresh HEp-2 cells to amplify the recombinant virus stock.[8]

  • Phenotypic Analysis: Determine the EC50 of this compound against the recombinant mutant virus using a plaque reduction assay and compare it to the EC50 against a recombinant wild-type virus generated in parallel.[1]

Visualizations

Experimental_Workflow_for_Identifying_Resistance_Mutations cluster_selection Selection of Resistant Virus cluster_identification Identification of Mutations cluster_confirmation Confirmation of Resistance start Infect HEp-2 cells with WT RSV passage Serial passage in presence of increasing this compound concentrations start->passage isolate Isolate resistant virus by plaque purification passage->isolate rna_extraction RNA extraction isolate->rna_extraction rt_pcr RT-PCR of N gene rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing analysis Sequence analysis to identify mutations sequencing->analysis mutagenesis Site-directed mutagenesis of RSV antigenome plasmid analysis->mutagenesis rescue Rescue of recombinant virus mutagenesis->rescue phenotype Phenotypic analysis (EC50 determination) rescue->phenotype end END phenotype->end Confirmed Resistance Mutation

Caption: Workflow for identifying and confirming this compound resistance mutations.

Logical_Relationship_Troubleshooting cluster_assay Antiviral Assay Issues cluster_recombinant Recombinant Virus Issues cluster_sequencing Sequencing Issues plaque_issue Inconsistent Plaque Formation cause1 Poor Cell Health plaque_issue->cause1 cause2 Low Virus Titer plaque_issue->cause2 cause3 Improper Overlay plaque_issue->cause3 rescue_fail Low Recombinant Virus Yield cause4 Suboptimal Plasmid Ratio rescue_fail->cause4 cause5 Low Transfection Efficiency rescue_fail->cause5 cause6 cDNA Instability rescue_fail->cause6 seq_fail Poor Sequencing Data cause7 Low Template Quality/Quantity seq_fail->cause7 cause8 Poor Primer Design seq_fail->cause8 cause9 Mixed Template Population seq_fail->cause9

Caption: Common issues and causes in resistance mutation identification.

References

Clinical Development of RSV604: A Technical Overview of its Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document addresses the key questions surrounding the discontinuation of the clinical development of RSV604, an investigational antiviral agent for the treatment of Respiratory Syncytial Virus (RSV) infection. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was this compound and what was its mechanism of action?

A1: this compound was a novel, orally bioavailable small molecule inhibitor of RSV replication, belonging to the benzodiazepine class of compounds.[1] Its mechanism of action was the inhibition of the viral nucleocapsid (N) protein.[1][2] The N protein is essential for viral RNA synthesis and replication. By binding to the N protein, this compound was shown to inhibit both viral RNA synthesis and the infectivity of newly released virus particles.[3] However, this inhibitory effect on viral RNA synthesis was observed to be dependent on the cell line used in in vitro studies.[4]

Q2: Why was the clinical development of this compound discontinued?

A2: The clinical development of this compound was halted primarily due to two interconnected reasons: suboptimal potency and the challenge of achieving sufficient drug exposure in patients to exert a consistent antiviral effect.[2][3]

During a Phase II clinical trial (NCT00232635) conducted in adult hematopoietic stem cell transplant (HSCT) recipients with RSV infection, it was observed that most patients had lower than anticipated plasma concentrations of this compound.[2][5] Consequently, a significant difference in viral load reduction compared to placebo was not achieved in the overall study population.[2]

However, a critical observation was made in a subset of patients where plasma levels of this compound did exceed the in vitro 90% effective concentration (EC90). In these patients, a more substantial reduction in viral load and an improvement in symptoms were noted.[2][3] This finding highlighted the potential of the drug's mechanism but underscored the critical issue of its poor pharmacokinetic properties in humans, which prevented the majority of patients from reaching therapeutic concentrations.[2]

Troubleshooting and Experimental Data

Issue: Inconsistent antiviral activity observed in clinical trials.

Troubleshooting Guide:

  • Assess Pharmacokinetic Profile: The primary reason for the inconsistent efficacy of this compound was its suboptimal pharmacokinetic profile in humans.[2] Future development of N protein inhibitors should prioritize compounds with improved oral bioavailability, metabolic stability, and predictable pharmacokinetics to ensure that plasma concentrations consistently exceed the target EC90.

  • In Vitro vs. In Vivo Correlation: While this compound showed promising submicromolar activity in various in vitro assays, this did not directly translate to clinical efficacy due to the inability to achieve and maintain adequate drug levels in patients.[2][6] This highlights the importance of early and thorough pharmacokinetic and pharmacodynamic (PK/PD) modeling to predict human dose requirements more accurately.

  • Cell-Line Dependent Activity: The observation that this compound's inhibition of viral RNA synthesis was cell-line dependent suggests that host factors might play a role in its mechanism of action.[4] For future compounds targeting the N protein, it is crucial to investigate the mechanism of action in a variety of relevant human cell types, including primary human airway epithelial cells, to ensure a more predictive in vitro model.

Quantitative Data Summary

The following tables summarize the available in vitro efficacy data for this compound. No quantitative data from the Phase II clinical trial has been publicly released.

Table 1: In Vitro Efficacy of this compound against Laboratory Strains of RSV

Assay TypeCell LineRSV StrainEC50 (µM)Reference
Plaque Reduction AssayHEp-2Long0.5 - 0.9[6]
Plaque Reduction AssayHEp-2B0.5 - 0.9[6]
Plaque Reduction AssayHEp-2A20.5 - 0.9[6]
Plaque Reduction AssayHEp-2RSS0.5 - 0.9[6]
Cell ELISAHEp-2Not Specified~2.5x more active than ribavirin[6]

Table 2: In Vitro Efficacy of this compound against Clinical Isolates of RSV

Number of IsolatesAssay TypeAverage EC50 (µM)Standard DeviationReference
40Plaque Reduction Assay0.8± 0.2[6]

Experimental Protocols

While the specific protocols for the NCT00232635 clinical trial are not publicly available, the following are representative methodologies for key experiments cited in the research of this compound.

Protocol 1: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Cell Culture: HEp-2 cells are seeded in 6-well plates and grown to confluence.

  • Virus Inoculation: The cell monolayers are washed and then inoculated with a dilution of RSV calculated to produce approximately 100 plaque-forming units (PFU) per well. The virus is allowed to adsorb for 2 hours at 37°C.

  • Compound Addition: Following adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (e.g., MEM) containing 0.75% methylcellulose and serial dilutions of the test compound (e.g., this compound) or a placebo control.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days until viral plaques are visible.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The plaques are then counted for each compound concentration.

  • EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the placebo control.

Protocol 2: Quantification of RSV Viral Load (RT-qPCR)

Objective: To quantify the amount of RSV RNA in clinical samples (e.g., nasal swabs).

Methodology:

  • Sample Collection and RNA Extraction: Nasal swabs are collected from patients and placed in a viral transport medium. Total RNA is extracted from the samples using a commercially available viral RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and RSV-specific primers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR using a real-time PCR system. The reaction includes RSV-specific primers and a fluorescently labeled probe that binds to the target sequence.

  • Quantification: The amount of RSV RNA in the original sample is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known quantities of a synthetic RSV RNA transcript. Results are typically expressed as viral copies per milliliter (copies/mL).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the RSV replication cycle and a typical workflow for antiviral drug screening.

RSV_Replication_Cycle cluster_host_cell Host Cell Cytoplasm cluster_replication Replication Complex Entry 1. Virus Entry (Fusion) Uncoating 2. Uncoating Entry->Uncoating Transcription 3. Primary Transcription (vRNA -> mRNA) Uncoating->Transcription Translation 4. Translation (mRNA -> Viral Proteins) Transcription->Translation N_Protein N Protein Translation->N_Protein L_Protein L Protein (Polymerase) Translation->L_Protein P_Protein P Protein Translation->P_Protein M2_1_Protein M2-1 Protein Translation->M2_1_Protein Replication 5. Genome Replication (vRNA -> cRNA -> vRNA) Assembly 6. Assembly of New Virions Replication->Assembly Budding 7. Budding and Release Assembly->Budding N_Protein->Replication L_Protein->Replication P_Protein->Replication M2_1_Protein->Replication This compound This compound This compound->N_Protein Inhibits

Caption: RSV Replication Cycle and the Target of this compound.

Antiviral_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Cell-based Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

References

Technical Support Center: Managing Poor Pharmacokinetic Properties of RSV604 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the respiratory syncytial virus (RSV) inhibitor, RSV604. The focus is on addressing the challenges associated with its known poor pharmacokinetic properties in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, small-molecule inhibitor of RSV replication. It is a benzodiazepine derivative that targets the viral nucleocapsid (N) protein[1][2]. By binding to the N protein, this compound is understood to inhibit viral RNA synthesis and reduce the infectivity of newly released virus particles[3]. This mechanism of action is distinct from many other RSV inhibitors that target viral fusion[2].

Q2: What is the in vitro potency of this compound?

A2: this compound has demonstrated submicromolar activity against a wide range of RSV A and B subtypes and clinical isolates in vitro. The 50% effective concentration (EC50) is typically in the range of 0.5 to 0.9 µM in cell-based assays such as plaque reduction assays[2][4].

Q3: What are the known pharmacokinetic challenges with this compound?

A3: Clinical studies have revealed that this compound possesses poor pharmacokinetic properties in humans[3]. This has been a significant hurdle in its clinical development. The primary issues are believed to be low oral bioavailability and/or rapid clearance, leading to lower than anticipated plasma concentrations of the drug in vivo[1]. Like many benzimidazole derivatives, this compound is also expected to have low aqueous solubility, which can contribute to poor absorption.

Q4: Can I use this compound in animal models of RSV infection?

A4: Yes, this compound can be used in animal models, but careful consideration must be given to its formulation and dosing regimen to overcome its poor pharmacokinetic properties. Animal models such as BALB/c mice and cotton rats are commonly used for studying RSV infection[5][6]. Success in these models will heavily depend on achieving adequate drug exposure at the site of infection (the respiratory tract).

Q5: What are the best practices for preparing stock solutions of this compound?

A5: this compound should be dissolved in an organic solvent such as 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved. These stock solutions should be stored at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation or precipitation.

Troubleshooting Guides

Issue: Poor or Inconsistent In Vivo Efficacy

Researchers may observe that the potent in vitro activity of this compound does not translate into the expected efficacy in animal models. This troubleshooting guide provides a logical workflow to diagnose and address this common issue.

TroubleshootingWorkflow Troubleshooting Poor In Vivo Efficacy of this compound start Start: Unexpectedly Low In Vivo Efficacy Observed check_formulation Step 1: Verify Compound Formulation and Administration start->check_formulation is_soluble Is the compound fully dissolved in the vehicle? Was the formulation stable (no precipitation)? check_formulation->is_soluble improve_formulation Action: Improve Formulation - Test alternative vehicles (e.g., with co-solvents, surfactants, or cyclodextrins). - Prepare fresh formulations before each use. is_soluble->improve_formulation No check_pk Step 2: Assess Pharmacokinetics is_soluble->check_pk Yes improve_formulation->check_formulation Re-evaluate is_exposure_adequate Are plasma/lung concentrations above EC90? Is the half-life extremely short? check_pk->is_exposure_adequate optimize_dosing Action: Optimize Dosing Regimen - Increase dose. - Increase dosing frequency (e.g., from once daily to twice daily). - Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous). is_exposure_adequate->optimize_dosing No consider_metabolism Step 3: Investigate Rapid Metabolism is_exposure_adequate->consider_metabolism Yes, but still no efficacy optimize_dosing->check_pk Re-assess end_success Resolution: Improved Efficacy Achieved optimize_dosing->end_success end_failure Further Investigation Needed: - Consider P-glycoprotein efflux or other clearance mechanisms. - Re-evaluate the animal model. consider_metabolism->end_failure

Caption: A workflow diagram for troubleshooting poor in vivo efficacy of this compound.

Data Presentation

Table 1: In Vitro Activity and Physicochemical Properties of this compound
ParameterValueSpecies/SystemNotesReference
In Vitro Potency
EC50 vs. RSV A20.5 - 0.9 µMHEp-2 cells (Plaque Reduction)[2]
EC50 vs. RSV B0.6 µMHEp-2 cells (Plaque Reduction)[4]
Average EC500.8 ± 0.2 µM40 Clinical Isolates (A and B)[2]
Binding Affinity
Kd vs. N Protein1.6 µMIn vitro binding assay[4]
Pharmacokinetics
Oral BioavailabilityPoor (in humans)HumanLower than anticipated plasma levels observed in clinical trials.[3]
ClearanceLikely HighHumanInferred from low plasma exposure.[1]
Half-life (t1/2)Not Publicly Available---
CmaxNot Publicly Available---
AUCNot Publicly Available---
Solubility
Aqueous SolubilityLow-Typical for benzimidazole derivatives.[4]
DMSOSoluble-Used for preparing stock solutions.[4]

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for Rodent Studies

This protocol provides a starting point for formulating this compound for oral gavage in mice or rats. Optimization may be required.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Saline (0.9% NaCl) or water for injection

Procedure:

  • Weigh the required amount of this compound for the desired final concentration (e.g., 5 mg/mL).

  • Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.

  • First, dissolve the this compound powder completely in the DMSO portion of the vehicle. This can be aided by gentle vortexing or sonication.

  • Gradually add the PEG400 to the DMSO/RSV604 solution while mixing continuously.

  • Add the Tween-80 and continue to mix until a homogenous solution is formed.

  • Finally, add the saline dropwise while vortexing to bring the formulation to the final volume.

  • Visually inspect the final formulation for any precipitation. A stable formulation should be a clear solution or a uniform suspension.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: In Vivo Efficacy Assessment in a BALB/c Mouse Model

This protocol outlines a general procedure for evaluating the antiviral efficacy of this compound in mice.

Materials:

  • 6-8 week old BALB/c mice

  • RSV A2 strain

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Anesthesia (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO2 chamber)

  • Lung homogenization equipment

  • Plaque assay reagents

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least 3-5 days before the experiment.

  • Dosing (Prophylactic Model):

    • Randomly divide mice into treatment and control groups (n=5-8 per group).

    • Administer the this compound formulation or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg) at a specified time before infection (e.g., 1 hour pre-infection).

  • Infection:

    • Lightly anesthetize the mice.

    • Inoculate intranasally with a defined plaque-forming unit (PFU) of RSV A2 in a small volume (e.g., 50 µL).

  • Post-Infection Treatment: Continue dosing with this compound or vehicle at the chosen frequency (e.g., once or twice daily) for the duration of the study (typically 4-5 days).

  • Endpoint Analysis:

    • At a predetermined time post-infection (e.g., Day 4 or 5), euthanize the mice.

    • Aseptically harvest the lungs.

    • Homogenize the lung tissue in a known volume of media.

    • Determine the viral titer in the lung homogenates using a standard plaque assay on HEp-2 or Vero cells.

  • Data Analysis: Compare the lung viral titers between the this compound-treated group and the vehicle control group. A statistically significant reduction in viral titer indicates in vivo efficacy.

Mandatory Visualization

RSV604_MoA This compound Mechanism of Action cluster_virus RSV Life Cycle Viral_Entry 1. Viral Entry Replication_Transcription 2. Replication & Transcription (vRNA -> mRNA, cRNA -> vRNA) Viral_Entry->Replication_Transcription N_Protein N Protein encapsidates viral RNA Replication_Transcription->N_Protein Assembly 3. Assembly of new virions N_Protein->Assembly Release 4. Release of progeny virus Assembly->Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->N_Protein

Caption: The mechanism of action of this compound, targeting the RSV Nucleocapsid (N) protein.

References

Cross-resistance of RSV604 with other nucleocapsid inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with RSV nucleocapsid (N) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cross-resistance of RSV604 and other N-protein inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other RSV nucleocapsid inhibitors?

A1: this compound and similar nucleocapsid (N) inhibitors are antiviral compounds that target the RSV N-protein.[1][2][3] The N-protein is crucial for viral replication as it encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex. This complex serves as the template for viral RNA synthesis by the viral polymerase.[1][4] N-protein inhibitors bind to the N-protein and interfere with its function, ultimately halting viral replication at a post-entry stage.[1][3][5]

Q2: Have resistance mutations to this compound been identified?

A2: Yes, mutations in the nucleocapsid (N) gene have been shown to confer resistance to this compound.[2] A key mutation identified in preclinical studies is L139I.[2]

Q3: Is there known cross-resistance between this compound and other RSV nucleocapsid inhibitors?

A3: Yes, cross-resistance has been observed between this compound and other N-protein inhibitors, such as EDP-938. Strains of RSV that are resistant to EDP-938 have demonstrated cross-resistance to this compound. The L139I mutation, for instance, has been shown to reduce the potency of both compounds.

Troubleshooting Guides

Problem: Unexpectedly high EC50 values for this compound in our susceptibility assay.
  • Possible Cause 1: Pre-existing resistance in the viral stock.

    • Solution: Sequence the N gene of your RSV stock to check for known resistance mutations, such as L139I. It is also advisable to use a well-characterized, wild-type reference strain for comparison.

  • Possible Cause 2: Issues with the assay protocol.

    • Solution: Review your plaque reduction neutralization test (PRNT) or other susceptibility assay protocol. Ensure accurate viral titers, appropriate cell density, and correct compound concentrations. Refer to the detailed experimental protocols section for a validated method.

  • Possible Cause 3: Cell-line dependent activity of the inhibitor.

    • Solution: The potency of this compound has been shown to be cell-line dependent.[2] If possible, test the inhibitor's activity in a different susceptible cell line (e.g., HEp-2, Vero) to see if the issue persists.

Problem: Our lab-generated this compound-resistant mutant does not show cross-resistance to another N-protein inhibitor.
  • Possible Cause 1: Different binding sites or mechanisms of resistance.

    • Solution: Not all N-protein inhibitors are identical. While cross-resistance is common, it is not guaranteed. The specific mutation(s) in your resistant virus may confer resistance to this compound without affecting the binding or activity of the other inhibitor. Sequence the N gene of your resistant mutant to identify the specific mutations.

  • Possible Cause 2: Insufficient selection pressure during mutant generation.

    • Solution: The level of resistance and the specific mutations that arise can depend on the concentration of the inhibitor used during the selection process. It may be necessary to perform serial passages with increasing concentrations of the inhibitor to select for more highly resistant mutants that may exhibit broader cross-resistance.

Quantitative Data Summary

The following tables summarize the quantitative data on the cross-resistance of this compound with the N-protein inhibitor EDP-938.

Table 1: Fold-change in EC50 for RSV N-protein mutations against this compound and EDP-938

MutationFold-change in EC50 vs. Wild-Type
This compound
L139I~7-fold
EDP-938
L139I10-fold
E112GNo significant change

Data compiled from publicly available research.

Experimental Protocols

Protocol 1: Generation of RSV Resistant Mutants in vitro

This protocol describes a method for generating RSV mutants resistant to nucleocapsid inhibitors by serial passage in the presence of increasing concentrations of the compound.

Materials:

  • Susceptible host cells (e.g., HEp-2 or Vero)

  • Wild-type RSV stock of known titer

  • Nucleocapsid inhibitor (e.g., this compound)

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Multi-well plates or flasks

Procedure:

  • Initial Infection: Seed host cells in a multi-well plate or flask and allow them to reach 80-90% confluency.

  • Infect the cells with wild-type RSV at a low multiplicity of infection (MOI) in the presence of the N-protein inhibitor at a concentration equal to its EC50.

  • Incubate the culture until a cytopathic effect (CPE) is observed.

  • Serial Passage: Harvest the virus from the supernatant of the infected cells.

  • Use this harvested virus to infect fresh host cells, this time in the presence of a 2-fold higher concentration of the inhibitor.

  • Repeat this passaging process, doubling the inhibitor concentration each time, until the virus can replicate efficiently in the presence of a high concentration of the inhibitor.

  • Plaque Purification: To isolate a clonal population of the resistant virus, perform a plaque assay using the virus from the final passage. Pick individual plaques and amplify them in the presence of the high inhibitor concentration.

  • Characterization: Determine the EC50 of the inhibitor against the plaque-purified resistant virus to quantify the level of resistance. Sequence the N gene of the resistant virus to identify the mutation(s) responsible for resistance.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) for Cross-Resistance Assessment

This protocol details how to assess the susceptibility of wild-type and resistant RSV strains to different nucleocapsid inhibitors.

Materials:

  • Host cells (e.g., HEp-2 or Vero)

  • Wild-type and resistant RSV stocks of known titers

  • Nucleocapsid inhibitors (this compound and others for cross-resistance testing)

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of each nucleocapsid inhibitor in cell culture medium.

  • Virus-Inhibitor Incubation: Mix a standardized amount of virus (e.g., 50-100 plaque-forming units) with each dilution of the inhibitor. Also, include a virus-only control (no inhibitor). Incubate these mixtures for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate the cells with the virus-inhibitor mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and add the overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Staining and Counting: Fix and stain the cells with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control. The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50%. Compare the EC50 values for the wild-type and resistant strains to determine the fold-change in resistance.

Visualizations

RSV_Replication_Cycle_and_N_Inhibitor_Action cluster_host_cell Host Cell Cytoplasm Viral_Entry 1. Viral Entry (Fusion and Uncoating) RNP_Release 2. RNP Release Viral_Entry->RNP_Release Transcription_Replication 3. Transcription & Replication RNP_Release->Transcription_Replication Protein_Synthesis 4. Protein Synthesis (Host Ribosomes) Transcription_Replication->Protein_Synthesis Viral_RNA Viral RNA Genome Transcription_Replication->Viral_RNA New Genomes N_Protein Nucleocapsid (N) Protein Protein_Synthesis->N_Protein Assembly 5. Assembly of new Virions Budding 6. Budding and Release Assembly->Budding N_Inhibitor This compound / Other N-Inhibitors N_Inhibitor->N_Protein Binds to & Inhibits RNP_Complex Ribonucleoprotein (RNP) Complex N_Protein->RNP_Complex Encapsidates Viral_RNA->RNP_Complex RNP_Complex->Assembly

Caption: Mechanism of action of RSV nucleocapsid (N) protein inhibitors.

Cross_Resistance_Workflow cluster_generation Resistant Mutant Generation cluster_testing Cross-Resistance Testing Start Start with Wild-Type RSV Passage Serial Passage in presence of increasing [this compound] Start->Passage Isolate Plaque Purify Resistant Virus Passage->Isolate Amplify Amplify Resistant Virus Stock Isolate->Amplify Resistant_Virus This compound-Resistant RSV Amplify->Resistant_Virus WT_Virus Wild-Type RSV PRNT_WT Perform PRNT with This compound & Other N-Inhibitors WT_Virus->PRNT_WT PRNT_Resistant Perform PRNT with This compound & Other N-Inhibitors Resistant_Virus->PRNT_Resistant EC50_WT Determine EC50 values PRNT_WT->EC50_WT EC50_Resistant Determine EC50 values PRNT_Resistant->EC50_Resistant Compare Compare Fold-Change in EC50 EC50_WT->Compare EC50_Resistant->Compare

Caption: Experimental workflow for assessing cross-resistance.

References

Validation & Comparative

Tale of Two Inhibitors: A Comparative Analysis of RSV604 and AZ-27 in Targeting RSV L-Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in the field of virology and drug development are in a continuous quest for effective inhibitors of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections. This guide provides a detailed comparison of two such inhibitors, RSV604 and AZ-27, with a focus on their activity against the RSV L-polymerase, a crucial enzyme for viral replication. While both compounds demonstrate anti-RSV activity, they exhibit distinct mechanisms of action, target specific viral proteins, and vary in their potency and cellular dependency.

This comparative analysis synthesizes available experimental data to offer a clear overview of their respective profiles. We will delve into their mechanisms of action, present quantitative data on their inhibitory activities, and provide detailed experimental protocols for their evaluation.

At a Glance: Key Differences in Inhibitor Activity

FeatureThis compoundAZ-27
Primary Target Nucleocapsid (N) Protein[1][2][3][4]L-Polymerase[5][6]
Mechanism of Action Inhibits viral RNA synthesis and infectivity of released virions[1][4]Inhibits initiation of mRNA transcription and genome replication[5][7][8][9]
Potency (EC50) ~2 µM (in susceptible cell lines like HeLa and HEp-2)[1]10-40 nM (RSV A strains), ~1 µM (RSV B strains)[6]
Cell-Line Dependency Activity is cell-line dependent (e.g., minimal activity in BHK-21 cells)[1]Activity is not cell-line dependent[1][6]
Resistance Mutations Located in the N gene[1][3][10]Located in the L gene (capping enzyme domain)[6]

Delving into the Mechanisms: How They Disrupt RSV Replication

The fundamental difference between this compound and AZ-27 lies in their primary molecular targets within the RSV replication machinery. AZ-27 is a direct inhibitor of the L-polymerase, the viral RNA-dependent RNA polymerase. Specifically, it targets the initiation step of both mRNA transcription and genome replication, effectively halting the production of new viral RNAs.[5][7][8][9] Resistance to AZ-27 has been mapped to mutations in the capping enzyme domain of the L protein, further confirming it as the direct target.[6]

In contrast, this compound was initially thought to be an L-polymerase inhibitor but was later identified as an inhibitor of the viral nucleocapsid (N) protein.[1][2][3][4] It exerts its antiviral effect through a dual mechanism: inhibiting viral RNA synthesis and reducing the infectivity of the progeny virus particles.[1][4] The activity of this compound is notably dependent on the host cell line used in a way that is not fully understood, suggesting the involvement of host factors.[1]

RSV_Replication_Inhibition cluster_virus RSV Replication Cycle cluster_inhibitors Inhibitor Action vRNA Viral RNA (vRNA) N_P_L_complex N-P-L Complex (Polymerase) vRNA->N_P_L_complex Transcription Initiation cRNA cRNA Template vRNA->cRNA Replication mRNA Viral mRNA N_P_L_complex->mRNA Transcription Viral_Proteins Viral Proteins mRNA->Viral_Proteins Translation (Host Cell) Progeny_vRNA Progeny vRNA cRNA->Progeny_vRNA Replication Assembly Virion Assembly Progeny_vRNA->Assembly Viral_Proteins->Assembly Release Virus Release Assembly->Release AZ27 AZ-27 AZ27->N_P_L_complex Inhibits Initiation This compound This compound This compound->N_P_L_complex Inhibits RNA Synthesis This compound->Release Reduces Infectivity

Figure 1. Sites of action for AZ-27 and this compound in the RSV replication cycle.

Experimental Protocols for Inhibitor Evaluation

To assess and compare the antiviral activity of compounds like this compound and AZ-27, standardized in vitro assays are employed. Below are detailed methodologies for key experiments.

Antiviral Activity (EC50) Determination using Plaque Reduction Assay

This assay measures the concentration of the inhibitor required to reduce the number of viral plaques by 50%.

  • Cell Culture: Seed susceptible cells (e.g., HEp-2 or HeLa cells) in 6-well plates and grow to 90-100% confluency.

  • Virus Infection: Aspirate the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds (this compound and AZ-27) in a suitable medium (e.g., MEM with 2% FBS). After viral adsorption, remove the inoculum and overlay the cells with the medium containing the different concentrations of the inhibitors.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of 10% formalin and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by plotting the percentage of plaque reduction against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Viral RNA Synthesis Inhibition Assay using qRT-PCR

This method quantifies the effect of the inhibitors on the production of viral RNA.

  • Experimental Setup: Seed cells in 24-well plates and infect with RSV as described above.

  • Inhibitor Treatment: Treat the infected cells with the inhibitors at their respective EC90 concentrations or a range of concentrations.

  • RNA Extraction: At various time points post-infection (e.g., 24, 48, 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Quantitative Real-Time PCR (qRT-PCR): Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome (e.g., the N gene). Use a housekeeping gene (e.g., GAPDH or RNase P) for normalization.

  • Data Analysis: Calculate the relative viral RNA levels in inhibitor-treated samples compared to a DMSO-treated control.

experimental_workflow cluster_setup Assay Setup cluster_assays Endpoint Assays cluster_ec50 EC50 Determination cluster_rna RNA Synthesis Inhibition start Seed Cells (e.g., HeLa, HEp-2) infect Infect with RSV start->infect treat Treat with Inhibitors (this compound vs. AZ-27) infect->treat plaque_assay Plaque Assay (3-5 days) treat->plaque_assay extract_rna Extract RNA (24-72h) treat->extract_rna stain Fix and Stain Plaques plaque_assay->stain count Count Plaques & Calculate EC50 stain->count qRT_PCR qRT-PCR for Viral RNA extract_rna->qRT_PCR analyze_rna Analyze Relative RNA Levels qRT_PCR->analyze_rna

Figure 2. Workflow for comparing the antiviral activities of this compound and AZ-27.

Conclusion

References

In Vitro Showdown: A Comparative Analysis of RSV604 and Ribavirin Against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral research against Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, two compounds, RSV604 and ribavirin, have been the subject of extensive in vitro evaluation. This guide provides a detailed, objective comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

In vitro studies consistently demonstrate that this compound, a novel benzodiazepine derivative, is a significantly more potent and selective inhibitor of RSV replication compared to ribavirin, the historically used broad-spectrum antiviral. This compound targets the viral nucleocapsid (N) protein, a novel mechanism of action, while ribavirin acts through multiple mechanisms, including the inhibition of viral RNA polymerase and depletion of intracellular guanosine triphosphate (GTP).[1][2][3] This difference in mechanism contributes to this compound's superior potency, with EC50 values often in the submicromolar range, making it at least 15 to 20-fold more active than ribavirin in various cell-based assays.[4]

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and ribavirin against RSV across different cell lines and assay formats.

Table 1: Antiviral Potency (EC50) of this compound vs. Ribavirin against RSV

CompoundCell LineRSV StrainAssay TypeEC50 (µM)Reference
This compound HEp-2RSS, Long, A2, BPlaque Reduction0.5 - 0.9[4][5]
HEp-2-XTT Assay-[4]
HEp-2-Cell ELISA1.7[5]
HeLaA2ELISA~2[1]
HAE---[4]
40 Clinical IsolatesA and B subtypesPlaque Reduction0.8 ± 0.2[4]
Ribavirin HEp-2-CPE Assay31.7 - 36.7 (mM)[6]
--Plaque Reduction3-10 (µg/mL)[7][8]
-RSV and FLUV-1.38 - 5.3 (µg/mL)[9]

Table 2: Cytotoxicity (CC50) of this compound and Ribavirin

CompoundCell LineAssay TypeCC50 (µM)Reference
This compound HEp-2->50[5]
HeLa->50[1]
Ribavirin HEp-2-Significant cytotoxicity noted[10]

Mechanisms of Action

The antiviral activities of this compound and ribavirin stem from distinct molecular mechanisms.

This compound: This compound is a selective inhibitor of the RSV nucleocapsid (N) protein.[3][11] By binding to the N protein, this compound disrupts its function, which is essential for viral replication and assembly.[1][11] Interestingly, its mechanism has been shown to be cell-line dependent. In HeLa cells, this compound inhibits viral RNA synthesis and also reduces the infectivity of the progeny virus.[1][12] However, in BHK-21 cells, it primarily impacts the infectivity of the released virions without affecting RNA synthesis.[1]

Ribavirin: As a guanosine analog, ribavirin exhibits broad-spectrum antiviral activity.[13] Its mechanisms against RSV are multifaceted and include:

  • Inhibition of RNA polymerase: Preventing the synthesis of viral RNA.[2]

  • Inhibition of inosine monophosphate dehydrogenase (IMPDH): This leads to the depletion of intracellular GTP pools, which are crucial for viral RNA synthesis.[14]

  • Induction of lethal mutagenesis: Causing an increase in mutations in the viral genome to a point of "error catastrophe".[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and ribavirin.

Plaque Reduction Assay

This assay is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.

  • Cell Seeding: HEp-2 cells are seeded in 6-well or 12-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a specific multiplicity of infection (MOI) of an RSV strain (e.g., A2 or Long strain).

  • Compound Treatment: After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., methylcellulose) containing serial dilutions of the test compound (this compound or ribavirin).

  • Incubation: The plates are incubated for 4-5 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[4]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates.

  • Infection and Treatment: The cells are infected with RSV in the presence of various concentrations of the antiviral compound.

  • Incubation: The plates are incubated for 5-7 days until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay or by microscopic scoring of CPE.

  • EC50 Calculation: The EC50 is the concentration of the compound that inhibits 50% of the virus-induced CPE.[10]

RSV ELISA

This enzyme-linked immunosorbent assay quantifies the amount of viral protein expressed in infected cells.

  • Cell Seeding and Infection: HeLa or HEp-2 cells are seeded in 96-well plates and infected with RSV in the presence of the test compounds.

  • Incubation: The plates are incubated for 3 days.

  • Cell Lysis and Antigen Coating: The cells are lysed, and the lysate containing RSV proteins is used to coat the wells of an ELISA plate.

  • Antibody Incubation: A primary antibody specific for an RSV protein (e.g., F protein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate is added, and the resulting color change is measured using a plate reader. The intensity of the color is proportional to the amount of viral protein.

  • EC50 Calculation: The EC50 is the compound concentration that reduces the viral protein expression by 50%.[1]

Visualizing the Experimental Workflow and Mechanisms

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEp-2, HeLa) Infection 4. Cell Infection & Compound Treatment Cell_Culture->Infection Virus_Stock 2. RSV Stock Preparation (e.g., Strain A2) Virus_Stock->Infection Compound_Prep 3. Serial Dilution of This compound & Ribavirin Compound_Prep->Infection Plaque_Assay 5a. Plaque Reduction Assay Infection->Plaque_Assay CPE_Assay 5b. CPE Inhibition Assay Infection->CPE_Assay ELISA 5c. RSV ELISA Infection->ELISA Data_Collection 6. Data Collection (Plaque counts, Cell viability, Antigen levels) Plaque_Assay->Data_Collection CPE_Assay->Data_Collection ELISA->Data_Collection EC50_Calc 7. EC50 Calculation Data_Collection->EC50_Calc CC50_Calc 8. CC50 Calculation Data_Collection->CC50_Calc Comparison 9. Comparative Analysis EC50_Calc->Comparison CC50_Calc->Comparison

Caption: Experimental workflow for the in vitro comparison of this compound and ribavirin.

Mechanism_of_Action cluster_this compound This compound Mechanism cluster_ribavirin Ribavirin Mechanism This compound This compound N_Protein RSV Nucleocapsid (N) Protein This compound->N_Protein Binds to & Inhibits RNA_Synthesis Viral RNA Synthesis N_Protein->RNA_Synthesis Virion_Infectivity Released Virion Infectivity N_Protein->Virion_Infectivity Ribavirin Ribavirin RNA_Polymerase Viral RNA Polymerase Ribavirin->RNA_Polymerase Inhibits IMPDH IMPDH Ribavirin->IMPDH Inhibits Lethal_Mutagenesis Lethal Mutagenesis Ribavirin->Lethal_Mutagenesis Induces GTP_Pools GTP Depletion IMPDH->GTP_Pools Leads to

Caption: Comparative mechanisms of action for this compound and ribavirin against RSV.

References

Validating the Nucleocapsid Protein as the Target of RSV604: A Comparative Guide Based on Resistant Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data validating the nucleocapsid (N) protein of the Respiratory Syncytial Virus (RSV) as the direct target of the inhibitor RSV604. The primary evidence is derived from the generation and characterization of RSV mutants resistant to this compound, a cornerstone of target validation in antiviral drug development. This guide will objectively compare the performance of this compound against wild-type and resistant strains and provide context with other N protein inhibitors.

Introduction to RSV and the N Protein Target

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV nucleocapsid (N) protein is a highly conserved and essential structural protein, making it an attractive target for antiviral therapy.[1] The N protein encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex, which is crucial for viral replication and transcription.[2] this compound, a novel benzodiazepine derivative, was identified as a potent inhibitor of RSV replication.[1] Initial studies to pinpoint its mechanism of action focused on generating and characterizing resistant viral mutants.[1]

Data Presentation: this compound Potency Against Wild-Type and Resistant Mutants

The antiviral activity of this compound was assessed against wild-type (WT) RSV and mutants that emerged after continuous culture in the presence of the compound. The mutations conferring resistance were mapped to the gene encoding the N protein. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, were determined using plaque reduction assays.

Virus StrainN Protein Mutation(s)This compound EC50 (µM)Fold Change in ResistanceReference
RSV (Wild-Type) None~0.5 - 0.9-[1]
This compound-Resistant Mutant 1 I129L>20>22-40[1]
This compound-Resistant Mutant 2 L139I>20>22-40[1]
This compound-Resistant Mutant 3 I129L + L139I>20>22-40[1]

Table 1: Antiviral Activity of this compound Against Wild-Type and N Protein Mutant RSV Strains. The data clearly demonstrates that single amino acid substitutions in the N protein at positions 129 and 139 lead to a significant decrease in susceptibility to this compound, providing strong evidence that the N protein is the direct target of the compound.

Comparison with Other RSV N Protein Inhibitors

The validation of the N protein as a viable drug target has led to the development of other inhibitors. EDP-938 is another N protein inhibitor that has undergone clinical investigation.[3][4] Examining the resistance profile of EDP-938 provides a valuable comparison.

Virus StrainN Protein Mutation(s)EDP-938 EC50 (nM)Fold Change in ResistanceReference
RSV (Wild-Type) None~34-[3]
EDP-938-Resistant Mutant 1 M109K2278~67[3]
EDP-938-Resistant Mutant 2 L139I~340~10[4]

Table 2: Antiviral Activity of EDP-938 Against Wild-Type and N Protein Mutant RSV Strains. Notably, the L139I mutation, which confers high-level resistance to this compound, results in a more modest 10-fold decrease in susceptibility to EDP-938.[4] This suggests that while both compounds target the N protein, their precise binding sites or mechanisms of inhibition may differ.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the N protein as the target of this compound.

Generation of this compound-Resistant Mutants
  • Cell Culture and Virus Propagation: HEp-2 cells are cultured in appropriate media and infected with a wild-type strain of RSV (e.g., RSV A2) at a low multiplicity of infection (MOI).

  • Selective Pressure: The infected cells are cultured in the presence of a sub-inhibitory concentration of this compound.

  • Serial Passage: The virus-containing supernatant is harvested after the development of cytopathic effect (CPE) and used to infect fresh HEp-2 cells. The concentration of this compound is gradually increased with each subsequent passage.

  • Isolation of Resistant Virus: This process of serial passage under increasing drug pressure is continued until a viral population that can replicate efficiently in the presence of high concentrations of this compound is selected.

Plaque Reduction Assay
  • Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well plates.

  • Virus Dilution and Infection: Serial dilutions of wild-type and resistant virus stocks are prepared. The cell monolayers are infected with these dilutions for a defined period (e.g., 1-2 hours) to allow for viral adsorption.

  • Inhibitor Treatment and Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet or an antibody against an RSV protein). The plaques, which are clear zones of dead or infected cells, are then counted.

  • EC50 Calculation: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Sequencing of the N Gene
  • RNA Extraction: Viral RNA is extracted from the supernatant of cells infected with either wild-type or resistant RSV.

  • Reverse Transcription and PCR (RT-PCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The N gene is then amplified from the cDNA using specific primers.

  • DNA Sequencing: The amplified N gene product is purified and sequenced using standard Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The nucleotide and deduced amino acid sequences of the N gene from the resistant mutants are compared to the wild-type sequence to identify mutations.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Target Validation start Start with Wild-Type RSV culture Culture in presence of increasing concentrations of this compound start->culture resistant_virus Isolate this compound-Resistant Virus Population culture->resistant_virus sequence Sequence the N gene of resistant and wild-type virus resistant_virus->sequence plaque_assay Perform Plaque Reduction Assay resistant_virus->plaque_assay identify_mutations Identify mutations in the N protein of resistant virus sequence->identify_mutations compare_ec50 Compare EC50 values of this compound against wild-type and mutant virus identify_mutations->compare_ec50 plaque_assay->compare_ec50 conclusion Conclusion: N protein is the target of this compound compare_ec50->conclusion

Caption: Workflow for validating the N protein as the target of this compound.

G cluster_replication RSV Replication Cycle and Inhibition by this compound entry 1. Virus Entry (Fusion) uncoating 2. Uncoating entry->uncoating transcription 3. Primary Transcription (viral RNA -> mRNA) uncoating->transcription translation 4. Translation (mRNA -> viral proteins) transcription->translation n_protein N Protein translation->n_protein replication 5. Genome Replication (viral RNA -> cRNA -> viral RNA) n_protein->replication Essential for encapsidation assembly 6. Assembly of new viral components replication->assembly budding 7. Budding and Release assembly->budding This compound This compound This compound->n_protein Inhibits N protein function

References

Synergistic and Antagonistic Interactions of RSV604 with Other Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiviral therapies against Respiratory Syncytial Virus (RSV) is a critical area of research. Combination therapy, a cornerstone of treatment for other viral infections like HIV and HCV, offers a promising strategy to enhance efficacy, reduce dosages, and mitigate the emergence of drug resistance. This guide provides a comparative analysis of the synergistic and antagonistic effects of RSV604, a nucleoprotein (N) inhibitor, when used in combination with other classes of anti-RSV agents. The data presented is compiled from in vitro studies and aims to inform further preclinical and clinical investigation.

Executive Summary

In vitro studies have demonstrated varied interaction profiles for this compound when combined with other antiviral compounds. Notably, synergistic or additive effects are observed when this compound is paired with antivirals targeting different stages of the viral life cycle, such as fusion inhibitors and other RNA-dependent RNA polymerase (RdRp) complex inhibitors. Conversely, strong antagonism has been reported in combination with cyclopamine, an inhibitor of the M2-1 protein. These findings underscore the importance of rational drug combination design based on a thorough understanding of their mechanisms of action.

Data Presentation: In Vitro Combination Antiviral Activity

The following tables summarize the quantitative data from in vitro studies evaluating the combination of this compound with other antiviral agents against a recombinant RSV strain expressing a luciferase reporter gene in HEp-2 cells. The interaction between the compounds was quantified using the MacSynergy II program, which calculates the interaction volume (µM²%) at a 95% confidence interval.

  • Synergistic Interaction: A positive interaction volume indicates that the antiviral effect of the combination is greater than the sum of the effects of the individual drugs.

  • Additive Interaction: An interaction volume close to zero suggests that the combined effect is equal to the sum of the individual effects.

  • Antagonistic Interaction: A negative interaction volume signifies that the combination is less effective than the individual drugs.

Table 1: Combination of this compound (N Protein Inhibitor) with RSV Fusion Inhibitors
Combination (this compound +)Target of Combination AgentInteraction Volume (µM²%) at 95% CIObserved Effect
GS-5806 F Protein31 / -5Additive[1]
Ziresovir F ProteinNot explicitly quantified, but described as additiveAdditive[1]
BMS-433771 F Protein64Slight Synergy[1]
Table 2: Combination of this compound (N Protein Inhibitor) with Other RdRp Complex Inhibitors
Combination (this compound +)Target of Combination AgentInteraction Volume (µM²%) at 95% CIObserved Effect
ALS-8176 L Protein (RdRp)20 / -5Additive to Synergistic[1]
Cyclopamine (CPM) M2-1 Protein-50Strong Antagonism[1]

Experimental Protocols

The following is a detailed methodology for the in vitro antiviral combination assays cited in this guide.

Objective: To determine the synergistic, additive, or antagonistic antiviral effects of this compound in combination with other antiviral compounds against RSV in vitro.

Materials:

  • Cells: HEp-2 cells

  • Virus: Recombinant RSV strain expressing firefly luciferase (RSV-Luc)

  • Compounds: this compound and other antiviral agents (e.g., GS-5806, Ziresovir, BMS-433771, ALS-8176, Cyclopamine) dissolved in DMSO.

  • Reagents: Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Bright-Glo™ Luciferase Assay System, CellTiter-Glo® Luminescent Cell Viability Assay.

  • Equipment: 96-well plates, CO₂ incubator, microplate reader capable of luminescence detection.

Procedure:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 5 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the other test compounds in a checkerboard format.

  • Infection: Infect the HEp-2 cell monolayers with RSV-Luc at a predetermined multiplicity of infection (MOI) in the presence of the single or combined compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity using a microplate reader according to the manufacturer's instructions for the Bright-Glo™ Luciferase Assay System.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound combinations on uninfected HEp-2 cells using the CellTiter-Glo® assay to ensure that the observed antiviral effects are not due to cell death.

  • Data Analysis: Analyze the interaction between the compounds using the MacSynergy II software to calculate the interaction volumes and determine whether the combination is synergistic, additive, or antagonistic.

Visualizing Mechanisms of Action and Experimental Workflow

To better understand the interactions, the following diagrams illustrate the RSV replication cycle, the targets of the different antiviral agents, and the experimental workflow.

RSV_Replication_Cycle_and_Antiviral_Targets cluster_cell Host Cell cluster_antivirals Antiviral Agents Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication & Transcription Uncoating->Replication Assembly Virion Assembly Replication->Assembly Budding Budding & Release Assembly->Budding Virus RSV Virion Budding->Virus New Virions Fusion_Inhibitors Fusion Inhibitors (GS-5806, Ziresovir, BMS-433771) Fusion_Inhibitors->Entry Inhibit This compound This compound This compound->Replication Inhibit N Protein ALS8176 ALS-8176 ALS8176->Replication Inhibit L Protein (RdRp) CPM Cyclopamine (CPM) CPM->Replication Inhibit M2-1 Protein Virus->Entry Experimental_Workflow A Seed HEp-2 cells in 96-well plates B Prepare serial dilutions of antiviral compounds (Checkerboard format) A->B C Infect cells with RSV-Luc in the presence of compounds B->C D Incubate for 48 hours C->D E Measure luciferase activity D->E F Assess cytotoxicity in parallel D->F G Analyze data using MacSynergy II E->G F->G H Determine Synergy, Additivity, or Antagonism G->H

References

Comparative Analysis of RSV604's Efficacy Against Palivizumab-Resistant Respiratory Syncytial Virus Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RSV604 and palivizumab, with a focus on the activity of this compound against respiratory syncytial virus (RSV) strains that have developed resistance to palivizumab. While direct experimental studies testing this compound against confirmed palivizumab-resistant RSV isolates are not extensively available in published literature, a strong scientific rationale suggests this compound would retain its activity due to its distinct mechanism of action. This guide will objectively present the available data, compare the mechanisms of action and resistance, and provide detailed experimental protocols for the assays used to evaluate these antiviral agents.

Executive Summary

Mechanism of Action and Resistance Profiles

A clear understanding of the distinct mechanisms of action and resistance pathways for this compound and palivizumab is crucial for evaluating their potential for cross-resistance.

FeatureThis compoundPalivizumab
Target RSV Nucleocapsid (N) Protein[1][2]RSV Fusion (F) Protein[3][4]
Mechanism of Action Inhibits viral RNA synthesis and the infectivity of released virus particles by binding to the N protein.[5]A humanized monoclonal antibody that binds to the 'A' antigenic site of the F protein, preventing viral entry into the host cell.[3][4]
Resistance Mutations Mutations in the highly conserved nucleocapsid (N) protein.[1]Point mutations in the F protein, commonly at amino acid positions 272 and 275 (e.g., K272Q, S275F).[4]
Cross-Resistance Unlikely with palivizumab due to different viral targets.Unlikely with this compound due to different viral targets.

Key takeaway: The fundamental difference in their molecular targets—the internal N protein for this compound versus the external F protein for palivizumab—strongly suggests a lack of cross-resistance between the two antiviral agents.

Efficacy of this compound Against a Broad Range of RSV Isolates

While direct testing on characterized palivizumab-resistant strains is not reported in the provided search results, studies have demonstrated this compound's potent and consistent activity against a wide array of clinical RSV isolates, encompassing both A and B subtypes. This broad efficacy suggests that the natural variations in the F protein present in these isolates do not impact the inhibitory action of this compound on the N protein.

One study reported that this compound was equipotent against 40 clinical isolates of RSV, with an average 50% effective concentration (EC50) of 0.8 ± 0.2 μM as determined by a plaque reduction assay.[1] The narrow range of EC50 values across these diverse strains indicates that polymorphisms in the virus, including potential variations in the F protein, do not significantly alter the susceptibility to this compound.

Visualizing the Mechanisms of Action and Resistance

To further illustrate the distinct pathways of these two antiviral agents, the following diagrams depict their mechanisms of action and the development of resistance.

RSV604_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell Viral RNA Viral RNA N Protein N Protein Viral RNA->N Protein encapsidation Viral Replication Complex Viral Replication Complex N Protein->Viral Replication Complex Inhibition of RNA Synthesis Inhibition of RNA Synthesis Viral Replication Complex->Inhibition of RNA Synthesis leads to This compound This compound This compound->N Protein binds to

Caption: Mechanism of action of this compound targeting the N protein.

Palivizumab_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell F Protein F Protein Host Cell Receptor Host Cell Receptor F Protein->Host Cell Receptor fusion Viral Entry Blocked Viral Entry Blocked Host Cell Receptor->Viral Entry Blocked results in Palivizumab Palivizumab Palivizumab->F Protein binds to Resistance_Mechanisms cluster_this compound This compound Resistance cluster_palivizumab Palivizumab Resistance N_Protein_Mutation Mutation in N Protein RSV604_Ineffective This compound cannot bind N_Protein_Mutation->RSV604_Ineffective No_Cross_Resistance Distinct targets imply no cross-resistance F_Protein_Mutation Mutation in F Protein (e.g., K272Q, S275F) Palivizumab_Ineffective Palivizumab cannot bind F_Protein_Mutation->Palivizumab_Ineffective Plaque_Reduction_Assay_Workflow A Seed HEp-2 cells C Infect cells with RSV in the presence of compound A->C B Prepare serial dilutions of antiviral compound B->C D Allow virus adsorption (1-2h) C->D E Add semi-solid overlay with compound D->E F Incubate for 3-5 days E->F G Fix and stain cells F->G H Count plaques and calculate EC50 G->H Microneutralization_Assay_Workflow A Prepare serial dilutions of antibody B Incubate antibody with RSV (1-2h) A->B C Add virus-antibody mixture to HEp-2 cells B->C D Incubate for 3-5 days C->D E Measure viral replication (e.g., by ELISA for F protein) D->E F Calculate 50% inhibitory concentration (IC50) E->F

References

RSV604: A Potent Inhibitor of Respiratory Syncytial Virus with High Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antiviral compound RSV604 reveals its high potency and specificity for Respiratory Syncytial Virus (RSV), with minimal to no cross-reactivity against other common human paramyxoviruses. This guide provides an in-depth comparison of this compound's activity, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound is a novel small molecule inhibitor that targets the RSV nucleocapsid (N) protein, a crucial component for viral replication and assembly.[1][2] Its mechanism of action disrupts two key viral processes: it inhibits viral RNA synthesis and reduces the infectivity of newly released virus particles.[1][3] This dual action makes it a promising candidate for the treatment of RSV infections.

Comparative Antiviral Activity of this compound

The specificity of an antiviral agent is a critical factor in its development, as it minimizes off-target effects and potential toxicity. Experimental data demonstrates that while this compound is highly effective against RSV, it shows negligible activity against other closely related paramyxoviruses.

VirusFamilyGenusThis compound EC50 (µM)
Respiratory Syncytial Virus (RSV)ParamyxoviridaeOrthopneumovirus0.5 - 0.9[4]
Bovine Respiratory Syncytial Virus (bRSV)ParamyxoviridaeOrthopneumovirus0.3[3]
Human Parainfluenza Virus 1 (hPIV-1)ParamyxoviridaeRespirovirus>50[3]
Human Parainfluenza Virus 3 (hPIV-3)ParamyxoviridaeRespirovirus>50[3]
Human Metapneumovirus (hMPV)ParamyxoviridaeMetapneumovirus>50[3]
Pneumonia Virus of Mice (PVM)ParamyxoviridaeOrthopneumovirus>50[3]

Table 1: Comparative in vitro activity of this compound against various paramyxoviruses. The 50% effective concentration (EC50) was determined using a plaque reduction assay. A lower EC50 value indicates higher potency.

Mechanism of Action: Targeting the RSV Nucleocapsid Protein

This compound's targeted approach against the RSV N protein is central to its potent antiviral effect. The N protein is essential for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex which is fundamental for both transcription and replication.[5] By binding to the N protein, this compound interferes with these processes.

RSV604_Mechanism_of_Action cluster_virus RSV Life Cycle cluster_inhibition This compound Inhibition Viral_Entry Viral Entry Replication_Transcription Replication & Transcription Viral_Entry->Replication_Transcription Assembly_Budding Assembly & Budding Replication_Transcription->Assembly_Budding Infectious_Virions Infectious Progeny Virions Assembly_Budding->Infectious_Virions This compound This compound N_Protein N Protein This compound->N_Protein Binds to Inhibit_RNA_Synthesis Inhibition of RNA Synthesis This compound->Inhibit_RNA_Synthesis Reduce_Infectivity Reduced Infectivity of Released Virions This compound->Reduce_Infectivity Inhibit_RNA_Synthesis->Replication_Transcription Inhibits Reduce_Infectivity->Infectious_Virions Reduces Infectivity

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and was used to determine the EC50 values.

Plaque_Reduction_Assay_Workflow Cell_Seeding 1. Seed HEp-2 cells in 6-well plates Infection 2. Infect cells with RSV (500 PFU/ml) Cell_Seeding->Infection Compound_Addition 3. Add serial dilutions of this compound Infection->Compound_Addition Overlay 4. Add agarose overlay (DMEM, 2% FBS, 0.6% agarose) Compound_Addition->Overlay Incubation 5. Incubate for 5 days at 37°C Overlay->Incubation Fixation 6. Fix cells with 10% formaldehyde Incubation->Fixation Staining 7. Stain with methylene blue or by immunostaining Fixation->Staining Counting 8. Count plaques and calculate EC50 Staining->Counting

Caption: Workflow for the Plaque Reduction Assay.

Detailed Steps:

  • Cell Preparation: HEp-2 cells are seeded in 6-well plates and grown to form a confluent monolayer.[3]

  • Virus Infection: The cell monolayers are infected with 0.2 ml of RSV (RSS strain) at a concentration of 500 plaque-forming units (PFU)/ml.[3]

  • Compound Treatment: After a 2-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 2% Fetal Bovine Serum (FBS), 0.6% agarose, and serial dilutions of this compound.[3]

  • Incubation: The plates are incubated for 5 days to allow for plaque formation.[3]

  • Plaque Visualization: The cells are fixed with 10% formaldehyde, and the agarose overlay is removed. Viral plaques are then visualized by staining with methylene blue or through immunostaining.[3]

  • Data Analysis: Plaques are counted, and the percentage of plaque reduction for each this compound concentration is calculated compared to the virus control (no compound). The EC50 value is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay was used to measure the reduction of viral antigen synthesis in infected cells.

Detailed Steps:

  • Cell Seeding and Infection: HEp-2, HeLa, or BHK-21 cells are seeded in 96-well plates. The cells are then infected with RSV A2 at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of this compound.[1]

  • Incubation: The plates are incubated for 3 days.[1]

  • Antigen Detection: The amount of expressed RSV Fusion (F) protein is quantified using an ELISA.[1] The cells are fixed, permeabilized, and then incubated with a primary antibody specific for the RSV F protein.

  • Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by the addition of a substrate that produces a measurable color change.

  • Data Analysis: The absorbance is read using a plate reader, and the reduction in viral antigen is used to determine the compound's potency (EC50).

Conclusion

The data presented in this guide unequivocally demonstrates that this compound is a highly specific inhibitor of Respiratory Syncytial Virus. Its lack of activity against other common paramyxoviruses underscores its targeted mechanism of action against the RSV nucleocapsid protein. This high degree of specificity, combined with its potent antiviral activity, positions this compound as a strong candidate for further development in the treatment of RSV infections. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings in other research settings.

References

Navigating the Challenges of RSV: A Comparative Look at RSV604 and In Vivo Alternatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for an effective antiviral against Respiratory Syncytial Virus (RSV) is a pressing challenge. RSV604, a novel benzodiazepine inhibitor of the RSV nucleocapsid (N) protein, has shown promise in preclinical development. However, a significant hurdle in its in vivo evaluation has been the lack of suitable small animal models that efficiently support RSV replication. This guide provides a comprehensive comparison of this compound's performance with alternative RSV inhibitors, highlighting the available experimental data and addressing the inherent limitations of current preclinical models.

While direct in vivo efficacy data for this compound in small animal models is not publicly available due to the challenges of robust viral replication required to assess replication inhibitors, extensive in vitro studies have characterized its potent antiviral activity. In contrast, other antiviral agents, such as the monoclonal antibody palivizumab and the broad-spectrum antiviral ribavirin, have been evaluated in small animal models, primarily the cotton rat (Sigmodon hispidus), which is considered a valuable model for testing RSV vaccines and therapeutics.[1][2]

This guide will delve into the in vitro efficacy of this compound and provide a comparative analysis with the in vivo data available for key alternative RSV inhibitors.

This compound: A Potent In Vitro Inhibitor of RSV Replication

This compound distinguishes itself by targeting the viral nucleocapsid (N) protein, a novel mechanism for anti-RSV compounds.[3][4] This is in contrast to many other inhibitors that target viral fusion. The compound has demonstrated submicromolar activity against a wide array of both A and B subtypes of RSV clinical isolates.[4] A key advantage of this compound is its effectiveness when administered post-infection and the slow development of viral resistance in in vitro studies.[4]

Table 1: In Vitro Efficacy of this compound Against Respiratory Syncytial Virus

ParameterValueCell LineAssay TypeReference
Average EC50 0.8 ± 0.2 µMHEp-2Plaque Reduction Assay[3]
EC50 (40 clinical isolates) 0.8 ± 0.2 µMHEp-2Plaque Reduction Assay[3]
EC50 (RSV A2 strain) 0.5 - 0.9 µMHEp-2Plaque Reduction Assay[4]
Therapeutic Ratio >58HEp-2XTT Assay[4]

Comparative In Vivo Efficacy of Alternative RSV Inhibitors

While this compound's in vivo journey in small animal models is not documented, several other compounds have been tested, providing a benchmark for antiviral efficacy in these systems. The cotton rat is a frequently used model for these studies.[1][5]

Table 2: In Vivo Efficacy of Palivizumab in the Cotton Rat Model

Animal ModelRSV StrainTreatment RegimenKey FindingsReference
Cotton RatRSV A22.5 mg/kg, single prophylactic dose>99% reduction in lung viral titers.[6]
Cotton RatRSV A215 mg/kg, single prophylactic doseProtected against infection with a partially resistant mutant (F212) but not a completely resistant mutant (MS412).[7]
Cotton RatRSV A2Single dose on day 3 post-infection>1000-fold reduction in lung viral titers to undetectable levels within 1 day.[8]

Table 3: In Vivo Efficacy of Ribavirin in the Cotton Rat Model

Animal ModelRSV StrainTreatment RegimenKey FindingsReference
Cotton RatNot SpecifiedAerosol or intraperitoneal administration>90% reduction in RSV in nasal turbinates and lung tissues. Aerosol was effective at lower doses.[3][9]
Cotton RatNot SpecifiedAerosol: 60 mg/ml, 2h twice dailyAs effective as 20 mg/ml for 11h daily in protecting against RSV.[4]
Cotton RatRSV A2Aerosol, 3 days post-challengeReduced lung viral titers. Combination with IVIG was more efficacious than either agent alone.[10]

Table 4: In Vivo Efficacy of BMS-433771 (Fusion Inhibitor) in Rodent Models

Animal ModelRSV StrainTreatment RegimenKey FindingsReference
BALB/c MouseLongSingle oral dose 1h prior to inoculationEffective in reducing lung viral titers.[11][12]
Cotton RatLongSingle oral dose 1h prior to inoculationEffective in reducing lung viral titers, but required a higher dose than in mice.[11][12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for evaluating RSV inhibitors in the cotton rat model.

General Protocol for In Vivo Efficacy Testing in Cotton Rats
  • Animal Model: Inbred cotton rats (Sigmodon hispidus) are used.

  • Virus: A known titer of an RSV strain (e.g., A2 or Long) is prepared.

  • Infection: Animals are lightly anesthetized and inoculated intranasally with the virus.

  • Treatment:

    • Prophylactic: The test compound is administered at a specified dose and route (e.g., intraperitoneally, orally, or via aerosol) at a set time before viral challenge.

    • Therapeutic: The test compound is administered at a specified dose and route at a set time after viral challenge.

  • Sample Collection: At predetermined time points post-infection (typically 4-5 days for peak viral replication), animals are euthanized. Lungs and nasal turbinates are harvested.

  • Viral Titer Quantification: Tissues are homogenized, and viral titers are determined by plaque assay on a susceptible cell line (e.g., HEp-2 cells).

  • Data Analysis: Viral titers in treated groups are compared to those in a placebo-treated control group to determine the percent reduction in viral load.

Specific Protocol for Palivizumab Prophylaxis in Cotton Rats
  • Animals: 6-8 week old inbred cotton rats.

  • Antibody Administration: A single dose of palivizumab (e.g., 2.5 mg/kg or 15 mg/kg) is administered intraperitoneally 24 hours prior to infection.

  • Viral Challenge: Animals are infected intranasally with 105 to 106 PFU of RSV A2.

  • Endpoint: Four days post-infection, lungs are harvested, and viral titers are quantified by plaque assay.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_pre_infection Pre-Infection cluster_infection_treatment Infection & Treatment cluster_post_infection Post-Infection Analysis animal_model Select Animal Model (e.g., Cotton Rat) infection Intranasal RSV Infection animal_model->infection compound_prep Prepare Test Compound (e.g., this compound alternative) treatment Administer Compound (Prophylactic or Therapeutic) compound_prep->treatment infection->treatment euthanasia Euthanasia & Tissue Harvest treatment->euthanasia viral_quant Viral Load Quantification (Plaque Assay) euthanasia->viral_quant data_analysis Data Analysis viral_quant->data_analysis

General workflow for in vivo efficacy testing of RSV inhibitors.

rsv604_moa cluster_virus RSV Virion cluster_replication Viral Replication Complex rna Viral RNA Genome rnp Ribonucleoprotein (RNP) Complex (RNA + N Protein) rna->rnp n_protein Nucleocapsid (N) Protein n_protein->rnp replication Viral RNA Replication rnp->replication This compound This compound This compound->n_protein Binds to N Protein This compound->replication Inhibits Formation/Function of Replication Complex

Proposed mechanism of action of this compound.

Conclusion

This compound represents a promising class of RSV inhibitors with a novel mechanism of action and potent in vitro activity. While the lack of robust small animal models for RSV replication has hindered its in vivo evaluation, the data from alternative compounds like palivizumab and ribavirin in the cotton rat model provide a valuable framework for understanding the requirements for antiviral efficacy in a preclinical setting. Future development of more permissive animal models will be critical for the comprehensive in vivo characterization of RSV replication inhibitors like this compound and for accelerating the development of effective therapies to combat this significant respiratory pathogen.

References

Safety Operating Guide

Proper Disposal and Handling Procedures for RSV604

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, logistical, and operational information for the proper handling and disposal of RSV604, an inhibitor of the respiratory syncytial virus (RSV). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Product Identification and Properties
  • Systematic Name: (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]di-azepin-3-yl)-urea[1]

  • CAS Number: 676128-63-5[3][4][5]

  • Molecular Formula: C22H17FN4O2[1][4]

  • Molar Mass: 388.4 g/mol [1]

This compound is a white, solid powder that is stable at room temperature[1]. It is an inhibitor of RSV replication and targets the viral nucleocapsid (N) protein[3][6][7].

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[5]. However, as with any research chemical, appropriate laboratory practices should be followed.

  • Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. No special handling measures are required beyond standard laboratory protocols[5].

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. For long-term storage, a temperature of -20°C is recommended[3].

Disposal Procedures

While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly to prevent environmental contamination.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled waste container.

    • Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Institutional Guidelines:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific protocols on chemical waste disposal. Institutional guidelines may have specific requirements even for non-hazardous materials.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional EHS office[5].

Accidental Release and First Aid Measures
  • Spillage: In case of a spill, mechanically pick up the solid material. Avoid generating dust. Clean the area with a suitable solvent and dispose of cleaning materials as chemical waste[5].

  • First Aid:

    • After inhalation: Move to fresh air.

    • After skin contact: Wash off with soap and plenty of water.

    • After eye contact: Rinse thoroughly with plenty of water.

    • After ingestion: Rinse mouth with water.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its physical properties and biological activity.

ParameterValueReference
Molar Mass 388.4 g/mol [1]
Melting Point 243 to 245°C (with decomposition)[1]
EC50 (HEp-2 cells) 0.86 μM (inhibition of RSV-induced cell death)[3][4]
EC50 (Plaque Reduction) 0.5 to 0.9 μM (against various RSV strains)[3]
Binding Affinity (Kd) 1.6 μM (to nucleocapsid protein)[3]

Mechanism of Action and Experimental Workflow

This compound inhibits the replication of the respiratory syncytial virus. Its mechanism of action involves targeting the viral nucleocapsid (N) protein, which is essential for the virus to replicate its RNA genome[2][6][7]. By binding to the N protein, this compound disrupts the formation of the ribonucleoprotein complex, a critical step in the viral life cycle.

Diagram: this compound Mechanism of Action

cluster_virus RSV Life Cycle cluster_drug Inhibitor Action Virus RSV Virus Replication Viral RNA Replication (formation of ribonucleoprotein complex) Virus->Replication Infection Assembly New Virus Assembly Replication->Assembly Release Virus Release Assembly->Release This compound This compound N_Protein Nucleocapsid (N) Protein This compound->N_Protein Binds to Block Inhibition N_Protein->Block Block->Replication Disrupts

Caption: Mechanism of this compound inhibiting viral replication.

Experimental Protocol: Plaque Reduction Assay

A plaque reduction assay is a standard method to measure the antiviral activity of a compound. The following is a generalized protocol based on descriptions of this compound's testing[1].

  • Cell Seeding: Plate a monolayer of HEp-2 cells in 6-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with a known concentration of RSV (e.g., 500 PFU/ml) for 2 hours.

  • Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 0.6% agarose and varying concentrations of this compound.

  • Incubation: Incubate the plates for 5 days to allow for plaque formation.

  • Fixation and Staining: Fix the cells with 10% formaldehyde, remove the agarose overlay, and stain the cells with methylene blue to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The results are expressed as the percentage of virus replication compared to untreated control wells. The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50%.

Workflow: Chemical Waste Disposal

The following diagram illustrates the general workflow for the disposal of a research chemical like this compound.

A Identify Waste (this compound, contaminated items) B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Classification (Non-Hazardous) B->C D Segregate Waste C->D Based on SDS E Label Waste Container ('this compound Waste', Date) D->E F Consult Institutional EHS Disposal Guidelines E->F G Arrange for Pickup by Licensed Waste Contractor F->G

Caption: General workflow for chemical waste disposal.

References

Essential Safety and Operational Protocols for Handling RSV604

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with the respiratory syncytial virus (RSV) inhibitor, RSV604, stringent adherence to safety and handling protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and maintain the integrity of experimental procedures.

Personal Protective Equipment (PPE)

When handling this compound, which is supplied as a solid, appropriate personal protective equipment must be worn to prevent skin and eye contact, as well as inhalation.[1] Before commencing any work, a thorough review of the complete Safety Data Sheet (SDS) is mandatory.[1]

Recommended PPE includes:

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.

  • Body Protection: A laboratory coat or other protective clothing should be worn.

Storage and Handling

Proper storage of this compound is crucial for maintaining its stability and efficacy. The compound should be stored at -20°C for long-term stability, where it can be kept for at least four years.[1] For stock solutions, specific storage conditions apply to ensure their integrity over time.

Storage ConditionDuration
Powder at -20°C≥ 4 years[1]
Stock solution in solvent at -80°C2 years[2]
Stock solution in solvent at -20°C1 year[2]

When preparing stock solutions, this compound can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is important to purge the solvent with an inert gas before dissolving the compound.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure to this compound, immediate and appropriate action must be taken to mitigate any potential harm.

Eye Contact:

  • Immediately flush the eyes with plenty of water.

  • Ensure adequate flushing by separating the eyelids with fingers.

  • Seek medical attention.

Skin Contact:

  • Wash the affected area with soap and plenty of water.

  • Remove any contaminated clothing immediately.

  • Transport the affected individual to a hospital without delay.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide artificial respiration.

  • Seek medical attention.

Ingestion:

  • Rinse the mouth with water.

  • Do not induce vomiting.

  • Seek medical attention.

Disposal Plan

All waste materials contaminated with this compound should be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. This includes any unused compound, contaminated lab supplies, and personal protective equipment.

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing this compound for in vitro experiments.

This compound Handling Workflow This compound Handling and Preparation Workflow cluster_Storage Storage cluster_Preparation Solution Preparation cluster_Experiment Experimental Use cluster_Disposal Disposal storage Store at -20°C weigh Weigh this compound storage->weigh Retrieve from Storage dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute dispose Dispose of Waste dissolve->dispose Unused Solution add_to_cells Add to Cell Culture dilute->add_to_cells add_to_cells->dispose Contaminated Materials

Caption: A workflow for the safe handling and preparation of this compound.

Signaling Pathway Inhibition

This compound functions as an inhibitor of the respiratory syncytial virus by targeting the viral nucleoprotein (N protein), which is essential for viral replication.

This compound Mechanism of Action This compound Mechanism of Action RSV Respiratory Syncytial Virus (RSV) N_Protein Viral Nucleoprotein (N Protein) RSV->N_Protein relies on Viral_Replication Viral Replication N_Protein->Viral_Replication is essential for This compound This compound This compound->N_Protein inhibits

Caption: this compound inhibits viral replication by targeting the N protein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RSV604
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
RSV604

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.